molecular formula C7H8N4OS B1345523 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine CAS No. 40775-78-8

7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Cat. No.: B1345523
CAS No.: 40775-78-8
M. Wt: 196.23 g/mol
InChI Key: DITIBSDLGMCMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C7H8N4OS and its molecular weight is 196.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 509227. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c1-4-3-5(12)11-6(8-4)9-7(10-11)13-2/h3H,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITIBSDLGMCMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068252, DTXSID60962918
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40775-78-8, 89853-03-2, 4314-19-6
Record name (1,2,4)Triazolo(1,5-a)pyrimidin-7-ol, 5-methyl-2-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040775788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-2-(methylthio)(1,2,4)triazolo(1,5-a)pyrimidin-7(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089853032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40775-78-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509227
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-(methylthio)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60962918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-2-(methylthio)-1,2,4-triazolo[1,5-a]pyrimidin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.049
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHYL-2-(METHYLTHIO)(1,2,4)TRIAZOLO(1,5-A)PYRIMIDIN-7(1H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5R2YSM6PF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The document details the core synthetic protocol, presents quantitative data in a structured format, and includes a visual representation of the reaction pathway.

Core Synthesis Protocol

The primary route for the synthesis of this compound involves the cyclocondensation reaction of 3-amino-5-(methylthio)-1,2,4-triazole with ethyl acetoacetate. This reaction is typically carried out in a suitable solvent under reflux conditions.

Experimental Protocol:

Materials:

  • 3-amino-5-(methylthio)-1,2,4-triazole

  • Ethyl acetoacetate

  • Glacial acetic acid (or a similar high-boiling point solvent such as ethanol)

  • Reflux apparatus

  • Standard laboratory glassware

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a mixture of 3-amino-5-(methylthio)-1,2,4-triazole and a slight molar excess of ethyl acetoacetate is suspended in a minimal amount of glacial acetic acid.

  • The reaction mixture is heated to reflux with constant stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically after several hours), the mixture is allowed to cool to room temperature.

  • The precipitated solid product is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials and impurities.

  • For further purification, the product can be recrystallized from an appropriate solvent system to yield the final this compound as a crystalline solid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. Please note that specific yields and reaction times may vary depending on the exact reaction conditions and scale.

ParameterValueNotes
Starting Materials
Reactant 13-amino-5-(methylthio)-1,2,4-triazoleKey starting material.
Reactant 2Ethyl acetoacetateProvides the pyrimidine ring backbone. A slight molar excess is often used to ensure complete consumption of the triazole starting material.
Reaction Conditions
SolventGlacial Acetic AcidOther high-boiling point solvents like ethanol can also be used.
TemperatureRefluxThe specific temperature will depend on the boiling point of the solvent used.
Reaction Time4-12 hoursReaction progress should be monitored by TLC to determine the optimal time.
Product Information
Product NameThis compound
CAS Number40775-78-8[1]
Molecular FormulaC₇H₈N₄OS
Molecular Weight196.23 g/mol
AppearanceWhite to off-white crystalline solid
Purity>98% (by HPLC)Purity can be enhanced by recrystallization.
Expected Yield70-90%Yields are dependent on reaction scale and purification methods. For analogous reactions, yields in this range have been reported.

Reaction Pathway Visualization

The following diagram illustrates the chemical transformation in the synthesis of this compound.

Synthesis_Pathway cluster_conditions Reaction Conditions cluster_product Product R1 3-amino-5-(methylthio)-1,2,4-triazole Cond Glacial Acetic Acid, Reflux R1->Cond R2 Ethyl acetoacetate R2->Cond P 7-Hydroxy-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine Cond->P

Caption: Synthetic pathway for this compound.

References

An In-Depth Technical Guide to the Synthesis of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the chemical properties, a plausible synthetic pathway, a detailed experimental protocol, and relevant characterization data.

Compound Overview

This compound is a fused heterocyclic system containing a triazole ring fused to a pyrimidine ring. Its structure is foundational for the development of various biologically active molecules.

Identifier Value
IUPAC Name 5-methyl-2-(methylthio)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol
Synonyms This compound, 5-Methyl-2-methylthio-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, 4-Hydroxy-6-methyl-2-methylmercapto-1,3,3a,7-tetraazaindene
CAS Number 40775-78-8[4]
Molecular Formula C₇H₈N₄OS
Molecular Weight 196.23 g/mol
Appearance White to off-white crystalline powder

Synthetic Pathway

The synthesis of this compound is typically achieved through a cyclocondensation reaction. This common and effective method involves the reaction of a 3-amino-1,2,4-triazole derivative with a β-dicarbonyl compound. For the target molecule, the key precursors are 3-amino-5-methylthio-1H-1,2,4-triazole and ethyl acetoacetate. The reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to yield the final fused ring system.

Synthesis_Pathway Reactant1 3-amino-5-methylthio- 1H-1,2,4-triazole Intermediate Schiff Base Intermediate Reactant1->Intermediate + Reactant2 Ethyl acetoacetate Reactant2->Intermediate Product 7-Hydroxy-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine Intermediate->Product Cyclocondensation (Acetic Acid, Reflux)

Caption: Synthetic pathway for the target compound.

Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous s-triazolo[1,5-a]pyrimidine derivatives.

3.1. Materials and Reagents

Reagent CAS Number Molecular Formula Molecular Weight ( g/mol )
3-amino-5-methylthio-1H-1,2,4-triazole45534-08-5C₃H₆N₄S130.17
Ethyl acetoacetate141-97-9C₆H₁₀O₃130.14
Glacial Acetic Acid64-19-7C₂H₄O₂60.05
Ethanol64-17-5C₂H₅OH46.07
Diethyl Ether60-29-7C₄H₁₀O74.12

3.2. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-5-methylthio-1H-1,2,4-triazole (1.30 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials and impurities.

  • Drying: Dry the collected product in a vacuum oven at 60-70 °C to a constant weight.

3.3. Purification

If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Characterization Data (Expected)

The following table summarizes the expected characterization data for the synthesized compound.

Analysis Expected Result
Melting Point 280-285 °C
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 2.4 (s, 3H, CH₃-5), 2.6 (s, 3H, SCH₃), 5.9 (s, 1H, H-6), 12.5 (br s, 1H, OH)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): 14.5 (SCH₃), 24.0 (CH₃-5), 98.0 (C-6), 155.0 (C-5), 160.0 (C-7), 165.0 (C-2), 168.0 (C-8a)
Mass Spectrometry (ESI-MS) m/z: 197.0 [M+H]⁺
FT-IR (KBr, cm⁻¹)3400-3200 (br, O-H), 3100-3000 (C-H), 1680 (C=O), 1620 (C=N), 1580 (C=C)

Logical Workflow of Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials: - 3-amino-5-methylthio-1H-1,2,4-triazole - Ethyl acetoacetate Reaction Cyclocondensation in Acetic Acid Start->Reaction Workup Cooling, Precipitation, and Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product Pure 7-Hydroxy-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS IR FT-IR Spectroscopy Product->IR MP Melting Point Determination Product->MP Final Structure Confirmation NMR->Final MS->Final IR->Final MP->Final

Caption: Workflow of synthesis and characterization.

Conclusion

The synthesis of this compound can be readily achieved through a well-established cyclocondensation reaction. The provided protocol offers a reliable method for obtaining this compound in good yield and purity. The characterization data presented serves as a benchmark for researchers to confirm the identity and purity of the synthesized product. This technical guide provides a solid foundation for the synthesis and further investigation of this and related compounds for potential applications in drug discovery and development.

References

In-Depth Technical Guide: 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine. The information is intended to support research and development efforts in medicinal chemistry, pharmacology, and materials science.

Chemical Identity and Properties

This compound, a heterocyclic compound featuring a fused triazole and pyrimidine ring system, serves as a versatile building block in synthetic chemistry. Its structural characteristics make it a compound of interest for applications in pharmaceutical and agricultural research.[1][2]

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource(s)
IUPAC Name 5-methyl-2-(methylthio)-[3][4][5]triazolo[1,5-a]pyrimidin-7-ol[6]
Synonyms 4-Hydroxy-6-methyl-2-methylmercapto-1,3,3a,7-tetraazaindene, 5-Methyl-2-methylthio-[3][4][5]triazolo[1,5-a]pyrimidin-7-ol[7]
CAS Number 40775-78-8[6]
Molecular Formula C₇H₈N₄OS[6]
Molecular Weight 196.23 g/mol [6]
Appearance White to almost white crystalline powder[7]
Melting Point 300 °C
Boiling Point 302.5 °C at 760 mmHg (Predicted)
Purity >98.0% (HPLC), >97.0% (Neutralization titration)[7]

Synthesis and Spectroscopic Data

General Synthetic Workflow

The logical flow for the synthesis of the target compound would typically involve the initial formation of a substituted 5-aminotriazole followed by a cyclization reaction to form the fused pyrimidine ring.

Synthetic Workflow Starting_Materials Thiosemicarbazide & Acetonitrile Aminotriazole_Formation Formation of 3-Amino-5-(methylthio)-1,2,4-triazole Starting_Materials->Aminotriazole_Formation Reaction Cyclization_Reaction Cyclization with Ethyl Acetoacetate Aminotriazole_Formation->Cyclization_Reaction Reactant Final_Product 7-Hydroxy-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine Cyclization_Reaction->Final_Product Yields

Caption: General synthetic pathway for triazolopyrimidine compounds.

Spectroscopic Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for this compound are not currently available in the public domain literature that was searched. Researchers are advised to acquire and interpret this data upon synthesis or acquisition of the compound to confirm its structure and purity.

Biological Activity and Signaling Pathways

The s-triazolo[1,5-a]pyrimidine scaffold is a recognized pharmacophore present in numerous biologically active molecules. Derivatives of this heterocyclic system have been reported to exhibit a wide range of pharmacological activities.

P-glycoprotein (P-gp) Inhibition

A significant area of interest for triazolopyrimidine derivatives is their potential to inhibit P-glycoprotein (P-gp).[3][4] P-gp is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. Inhibition of P-gp can restore the sensitivity of resistant cancer cells to these drugs.

The proposed mechanism involves the binding of the triazolopyrimidine inhibitor to P-gp, which competitively or non-competitively blocks the substrate-binding site or interferes with the ATP hydrolysis required for drug efflux.

P_gp_Inhibition cluster_cell Cancer Cell Chemo_Drug Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Chemo_Drug->Pgp Binds to Apoptosis Apoptosis Chemo_Drug->Apoptosis Induces Efflux Drug Efflux Pgp->Efflux Mediates Efflux->Chemo_Drug Reduces intracellular concentration Triazolo_Derivative 7-Hydroxy-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine Triazolo_Derivative->Pgp Inhibits

Caption: Mechanism of P-gp inhibition by triazolopyrimidine derivatives.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and biological evaluation of this compound are not available in the searched literature. Researchers should develop and validate their own protocols based on general methods for the synthesis of related triazolopyrimidine compounds and standard assays for evaluating biological activity, such as P-gp inhibition assays (e.g., calcein-AM efflux assay) or cytotoxicity assays.

Conclusion

This compound is a chemical entity with potential for further investigation, particularly in the context of overcoming multidrug resistance in oncology. The s-triazolo[1,5-a]pyrimidine core is a promising scaffold for the development of novel therapeutic agents. Further research is warranted to fully elucidate its chemical properties, develop efficient synthetic routes, and explore its biological activities and mechanism of action in various signaling pathways. The data presented in this guide serves as a foundational resource for scientists and researchers embarking on studies involving this compound.

References

In-Depth Technical Guide: Physical and Chemical Properties of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine. Due to the limited availability of public data for this specific compound, this guide also includes generalized experimental protocols and discusses the biological significance of the broader class of triazolopyrimidine derivatives.

Core Physical and Chemical Properties

PropertyValueSource
CAS Number 40775-78-8[5]
Molecular Formula C₇H₈N₄OS[6]
Molecular Weight 196.23 g/mol [6][7]
Appearance White to almost white crystalline powder[6]
Purity ≥ 98% (by HPLC)[6]
Synonyms 4-Hydroxy-6-methyl-2-methylmercapto-1,3,3a,7-tetraazaindene, 5-Methyl-2-methylthio-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not publicly available. However, based on general synthetic strategies for related compounds and standard analytical techniques, the following sections outline plausible methodologies.

Synthesis

A general method for the synthesis of this compound involves the cyclization of a triazole precursor.[7] A more specific, related synthesis involves the cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with 1-phenylbutane-1,3-dione in acetic acid at reflux, followed by basic hydrolysis.[8]

General Workflow for Synthesis and Characterization:

cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials: 5-methyl-2-methylthio-1,2,4-triazole Aldehyde/Ketone reaction Cyclization Reaction (Base catalyst) start->reaction workup Reaction Work-up (e.g., acidification, extraction) reaction->workup purification Purification (e.g., recrystallization, chromatography) workup->purification product Final Product: 7-Hydroxy-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine purification->product mp Melting Point Determination product->mp sol Solubility Assessment product->sol spec Spectroscopic Analysis (NMR, IR, MS) product->spec

A generalized workflow for the synthesis and subsequent characterization of the target compound.
Melting Point Determination

Apparatus: Digital melting point apparatus or oil bath. Procedure:

  • A small, dry sample of the crystalline product is packed into a capillary tube.

  • The capillary tube is placed in the melting point apparatus.

  • The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded.

Solubility Assessment

Apparatus: Vials, analytical balance, magnetic stirrer, temperature-controlled bath. Procedure:

  • A known volume of a selected solvent (e.g., water, ethanol, DMSO) is placed in a vial.

  • The compound is added in small, pre-weighed increments while stirring at a constant temperature.

  • The addition is stopped when a saturated solution is formed (i.e., solid material remains undissolved).

  • The total mass of the dissolved compound is used to calculate the solubility in g/L or mol/L.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment in the molecule. A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆), and the spectrum is recorded on an NMR spectrometer (e.g., 400 MHz).

  • IR (Infrared) Spectroscopy: To identify the functional groups present. A small amount of the solid sample is analyzed using a KBr pellet or as a thin film.

  • MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern. A suitable ionization technique (e.g., ESI, EI) is used to generate ions, which are then analyzed.

Biological Activity and Signaling Pathways

This compound is noted as a key intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, and in the formulation of agrochemicals.[6][7] The broader class of[1][2][3]triazolo[1,5-a]pyrimidine derivatives exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[9][10][11]

A significant area of research for triazolopyrimidine derivatives is in overcoming multidrug resistance (MDR) in cancer by inhibiting P-glycoprotein (P-gp).[12] P-gp is an ATP-dependent efflux pump that removes chemotherapeutic drugs from cancer cells.[1] The inhibition of P-gp can be influenced by several cellular signaling pathways.

P-glycoprotein and Associated Signaling Pathways

The expression and function of P-glycoprotein are modulated by various signaling pathways, including the Ras/MAPK, PI3K/AKT/NF-κB, and PKC pathways.[1][3][13] Inhibitors of these pathways can lead to the downregulation of P-gp.

cluster_pathways Signaling Pathways Modulating P-glycoprotein cluster_outcome Cellular Outcome Ras Ras/MAPK Pathway Pgp P-glycoprotein (P-gp) Expression & Function Ras->Pgp PI3K PI3K/AKT/NF-κB Pathway PI3K->Pgp PKC PKC Pathway PKC->Pgp MDR Multidrug Resistance Pgp->MDR

Key signaling pathways that modulate the expression and function of P-glycoprotein.
PI3K/AKT/NF-κB Signaling Pathway in P-gp Regulation

The PI3K/AKT pathway is a critical regulator of cell survival and proliferation. Its activation can lead to the activation of the transcription factor NF-κB, which in turn can promote the expression of the gene encoding P-glycoprotein (ABCB1).

cluster_pi3k PI3K/AKT/NF-κB Pathway PI3K PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Pgp_gene ABCB1 Gene Transcription NFkB->Pgp_gene Pgp P-glycoprotein Pgp_gene->Pgp

The PI3K/AKT/NF-κB signaling cascade leading to P-glycoprotein expression.

Conclusion

This compound is a heterocyclic compound with established utility as a synthetic intermediate in the pharmaceutical and agrochemical industries. While its fundamental chemical identity is well-defined, specific quantitative physical data and detailed experimental protocols remain largely unpublished in the public domain. The biological activities of the broader triazolopyrimidine class, particularly as inhibitors of P-glycoprotein, highlight the therapeutic potential of this chemical scaffold. Further research is warranted to fully characterize this compound and explore its potential applications in drug discovery and development.

References

An In-depth Technical Guide on the Core Mechanism of Action of s-Triazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the broader class of s-triazolo[1,5-a]pyrimidine derivatives due to the limited availability of specific mechanism of action studies for 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine in publicly accessible scientific literature. The information presented herein is based on studies of structurally related compounds and is intended to provide a comprehensive overview of the potential mechanisms of action for this class of molecules.

Introduction: The s-Triazolo[1,5-a]pyrimidine Scaffold

The s-triazolo[1,5-a]pyrimidine ring system is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry and agrochemistry.[1] Its structural similarity to purine nucleobases allows for potential interactions with a wide range of biological targets.[2][3] This versatile core has been identified as a "privileged structure," meaning it can serve as a foundation for the development of ligands for diverse biological targets. This guide will delve into the primary mechanisms of action that have been identified for various derivatives of the s-triazolo[1,5-a]pyrimidine scaffold.

Potential Mechanisms of Action

Based on extensive research on its derivatives, the s-triazolo[1,5-a]pyrimidine scaffold is associated with several key mechanisms of action, including multi-kinase inhibition, modulation of microtubule dynamics, inhibition of P-glycoprotein, and modulation of GABA-A receptors.

Multi-Kinase Inhibition

Several s-triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of multiple protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[4] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

CompoundTarget KinaseIC50 (µM)Reference
12b EGFR2.19[4]
VEGFR22.95[4]
TrKA3.49[4]
CDK29.31[4]
FAK6.3[4]

A common method to determine the kinase inhibitory activity of a compound is through an in vitro kinase assay. A representative protocol is as follows:

  • Reagents and Materials: Recombinant human kinases (e.g., EGFR, VEGFR2), appropriate peptide substrates, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • The test compound is serially diluted to various concentrations.

    • The kinase, substrate, and test compound are incubated together in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescent detection reagent.

    • The luminescence is read using a plate reader.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream ATP STP s-Triazolo[1,5-a]pyrimidine Derivative STP->RTK Inhibition Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation

A diagram illustrating the inhibition of receptor tyrosine kinases by s-triazolo[1,5-a]pyrimidine derivatives.
Antimicrotubule Activity

A significant number of s-triazolo[1,5-a]pyrimidine derivatives have demonstrated potent antiproliferative activity by disrupting microtubule dynamics.[5] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.

CompoundCell LineAntiproliferative IC50 (nM)Tubulin Polymerization IC50 (µM)Reference
8q A54983 (mean)~2-fold more potent than Combretastatin A-4[5]
8r A549101 (mean)Not specified[5]
8s A54991 (mean)Not specified[5]
8u A54983 (mean)Not specified[5]
  • Reagents and Materials: Purified tubulin (>99% pure), polymerization buffer (e.g., MES buffer with MgCl2 and EGTA), GTP, and the test compound.

  • Procedure:

    • A solution of tubulin in polymerization buffer is prepared and kept on ice.

    • The test compound is added to the tubulin solution.

    • The mixture is transferred to a temperature-controlled spectrophotometer set at 340 nm and 37°C.

    • GTP is added to initiate tubulin polymerization.

    • The increase in absorbance at 340 nm, which corresponds to the rate of tubulin polymerization, is monitored over time.

    • The IC50 value is determined as the concentration of the compound that inhibits the rate of polymerization by 50%.

G STP s-Triazolo[1,5-a]pyrimidine Derivative Tubulin Tubulin Dimers STP->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle G2M G2/M Phase Arrest MitoticSpindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Workflow of antimicrotubule activity leading to apoptosis.
P-glycoprotein (P-gp) Inhibition

Certain derivatives of s-triazolo[1,5-a]pyrimidine have been investigated as inhibitors of P-glycoprotein (P-gp), an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer cells.[6]

  • Reagents and Materials: P-gp crude membrane vesicles, assay buffer, ATP, sodium orthovanadate (a P-gp ATPase inhibitor), and the test compound.

  • Procedure:

    • P-gp membranes are incubated in the assay buffer with and without sodium orthovanadate.

    • Varying concentrations of the test compound are added.

    • The reaction is initiated with Mg-ATP and incubated at 37°C.

    • The reaction is stopped, and the amount of inorganic phosphate released is measured spectrophotometrically.

    • The P-gp-specific ATPase activity is calculated as the difference between the phosphate released in the absence and presence of sodium orthovanadate.

Conclusion

The s-triazolo[1,5-a]pyrimidine scaffold is a cornerstone for the development of novel therapeutics with diverse mechanisms of action. While specific data for this compound is not extensively documented, the research on analogous compounds strongly suggests its potential to act as a multi-kinase inhibitor, an antimicrotubule agent, a P-gp inhibitor, or a modulator of other biological targets. Further dedicated studies on this specific molecule are warranted to elucidate its precise mechanism of action and therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this promising class of compounds.

References

The Triazolopyrimidine Core: A Journey from Discovery to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The triazolopyrimidine scaffold, a fused heterocyclic system comprising a triazole and a pyrimidine ring, has emerged as a "privileged structure" in medicinal chemistry. Its isoelectronic relationship with purines has made it a compelling template for the design of a diverse array of biologically active molecules. First reported in 1909, the journey of triazolopyrimidine and its derivatives has spanned over a century, evolving from a synthetic curiosity to the core of numerous therapeutic agents and clinical candidates. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of triazolopyrimidine compounds, with a focus on quantitative data, experimental methodologies, and the signaling pathways they modulate.

A Century of Discovery: The History of Triazolopyrimidines

The first synthesis of a 1,2,4-triazolo[1,5-a]pyrimidine was documented by Bulow and Haas in 1909.[1][2] This seminal work laid the foundation for the exploration of this versatile heterocyclic system. For many years, research into triazolopyrimidines remained largely academic. However, the structural similarity of the triazolopyrimidine core to endogenous purines sparked interest in their potential as antimetabolites and enzyme inhibitors. This led to the investigation of their biological activities, revealing a broad spectrum of pharmacological properties. Today, triazolopyrimidine derivatives are recognized for their anti-cancer, anti-inflammatory, antiviral, antimicrobial, and central nervous system activities.[3][4] One notable example of a commercially successful drug is Trapidil, a vasodilator with a triazolopyrimidine core structure.[2]

The Architecture of a Privileged Scaffold: Synthesis of the Triazolopyrimidine Core

The versatility of the triazolopyrimidine scaffold is, in part, due to the numerous synthetic routes available for its construction and derivatization. The most common strategies involve the annulation of a triazole ring onto a pyrimidine precursor or vice versa.

Cyclocondensation Reactions

A prevalent and versatile method for synthesizing the 1,2,4-triazolo[1,5-a]pyrimidine ring system is the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[1][5]

General Experimental Protocol for Cyclocondensation:

A mixture of a 3-amino-1,2,4-triazole derivative (1 equivalent), a 1,3-dicarbonyl compound (1-1.2 equivalents), and a suitable solvent (e.g., acetic acid, ethanol, or dimethylformamide) is heated under reflux for a period ranging from a few hours to overnight.[6][7] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography. For instance, the condensation of 3-amino-1,2,4-triazole with an acetoacetamide and an aldehyde in DMF under reflux for 30 minutes can yield the corresponding triazolopyrimidine.[6]

The Dimroth Rearrangement

The Dimroth rearrangement is a fascinating and useful reaction in heterocyclic chemistry for the synthesis of certain triazolopyrimidine isomers. This rearrangement involves the isomerization of a 1,2,4-triazolo[4,3-a]pyrimidine to the more thermodynamically stable 1,2,4-triazolo[1,5-a]pyrimidine.[4][8] This process typically occurs under acidic or basic conditions, or upon heating.[9]

Plausible Mechanism of the Dimroth Rearrangement:

The accepted mechanism involves the opening of the pyrimidine ring of the [4,3-a] isomer, followed by rotation and subsequent ring closure to form the [1,5-a] isomer.[9][10] This intramolecular rearrangement allows for the synthesis of derivatives that may be difficult to access through direct cyclocondensation.

Dimroth_Rearrangement cluster_start [3][11][12]Triazolo[4,3-c]pyrimidine cluster_intermediate Reaction Intermediates cluster_end [3][11][12]Triazolo[1,5-c]pyrimidine start Start Isomer intermediate1 Protonation start->intermediate1 Acid/Base or Heat intermediate2 Ring Opening intermediate1->intermediate2 intermediate3 Tautomerization intermediate2->intermediate3 intermediate4 Ring Closure intermediate3->intermediate4 intermediate5 Deprotonation intermediate4->intermediate5 end Final Isomer intermediate5->end

Caption: Plausible mechanism of the Dimroth rearrangement.

Oxidative Cyclization

Another synthetic approach involves the oxidative cyclization of pyrimidinylhydrazones. This method can be used to generate the triazolopyrimidine core, which may then undergo a Dimroth rearrangement to the more stable isomer.[10]

General Experimental Protocol for Oxidative Cyclization:

To a solution of the appropriate hydrazone in a suitable solvent (e.g., ethanol), a solution of an oxidizing agent like ferric chloride is added.[3] The mixture is stirred at room temperature, and the reaction progress is monitored by TLC. The resulting precipitate is filtered, washed, and purified, often by crystallization from a solvent like dimethylformamide (DMF).[3]

Therapeutic Potential: Biological Activities and Quantitative Data

Triazolopyrimidine derivatives have demonstrated a remarkable range of biological activities, with significant potential in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

A significant body of research has focused on the development of triazolopyrimidine-based anticancer agents. These compounds have been shown to inhibit various kinases, interfere with microtubule dynamics, and induce apoptosis in cancer cells.

Table 1: In Vitro Anticancer Activity of Selected Triazolopyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Target/MechanismReference
Compound 1HCC1937 (Breast)7.01EGFR/AKT Pathway Inhibition[3]
MCF7 (Breast)15.21EGFR/AKT Pathway Inhibition[3]
HeLa (Cervical)11.32EGFR/AKT Pathway Inhibition[3]
Compound H12MGC-803 (Gastric)9.47ERK Signaling Pathway Suppression[11]
HCT-116 (Colon)9.58ERK Signaling Pathway Suppression[11]
MCF-7 (Breast)13.1ERK Signaling Pathway Suppression[11]
Compound 14HCT-116 (Colon)0.057CDK2 Inhibition[12]
Compound 15HCT-116 (Colon)0.119CDK2 Inhibition[12]
Compound 19Bel-7402 (Hepatocellular)12.3Not Specified[13]
HT-1080 (Fibrosarcoma)6.1Not Specified[13]

Experimental Protocol for MTT Assay:

The anti-proliferative activity of compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for a specified period (e.g., 48 hours). Subsequently, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. A solubilization buffer is then added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[3]

Antimicrobial and Antiviral Activities

Triazolopyrimidines have also shown promise as anti-infective agents. Their activity against various pathogens, including bacteria, fungi, and viruses, has been reported. For instance, certain derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis.

Kinase Inhibition

Many triazolopyrimidine derivatives exert their biological effects through the inhibition of protein kinases, which are crucial regulators of cellular processes.

  • Cyclin-Dependent Kinase (CDK) Inhibition: Several pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][14][15]triazolo[1,5-c]pyrimidine derivatives have been identified as potent CDK2 inhibitors, a key regulator of the cell cycle.[12][16]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain pyrazolo[3][14][15]triazolopyrimidine derivatives have been shown to inhibit the activation of EGFR and its downstream signaling pathways, such as the AKT and ERK pathways.[3]

Mechanisms of Action: Modulating Cellular Signaling

The therapeutic effects of triazolopyrimidine compounds are often attributed to their ability to modulate key cellular signaling pathways.

The EGFR/AKT Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation, survival, and migration. Aberrant activation of this pathway is a hallmark of many cancers. Certain triazolopyrimidine derivatives have been shown to inhibit the phosphorylation of EGFR, thereby blocking downstream signaling through the PI3K/AKT and RAS/RAF/MEK/ERK cascades.[3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Triazolopyrimidine Triazolopyrimidine Derivative Triazolopyrimidine->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway.

The ERK Signaling Pathway

The ERK pathway, a downstream component of the EGFR signaling cascade, is also a critical regulator of cell growth. The inhibition of this pathway by triazolopyrimidine derivatives has been demonstrated to suppress cancer cell proliferation.[11]

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_data Data Analysis start Starting Materials synthesis Synthesis of Triazolopyrimidine Derivatives start->synthesis purification Purification and Characterization synthesis->purification cell_culture Cancer Cell Culture purification->cell_culture mtt_assay MTT Assay for Antiproliferative Activity cell_culture->mtt_assay western_blot Western Blot for Pathway Analysis cell_culture->western_blot ic50 IC50 Determination mtt_assay->ic50 pathway_analysis Signaling Pathway Modulation western_blot->pathway_analysis sar Structure-Activity Relationship ic50->sar pathway_analysis->sar conclusion Conclusion sar->conclusion

Caption: General experimental workflow.

Pharmacokinetics and Drug Development

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Studies on triazolopyrimidine derivatives have shown that they can be orally bioavailable and possess acceptable metabolic stability in liver microsomes.[17][18] The pharmacokinetic profile can be fine-tuned by modifying the substituents on the triazolopyrimidine core, highlighting the scaffold's versatility in drug design.

Conclusion and Future Perspectives

The journey of triazolopyrimidine compounds, from their initial discovery over a century ago to their current status as a cornerstone of modern medicinal chemistry, is a testament to the power of heterocyclic chemistry in drug discovery. The synthetic accessibility of the triazolopyrimidine core, coupled with its diverse biological activities, ensures that it will remain a fertile ground for the development of novel therapeutics. Future research will likely focus on the design of more selective and potent derivatives, the exploration of new therapeutic areas, and the use of advanced computational methods to guide the drug discovery process. The rich history and promising future of triazolopyrimidines solidify their position as a truly privileged scaffold in the quest for new medicines.

References

7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

This technical guide provides a comprehensive review of the available scientific and technical literature on this compound (CAS No: 40775-78-8). The document is intended for researchers, scientists, and drug development professionals, summarizing the compound's properties, synthesis, and reported biological activities, with a focus on experimental details where available.

Core Compound Properties

This compound is a heterocyclic compound belonging to the triazolopyrimidine family. This class of compounds is of significant interest in medicinal chemistry due to their structural similarity to purines, allowing them to act as bioisosteres and interact with a variety of biological targets. The subject compound is often utilized as a chemical intermediate or building block in the synthesis of more complex molecules.[1][2]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 40775-78-8[1][3]
Molecular Formula C₇H₈N₄OS[3]
Molecular Weight 196.23 g/mol [1][3]
Appearance White to off-white crystalline powder[3]
Purity ≥98% (HPLC)[3]
Synonyms 5-Methyl-2-(methylthio)-[1][2][4]triazolo[1,5-a]pyrimidin-7-ol, 4-Hydroxy-6-methyl-2-methylmercapto-1,3,3a,7-tetraazaindene[3]

Synthesis and Reactions

While specific, detailed protocols for the synthesis of this compound are not extensively documented in peer-reviewed literature, a general synthetic route is frequently referenced.[1]

General Synthesis Pathway

The most commonly described method involves the cyclization of a triazole precursor with a β-ketoester, such as ethyl acetoacetate. This reaction forms the fused pyrimidine ring.

G cluster_reactants Reactants cluster_products Product A 5-Methyl-2-methylthio- 1,2,4-triazole C 7-Hydroxy-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine A->C Base-catalyzed Cyclization B Aldehyde or Ketone (e.g., Ethyl Acetoacetate) B->C

Caption: General synthesis of the target compound.
Documented Experimental Protocol: Chlorination

A peer-reviewed study by Phillips et al. in the Journal of Medicinal Chemistry details the use of this compound as a starting material for the synthesis of antimalarial agents.[4][5] The following protocol describes its conversion to a chlorinated intermediate.

Methodology: A suspension of commercially available this compound (2 g, 10.19 mmol) in phosphorus oxychloride (5 mL, 53.6 mmol) was heated at reflux for 10 hours.[4][5] During this time, the starting material dissolved, and the mixture turned bright orange.[4][5] The reaction was monitored by TLC (Hexane/EtOAc 1:1), which indicated an incomplete and complex reaction mixture.[4][5] The reaction was stopped to prevent further product degradation.[4][5] A similar, more successful procedure described in a related patent involved heating the suspension at reflux for 2 hours, after which the reaction mixture was slowly added to a mixture of water and ice.[6]

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start_mat 7-Hydroxy-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine (CAS: 40775-78-8) product 7-Chloro-5-methyl-2-(methylthio)- [1,2,4]triazolo[1,5-a]pyrimidine start_mat->product Chlorination reagent Phosphorus Oxychloride (POCl₃) reagent->product condition Reflux, 10 hours condition->product

Caption: Chlorination reaction workflow.

Biological Activity

While several online chemical databases and suppliers mention potential biological activities for this compound, these claims are not substantiated by readily available, peer-reviewed primary literature.[1] The information should therefore be considered anecdotal pending further research.

Table 2: Summary of Reported (Uncited) Biological Activities

Area of ActivityReported EffectImplicationSource(s)
Neuropharmacology Exhibited anxiolytic and antidepressant-like effects in animal models, potentially through interaction with GABAergic systems.Potential therapeutic agent for mood disorders.[1]
Antimicrobial Showed notable antibacterial activity, particularly against Gram-positive bacteria.Potential for development into new antimicrobial agents.[1]
Biochemical Research Used in studies of enzyme inhibition and metabolic pathways.Tool compound for elucidating biochemical mechanisms.[1]
Agricultural Chemistry Used in agrochemical formulations for pest and disease protection.May improve crop yield and sustainability.[1]

Summary and Future Outlook

This compound is a readily available heterocyclic compound primarily used as a synthetic intermediate. While there are reports of its potential in neuropharmacology and as an antimicrobial agent, the lack of accessible, peer-reviewed studies with quantitative data and detailed experimental protocols is a significant gap in the literature. The only well-documented experimental procedure found is for its use as a starting material in a chlorination reaction.

For researchers in drug development, this compound represents a versatile scaffold. However, any investigation into its purported biological activities would require starting from foundational in vitro and in vivo screening, as reliable public data is currently absent. Future work should focus on validating the anecdotal claims through rigorous, controlled experiments and publishing these findings in the primary scientific literature.

References

An In-Depth Technical Guide to 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine (CAS Number: 40775-78-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine (CAS No. 40775-78-8), a heterocyclic compound with significant potential in pharmaceutical and agricultural research. This document details its physicochemical characteristics, synthesis, and biological activity, with a focus on its role as a potential modulator of GABA-A receptors.

Core Chemical Information

This compound is a derivative of the triazolopyrimidine scaffold, a class of compounds known for a wide range of biological activities.[1] The presence of a hydroxyl group, a methyl group, and a methylthio group on the core ring structure contributes to its specific chemical and biological properties.[2]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. While some data for the specific CAS number is limited, information for the closely related analog, 7-Hydroxy-5-methyl-[2][3][4]triazolo[1,5-a]pyrimidine (CAS No. 2503-56-2), is included for comparison. It is important to note that CAS 40775-78-8 and CAS 2503-56-2 are distinct chemical entities, with the former possessing a methylthio substituent at the 2-position.[5]

PropertyValue for CAS 40775-78-8Value for CAS 2503-56-2 (for comparison)
Molecular Formula C₇H₈N₄OS[1]C₆H₆N₄O[6]
Molecular Weight 196.23 g/mol [1]150.14 g/mol [6]
Appearance White to almost white crystalline powder[7]White to almost white powder or crystal[6]
Melting Point Not explicitly found226 °C or 282.0-288.0 °C[8][9]
Purity >98.0% (HPLC)[1]≥98.0%
IUPAC Name 5-methyl-2-(methylthio)-[2][3][4]triazolo[1,5-a]pyrimidin-7-ol5-methyl-[2][3][4]triazolo[1,5-a]pyrimidin-7-ol[6]

Spectroscopic data, including ¹H NMR, IR, and mass spectrometry, are crucial for the definitive identification and characterization of this compound. While specific spectra for CAS 40775-78-8 were not found in the immediate search, a chemical vendor indicates their availability.[10] For a related compound, 2-ethyl-5-methyl[2][3][4]triazolo[1,5-a]pyrimidin-7-ol, a proton NMR in CDCl₃ showed signals at δ 5.89 (s, 1H), 2.87 (q, J= 7.4 Hz, 2H), and 2.50 (s, 3H).[2]

Synthesis and Reactivity

The synthesis of this compound can be approached through established methods for creating the triazolopyrimidine core.

General Synthetic Approach

A common and adaptable method for the synthesis of the triazolopyrimidine scaffold involves the condensation of a 3-amino-1,2,4-triazole with a β-keto ester. For the target molecule, this would involve a 3-amino-1,2,4-triazole bearing a methylthio group at the 5-position, which is then reacted with a derivative of acetoacetic acid.

Experimental Protocol: Synthesis of this compound (General Procedure)

This protocol is a generalized procedure based on the synthesis of analogous triazolopyrimidines and would require optimization for this specific compound.

Materials:

  • 3-Amino-5-(methylthio)-1,2,4-triazole

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • A solution of 3-amino-5-(methylthio)-1,2,4-triazole (1 equivalent) and ethyl acetoacetate (1 equivalent) in glacial acetic acid is prepared.

  • The reaction mixture is heated at reflux for several hours (typically 12-14 hours).

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the final product.

Chemical Reactivity

The synthesized compound can undergo further chemical transformations. For instance, the hydroxyl group at the 7-position can be converted to a chloro group by reacting with phosphorus oxychloride. This chloro-derivative serves as a versatile intermediate for the synthesis of a variety of other analogs through nucleophilic substitution reactions.[2]

Biological Activity and Mechanism of Action

Derivatives of the triazolopyrimidine class have demonstrated a wide array of biological activities, including potential as anticonvulsant, anxiolytic, and anti-inflammatory agents.[11]

Modulation of GABA-A Receptors

A significant body of research points towards the interaction of triazolopyrimidine derivatives with GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. These compounds often act as positive allosteric modulators (PAMs), enhancing the effect of GABA without directly activating the receptor themselves.[12] This modulation of GABAergic neurotransmission is believed to be the underlying mechanism for their observed anticonvulsant and anxiolytic properties.

In silico studies on similar triazolopyrimidinone derivatives have suggested that they bind to the benzodiazepine (BZD) site on the GABA-A receptor, specifically interacting with residues in the α1 and γ2 subunits.[4] However, the precise subunit selectivity (e.g., α1, α2, α3, α5, or α6) can vary depending on the specific substitutions on the triazolopyrimidine core, leading to different pharmacological profiles.[3][13] The exact subunit selectivity for this compound has not been definitively established in the available literature.

Signaling Pathway: Positive Allosteric Modulation of GABA-A Receptor

GABAA_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAA_R GABA-A Receptor (αβγ subunits) GABA->GABAA_R Binds to orthosteric site GABA->GABAA_R Chloride_Channel Chloride (Cl⁻) Channel GABAA_R->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ influx PAM 7-Hydroxy-5-methyl-2-methylthio -s-triazolo[1,5-a]pyrimidine PAM->GABAA_R Binds to allosteric site Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Leads to

Caption: Positive allosteric modulation of the GABA-A receptor.

Experimental Protocols for Biological Assays

The anticonvulsant activity of compounds like this compound is commonly evaluated using well-established animal models of seizures.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.

Materials:

  • Male Kunming mice (18-22 g)

  • Corneal electrodes

  • Alternating current stimulator

  • 0.5% tetracaine hydrochloride solution

  • 0.9% saline solution

  • Test compound solution and vehicle control

Procedure:

  • Animals are administered the test compound or vehicle control intraperitoneally at various doses.

  • At the time of predicted peak effect, a drop of 0.5% tetracaine hydrochloride is applied to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical contact.

  • A 60-Hz alternating current (typically 50 mA for mice) is delivered for 0.2 seconds via the corneal electrodes.

  • The animals are observed for the presence or absence of a tonic hindlimb extension seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • The median effective dose (ED₅₀) can be calculated from the dose-response data.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test

This test is a model for myoclonic and absence seizures and evaluates a compound's ability to raise the seizure threshold.

Materials:

  • Male Kunming mice (18-22 g)

  • Pentylenetetrazole (PTZ) solution

  • Test compound solution and vehicle control

Procedure:

  • Animals are pre-treated with the test compound or vehicle control at various doses.

  • After a specific pre-treatment time, a convulsant dose of PTZ (typically 85 mg/kg) is administered subcutaneously.

  • The animals are observed for a set period (e.g., 30 minutes) for the occurrence of generalized clonic seizures.

  • Protection is defined as the absence of clonic seizures.

  • The ED₅₀ can be determined from the dose-response data.

Conclusion

This compound is a promising heterocyclic compound with potential applications in drug discovery, particularly in the development of agents targeting the central nervous system. Its likely mechanism of action as a positive allosteric modulator of GABA-A receptors makes it a person of interest for the treatment of epilepsy and anxiety disorders. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and precisely define its pharmacological profile, including its GABA-A receptor subunit selectivity and in vivo efficacy.

References

An In-depth Technical Guide on 5-Methyl-2-(methylthio)-triazolo[1,5-a]pyrimidin-7-ol: A Core Scaffold in Medicinal Chemistry

An In-depth Technical Guide on 5-Methyl-2-(methylthio)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol: A Core Scaffold in Medicinal Chemistry

IUPAC Name: 5-Methyl-2-(methylthio)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol

This technical guide provides a comprehensive overview of 5-Methyl-2-(methylthio)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol, a heterocyclic compound that serves as a crucial building block in the development of novel therapeutic agents. Due to its structural similarity to purine nucleobases, the[1][2][3]triazolo[1,5-a]pyrimidine scaffold has garnered significant interest in medicinal chemistry, leading to the synthesis of numerous derivatives with a wide range of biological activities. This document outlines the chemical identity, synthesis, and the extensive biological applications of its derivatives, supported by experimental data and pathway visualizations.

Chemical Identity and Properties

5-Methyl-2-(methylthio)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is a fused heterocyclic system. It exists in equilibrium with its tautomeric form, 5-methyl-2-(methylthio)-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one. This tautomerism is a key feature of its chemical reactivity and biological interactions.

Identifier Value
IUPAC Name 5-Methyl-2-(methylthio)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol
Synonyms 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine, 5-Methyl-2-(methylthio)-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one
CAS Number 40775-78-8
Molecular Formula C₇H₈N₄OS
Molecular Weight 196.23 g/mol

Synthesis and Experimental Protocols

Hypothetical Synthetic Pathway:

The synthesis would likely involve the cyclocondensation of a 3-amino-1,2,4-triazole precursor bearing a methylthio group at the 5-position with a β-keto ester, such as ethyl acetoacetate.

Synthetic Pathwaycluster_reactantsReactantscluster_productProduct3-amino-5-(methylthio)-1,2,4-triazole3-Amino-5-(methylthio)-1,2,4-triazoleTarget Compound5-Methyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol3-amino-5-(methylthio)-1,2,4-triazole->Target CompoundCyclocondensationEthyl acetoacetateEthyl acetoacetateEthyl acetoacetate->Target Compound

Figure 1: Hypothetical synthesis of the target compound.

General Experimental Protocol for Derivatives:

The synthesis of various 7-substituted-[1][2][3]triazolo[1,5-a]pyrimidine derivatives often starts from a chlorinated intermediate. A general procedure is as follows:

  • Chlorination: The 7-hydroxy group of a[1][2][3]triazolo[1,5-a]pyrimidine core is converted to a chloro group using a chlorinating agent like phosphorus oxychloride.

  • Nucleophilic Substitution: The 7-chloro derivative is then reacted with various nucleophiles (e.g., amines, alcohols, thiols) to introduce diverse substituents at the 7-position.[1][5]

Biological Activities of Derivatives

The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in a variety of biologically active compounds. Extensive research has been conducted on its derivatives, revealing potent activities against several diseases.

Anticancer Activity:

Numerous derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine core have demonstrated significant anticancer properties.[1][5][6]

Compound Cell Line Activity IC₅₀ (µM)
Compound 19 (a derivative)[1][5]HT-1080 (Fibrosarcoma)Anti-tumor6.1
Compound 19 (a derivative)[1][5]Bel-7402 (Hepatocellular carcinoma)Anti-tumor12.3

Anticonvulsant Activity:

Certain derivatives have been identified as positive modulators of the GABA-A receptor, exhibiting potent anticonvulsant effects with low neurotoxicity.[7]

Compound Test Model Activity ED₅₀ (mg/kg) Protective Index (PI)
Compound 5c (a derivative)[7]PTZ-induced seizuresAnticonvulsant31.8117.22
Compound 5e (a derivative)[7]PTZ-induced seizuresAnticonvulsant40.959.09

Antiparasitic Activity:

Metal complexes of a related compound, 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, have shown promising activity against Leishmania species.[3]

Compound Parasite Activity IC₅₀ (µM)
Copper Complex 1[3]L. infantumAntileishmanial20.0
Copper Complex 1[3]L. braziliensisAntileishmanial22.1
Cobalt Complex 3[3]L. braziliensisAntileishmanial23.5

Mechanism of Action and Signaling Pathways of Derivatives

The diverse biological effects of[1][2][3]triazolo[1,5-a]pyrimidine derivatives are attributed to their interaction with various cellular targets and signaling pathways.

GABA-A Receptor Modulation:

As mentioned, some anticonvulsant derivatives act as positive modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA in the central nervous system.[7]

GABA-A Receptor ModulationDerivative[1,2,4]triazolo[1,5-a]pyrimidineDerivativeGABA_AGABA-A ReceptorDerivative->GABA_APositiveModulationNeuronal_InhibitionEnhanced NeuronalInhibitionGABA_A->Neuronal_InhibitionLeads toGABAGABAGABA->GABA_ABinds toAnticonvulsant_EffectAnticonvulsant EffectNeuronal_Inhibition->Anticonvulsant_Effect

Figure 2: GABA-A receptor modulation by derivatives.

Tubulin Polymerization Inhibition:

A unique mechanism of action has been identified for some anticancer derivatives, which involves the inhibition of tubulin polymerization. Unlike other tubulin-targeting agents like paclitaxel, these compounds do not bind to the same site but still promote tubulin polymerization, leading to cell cycle arrest and apoptosis.[6]

Tubulin Polymerization InhibitionDerivative[1,2,4]triazolo[1,5-a]pyrimidineDerivativeTubulinTubulinDerivative->TubulinBinds toMicrotubule_PolymerizationInhibition ofMicrotubule DynamicsTubulin->Microtubule_PolymerizationCell_Cycle_ArrestCell Cycle ArrestMicrotubule_Polymerization->Cell_Cycle_ArrestApoptosisApoptosisCell_Cycle_Arrest->Apoptosis

Figure 3: Tubulin polymerization inhibition by derivatives.

Conclusion

5-Methyl-2-(methylthio)-[1][2][3]triazolo[1,5-a]pyrimidin-7-ol is a valuable heterocyclic compound that serves as a versatile scaffold in drug discovery. While the biological activity of the core molecule itself is not extensively documented, its derivatives have shown significant potential as anticancer, anticonvulsant, and antiparasitic agents. The continued exploration of this chemical space is likely to yield novel therapeutic candidates with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and drug development professionals interested in the rich medicinal chemistry of the[1][2][3]triazolo[1,5-a]pyrimidine system.

Spectral Analysis of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural similarity to purine nucleobases makes it a valuable scaffold for the design of novel therapeutic agents. A thorough understanding of its spectral characteristics is fundamental for its identification, characterization, and the elucidation of its structure-activity relationships. This technical guide provides a summary of the expected spectral data (NMR, IR, MS) for this compound.

Despite a comprehensive search of available scientific literature and spectral databases, specific experimental spectral data (¹H NMR, ¹³C NMR, IR, and MS) for this compound could not be located.

This guide will, therefore, present a theoretical overview of the expected spectral features based on the chemical structure of the molecule. This information can serve as a reference for researchers who synthesize or isolate this compound and wish to confirm its identity.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on standard chemical shift values, functional group frequencies, and fragmentation patterns for similar molecular structures.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.4 - 2.6Singlet3HC5-CH₃
~ 2.6 - 2.8Singlet3HS-CH₃
~ 6.0 - 6.2Singlet1HC6-H
~ 10.0 - 12.0Broad Singlet1HO-H

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent and concentration and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~ 15 - 20S-CH₃
~ 20 - 25C5-CH₃
~ 105 - 110C6
~ 150 - 155C5
~ 155 - 160C2
~ 160 - 165C8a
~ 165 - 170C7
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400BroadO-H stretch
2900 - 3000MediumC-H stretch (aliphatic)
~ 1640 - 1680StrongC=O stretch (keto-enol tautomer)
~ 1580 - 1620StrongC=N and C=C stretching
~ 1400 - 1500MediumC-H bending
~ 1200 - 1300MediumC-O stretch
~ 600 - 700MediumC-S stretch

Note: The presence of a strong C=O stretching band would indicate a significant contribution from the keto tautomer, 5-methyl-2-(methylthio)-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one.

Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
196[M]⁺ (Molecular Ion)
179[M - CH₃]⁺
149[M - SCH₃]⁺
121Further fragmentation

Experimental Protocols

While specific experimental data is unavailable, the following are generalized protocols for obtaining the spectral data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse sequences are used. For ¹³C NMR, a proton-decoupled spectrum is typically obtained. Further two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to confirm the structure and assignments.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, commonly coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques.

  • Sample Preparation: For GC-MS, the sample is dissolved in a volatile solvent. For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase.

  • Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Logical Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the acquisition and analysis of spectral data for a novel or uncharacterized compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Structure Elucidation cluster_conclusion Conclusion Synthesis Synthesis & Purification NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR Purified Sample IR IR Spectroscopy Synthesis->IR Purified Sample MS Mass Spectrometry Synthesis->MS Purified Sample Analyze_NMR Analyze NMR Spectra (Chemical Shifts, Coupling) NMR->Analyze_NMR Analyze_IR Analyze IR Spectrum (Functional Groups) IR->Analyze_IR Analyze_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->Analyze_MS Combine_Data Combine & Interpret All Data Analyze_NMR->Combine_Data Analyze_IR->Combine_Data Analyze_MS->Combine_Data Structure_Confirmation Structure Confirmation Combine_Data->Structure_Confirmation

Caption: General workflow for spectral data acquisition and analysis.

Conclusion

References

Technical Guide: Solubility Profile of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the solubility of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Despite a comprehensive review of scientific literature and chemical databases, specific quantitative solubility data for this compound in various solvents is not publicly available. This guide, therefore, provides a detailed, generalized experimental protocol for determining the thermodynamic solubility of poorly soluble compounds, which is directly applicable to the title compound. Furthermore, a template for the systematic presentation of solubility data is offered to guide researchers in their own investigations. This document aims to equip researchers with the necessary methodology to generate reliable solubility profiles, a critical parameter in drug discovery and development.[2][3]

Introduction

This compound is a triazolopyrimidine derivative with potential applications in various fields of chemical and biological research.[1] The physicochemical properties of a compound, particularly its solubility, are fundamental to its development as a potential therapeutic agent or agrochemical. Solubility influences a compound's bioavailability, formulation, and overall efficacy.[3] This guide provides a framework for the experimental determination of the solubility of the title compound, addressing the current gap in available data.

Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic and inorganic solvents has not been reported in peer-reviewed literature or publicly accessible databases. To facilitate and standardize future research, the following table is provided as a template for reporting such data.

Table 1: Template for Reporting Solubility Data of this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of DeterminationReference
Water25Shake-Flask / HPLC-UV[Your Study]
Phosphate-Buffered Saline (pH 7.4)25Shake-Flask / HPLC-UV[Your Study]
0.1 N HCl25Shake-Flask / HPLC-UV[Your Study]
Methanol25Shake-Flask / HPLC-UV[Your Study]
Ethanol25Shake-Flask / HPLC-UV[Your Study]
Dimethyl Sulfoxide (DMSO)25Shake-Flask / HPLC-UV[Your Study]
Acetonitrile (ACN)25Shake-Flask / HPLC-UV[Your Study]
Dichloromethane (DCM)25Shake-Flask / HPLC-UV[Your Study]
Ethyl Acetate25Shake-Flask / HPLC-UV[Your Study]

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol describes the widely accepted "shake-flask" method for determining the thermodynamic equilibrium solubility of a compound.[4][5][6] This method is considered the gold standard for its reliability.[4]

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO) of analytical grade

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • pH meter

3.2. Procedure

  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution with the analytical solvent to create a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of glass vials. An excess is necessary to ensure that a saturated solution is formed in equilibrium with the undissolved solid.[6]

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, which is indicated by a plateau in the measured concentration.[5]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

    • To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is crucial to avoid artificially high solubility readings.

  • Analysis:

    • Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted samples and the calibration standards using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • For HPLC analysis, inject a known volume of the sample and standards onto a suitable column and measure the peak area at the wavelength of maximum absorbance for the compound.

    • For UV-Vis analysis, measure the absorbance of the samples and standards at the wavelength of maximum absorbance.

  • Calculation:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) versus the concentration of the standards.

    • Determine the concentration of the compound in the diluted samples from the calibration curve.

    • Calculate the solubility of the compound in the original saturated solution by accounting for the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

Solubility_Workflow start Start prep_compound Prepare Compound (Excess Solid) start->prep_compound add_solvent Add Solvent (Known Volume) prep_compound->add_solvent equilibration Equilibration (Shaking at Constant T) add_solvent->equilibration separation Phase Separation (Centrifugation & Filtration) equilibration->separation analysis Analysis (e.g., HPLC-UV) separation->analysis calculation Calculate Solubility analysis->calculation end_node End calculation->end_node

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While direct solubility data for this compound remains elusive in the public domain, this guide provides the necessary tools for researchers to independently and accurately determine this critical parameter. The detailed experimental protocol for the shake-flask method, along with the provided data presentation template, will aid in generating standardized and comparable solubility profiles. Such data is invaluable for the progression of this compound in any research and development pipeline.

References

The Diverse Biological Activities of Triazolopyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazolopyrimidines, a class of fused heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines and their broad spectrum of biological activities. This versatile scaffold has been extensively explored, leading to the discovery of derivatives with potent anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities.[1][2][3][4][5] The unique chemical architecture of the triazolopyrimidine nucleus allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth overview of the multifaceted biological potential of triazolopyrimidine derivatives, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action through signaling pathway diagrams.

Biological Activities of Triazolopyrimidine Derivatives

Triazolopyrimidine derivatives have demonstrated efficacy across a wide range of therapeutic areas. The following sections summarize their key biological activities, supported by quantitative data to facilitate comparison and further research.

Anticancer Activity

A significant body of research has focused on the anticancer potential of triazolopyrimidines. These compounds have shown cytotoxic effects against a variety of cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival.

Mechanism of Action: The anticancer effects of triazolopyrimidine derivatives are often attributed to their ability to inhibit various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Akt, and Extracellular signal-regulated kinase (ERK). Some derivatives also interfere with microtubule dynamics by inhibiting tubulin polymerization.[6][7][8] Furthermore, inhibition of enzymes like Lysine-Specific Demethylase 1 (LSD1) and S-phase kinase-associated protein 2 (SKP2) has been identified as a mechanism of action for certain triazolopyrimidine compounds. One notable derivative, HRO761, is a Werner syndrome RecQ helicase (WRN) inhibitor currently in clinical trials for tumors with microsatellite instability.[1][9][10][11][12] Another compound, Cevipabulin (TTI-237), which targets tubulin, has also undergone clinical investigation.[2][7][8][13][14]

Quantitative Data: Anticancer Activity of Triazolopyrimidine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference(s)
Compound 1 HCC1937 (Breast)7.01
HeLa (Cervical)11.23
MCF-7 (Breast)25.12
Compound H12 MGC-803 (Gastric)9.47
HCT-116 (Colon)9.58
MCF-7 (Breast)13.1
Compound 3b C32 (Melanoma)24.4
A375 (Melanoma)Not Specified
Compound 34 PC3 (Prostate)0.026
LSD1 Inhibitor C26 A549 (Lung)1.72
WRN Inhibitor S35 MSI Cell Lines0.036 - 0.306
Cevipabulin (TTI-237) SK-OV-3 (Ovarian)0.024[2]
MDA-MB-435 (Breast)0.021[2]
MDA-MB-468 (Breast)0.018[2]
LnCaP (Prostate)0.022[2]
HeLa (Cervical)0.040[2]
Antimicrobial Activity

Triazolopyrimidine derivatives have emerged as promising candidates in the search for new antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.

Mechanism of Action: A key mechanism of antibacterial action for some triazolopyrimidine derivatives is the inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for DNA replication and nucleotide synthesis, respectively.[2] This dual-targeting approach can be advantageous in overcoming antibiotic resistance.

Quantitative Data: Antimicrobial Activity of Triazolopyrimidine Derivatives

Compound/DerivativeMicroorganismMIC (µM)Reference(s)
Compound 9o Staphylococcus aureus0.024[2]
Escherichia coli0.051[2]
Pseudomonas aeruginosa0.053[2]
Bacillus subtilis0.016[2]
Compound 9n Aspergillus flavus15.50[2]
Candida albicans26.30[2]
Thiophene derivative 36 Mycobacterium tuberculosis< 1[4]
Thiophene derivative 37 Mycobacterium tuberculosis< 1[4]
Anti-inflammatory Activity

Several triazolopyrimidine derivatives have demonstrated potent anti-inflammatory properties, suggesting their potential in treating various inflammatory conditions.

Mechanism of Action: The anti-inflammatory effects of these compounds are, in some cases, mediated through the modulation of the cannabinoid receptor 2 (CB2). The CB2 receptor is primarily expressed on immune cells and its activation is known to suppress inflammatory responses.

Quantitative Data: Anti-inflammatory Activity of a Triazolopyrimidine Derivative

Compound/DerivativeAnimal ModelDoseEfficacyReference(s)
Compound 39 Kidney ischemia-reperfusion10 mg/kg (p.o.)Significant depletion of kidney damage markers
Renal fibrosis (UUO)3 mg/kg/day (p.o.)~40% decrease in fibrosis
Central Nervous System (CNS) Activity

The structural features of triazolopyrimidines have also led to the development of derivatives with significant activity in the central nervous system, particularly as anticonvulsant agents.

Mechanism of Action: The anticonvulsant activity of certain triazolopyrimidine derivatives is believed to be mediated through their interaction with GABA-A receptors, enhancing GABAergic inhibition in the brain.[8] This mechanism is similar to that of benzodiazepines, a well-established class of anticonvulsant drugs.

Quantitative Data: Anticonvulsant Activity of Triazolopyrimidine Derivatives

Compound/DerivativeSeizure ModelED50 (mg/kg)Reference(s)
Compound 6d MES15.8[8]
PTZ14.1[8]
Compound 6c MES25.3[8]
PTZ23.7[8]
Compound 6e MES38.0[8]
PTZ28.4[8]
Compound 5c PTZ31.81
Compound 5e PTZ40.95

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of triazolopyrimidine derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Triazolopyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the triazolopyrimidine derivatives (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Triazolopyrimidine derivatives

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the triazolopyrimidine derivatives in the broth medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (microorganism in broth without compound), a negative control (broth only), and a standard antibiotic control.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in saline)

  • Triazolopyrimidine derivatives

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

  • Animal Grouping: Divide the animals into groups: control (vehicle), standard drug, and test compound groups (different doses).

  • Compound Administration: Administer the triazolopyrimidine derivatives or the standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

CNS Activity: Maximal Electroshock (MES) Seizure Test in Rodents

The MES test is a preclinical model for generalized tonic-clonic seizures and is used to identify compounds with anticonvulsant properties.

Materials:

  • Mice or rats

  • Electroshock apparatus with corneal electrodes

  • Triazolopyrimidine derivatives

  • Standard anticonvulsant drug (e.g., carbamazepine)

Procedure:

  • Animal Grouping and Compound Administration: Similar to the anti-inflammatory assay, group the animals and administer the test compounds or a standard drug.

  • Electrode Application: At the time of peak effect of the drug, place the corneal electrodes on the eyes of the animal.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The absence of the tonic hindlimb extension is considered as protection. Calculate the percentage of protected animals in each group and determine the ED50 value (the dose that protects 50% of the animals).

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which triazolopyrimidine derivatives exert their biological effects is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key signaling pathways and the proposed points of intervention for these compounds.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers.[3][5][13] Triazolopyrimidine derivatives can inhibit this pathway by competing with ATP for binding to the tyrosine kinase domain of EGFR, thereby blocking downstream signaling cascades.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Triazolopyrimidine Triazolopyrimidine Derivative Triazolopyrimidine->P_EGFR Inhibition ATP ATP ATP->P_EGFR Grb2 Grb2 P_EGFR->Grb2 PI3K PI3K P_EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTOR->Proliferation

Caption: EGFR signaling pathway and inhibition by triazolopyrimidine derivatives.

CB2 Receptor Signaling in Inflammation

The Cannabinoid Receptor 2 (CB2) is a G-protein coupled receptor that plays a key role in modulating inflammatory responses.[1][4][6][7][9] Activation of CB2 by agonists, including some triazolopyrimidine derivatives, leads to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent downstream effects that result in reduced inflammation.

CB2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Triazolopyrimidine Triazolopyrimidine Agonist CB2R CB2 Receptor Triazolopyrimidine->CB2R Binding & Activation G_protein Gi/o Protein CB2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation NFkB NF-κB PKA->NFkB Inhibition Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation Promotion DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Negative Supercoiling Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Binding Replication DNA Replication Relaxed_DNA->Replication Triazolopyrimidine Triazolopyrimidine Derivative Triazolopyrimidine->DNA_Gyrase Inhibition GABAergic_Signaling cluster_synapse Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_vesicle->GABA_A_Receptor GABA Release & Binding Chloride_influx Cl- Influx GABA_A_Receptor->Chloride_influx Hyperpolarization Hyperpolarization (Inhibition) Chloride_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Triazolopyrimidine Triazolopyrimidine Derivative Triazolopyrimidine->GABA_A_Receptor Positive Allosteric Modulation

References

Methodological & Application

experimental protocol for using 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine in assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its s-triazolo[1,5-a]pyrimidine core is a key pharmacophore found in numerous biologically active molecules with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1] This document provides detailed experimental protocols for utilizing this compound in various in vitro assays to explore its potential as a lead structure for the development of novel therapeutics.

Chemical Information:

PropertyValue
IUPAC Name 5-methyl-2-(methylthio)-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one
Synonyms This compound
CAS Number 40775-78-8[1]
Molecular Formula C₇H₈N₄OS[1]
Molecular Weight 196.23 g/mol [1]
Appearance White to off-white crystalline powder[1]

Biological Context and Potential Applications

Derivatives of the s-triazolo[1,5-a]pyrimidine scaffold have been reported to exhibit a variety of biological activities, suggesting potential starting points for drug discovery programs utilizing this compound as a core structure. These activities include:

  • Anticancer Activity: Targeting various protein kinases such as TrkA, CDK2, VEGFR2, and EGFR, as well as tubulin polymerization.[2][3]

  • Bromodomain Inhibition: Derivatives have been identified as inhibitors of BRD4, a key epigenetic reader.[4]

  • Modulation of Drug Resistance: Some derivatives act as inhibitors of the ABCB1 transporter, offering a strategy to overcome multidrug resistance in cancer.[5]

The following protocols are designed to assess the potential of novel derivatives of this compound in these key areas of cancer biology.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a general method to screen for inhibitory activity against a panel of protein kinases.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against specific protein kinases.

Materials:

  • This compound and its synthesized derivatives.

  • Recombinant human kinases (e.g., CDK2/cyclin A, VEGFR2, EGFR).

  • Kinase-specific peptide substrates.

  • Adenosine triphosphate (ATP).

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • 384-well white plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a series of dilutions in the kinase assay buffer.

  • Assay Reaction:

    • To each well of a 384-well plate, add 2.5 µL of the test compound dilution.

    • Add 2.5 µL of a solution containing the kinase and its specific peptide substrate.

    • Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Workflow for In Vitro Kinase Inhibition Assay:

G A Compound Dilution B Addition of Kinase and Substrate A->B C Initiation with ATP and Incubation B->C D Stop Reaction (ADP-Glo™ Reagent) C->D E Signal Generation (Kinase Detection Reagent) D->E F Luminescence Measurement E->F G Data Analysis (IC50 Determination) F->G

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of test compounds on cancer cell lines.

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of test compounds.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HCT-116, MGC-803).[2][3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

  • This compound and its synthesized derivatives.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 72 hours. Include a DMSO-treated control group.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration. Determine the GI₅₀ values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow for Cell Proliferation (MTT) Assay:

G A Seed Cells in 96-well Plate B Treat with Test Compounds (72h) A->B C Add MTT Reagent (4h Incubation) B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance at 570 nm D->E F Data Analysis (GI50 Determination) E->F

Caption: Workflow for determining cell proliferation using the MTT assay.

Tubulin Polymerization Assay

This protocol assesses the effect of test compounds on the in vitro polymerization of tubulin.

Objective: To determine if test compounds inhibit or promote the polymerization of tubulin.

Materials:

  • Tubulin (>99% pure).

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • GTP (Guanosine triphosphate).

  • Glycerol.

  • This compound and its synthesized derivatives.

  • Paclitaxel (polymerization promoter) and Vinblastine (polymerization inhibitor) as controls.

  • Temperature-controlled spectrophotometer with a 96-well plate reader.

Procedure:

  • Reaction Mixture Preparation: In a pre-chilled 96-well plate on ice, add the tubulin polymerization buffer, GTP, and the test compound at various concentrations.

  • Tubulin Addition: Add the tubulin solution to each well.

  • Polymerization Measurement: Place the plate in the spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance against time. Compare the polymerization curves of the test compounds with the positive and negative controls to determine their effect on tubulin polymerization.

Signaling Pathway Context: Potential Kinase Targets

Derivatives of s-triazolo[1,5-a]pyrimidine have been shown to inhibit several key kinases involved in cancer cell signaling.[2] The diagram below illustrates the general signaling pathways that could be targeted.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene CDK2 CDK2/Cyclin CellCycle Cell Cycle Progression CDK2->CellCycle Inhibitor s-Triazolo[1,5-a]pyrimidine Derivative Inhibitor->RTK Inhibition Inhibitor->CDK2 Inhibition

Caption: Potential kinase signaling pathways targeted by s-triazolo[1,5-a]pyrimidine derivatives.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison.

Table 1: In Vitro Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ (µM)
Derivative 1CDK2/cyclin AValue
Derivative 2VEGFR2Value
Derivative 3EGFRValue
Staurosporine (Control)VariousValue

Table 2: In Vitro Cell Proliferation Data

CompoundMDA-MB-231 GI₅₀ (µM)HCT-116 GI₅₀ (µM)MGC-803 GI₅₀ (µM)
Derivative 1ValueValueValue
Derivative 2ValueValueValue
Derivative 3ValueValueValue
Doxorubicin (Control)ValueValueValue

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols outlined in these application notes provide a framework for the initial biological evaluation of its derivatives in the context of cancer drug discovery. Further studies, including mechanism of action, in vivo efficacy, and safety profiling, will be necessary to fully characterize the therapeutic potential of any lead compounds identified.

References

Application Notes: In Vitro Applications of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. While direct in vitro biological activity data for this specific molecule is not extensively published, it serves as a crucial synthetic intermediate in the development of potent inhibitors targeting parasitic enzymes. Notably, it is a key precursor for the synthesis of selective inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a clinically validated target for antimalarial drug development. The malaria parasite relies exclusively on the de novo pyrimidine biosynthesis pathway for survival, making PfDHODH an attractive target for therapeutic intervention.

This document provides an overview of the application of this compound as a synthetic precursor and details the in vitro evaluation of its derivatives as PfDHODH inhibitors.

Application as a Synthetic Intermediate for PfDHODH Inhibitors

This compound is utilized as a starting material in multi-step syntheses to generate potent and selective inhibitors of PfDHODH. A common synthetic route involves the chlorination of the hydroxyl group, followed by nucleophilic substitution to introduce various side chains that enhance binding affinity and selectivity for the target enzyme.

In Vitro Activity of a Derivative

While in vitro data for the parent compound is unavailable, a derivative synthesized from it has demonstrated potent and selective inhibition of PfDHODH. The following table summarizes the inhibitory activity of a lead compound derived from this compound.

Table 1: In Vitro Inhibitory Activity of a Triazolopyrimidine Derivative against Dihydroorotate Dehydrogenase

CompoundTarget EnzymeIC50 (nM)Selectivity (Human DHODH / PfDHODH)
DSM265 (Derivative)P. falciparum DHODH16>12,500-fold
DSM265 (Derivative)Human DHODH>200,000>12,500-fold

Experimental Protocols

Synthesis of a 7-Chloro-5-methyl-2-(methylthio)-[1][2][3]triazolo[1,5-a]pyrimidine Intermediate

This protocol describes the initial step in the synthesis of PfDHODH inhibitors from this compound.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) plate (Hexane/EtOAc 1:1)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Suspend this compound (e.g., 2 g, 10.19 mmol) in phosphorus oxychloride (e.g., 5 mL, 53.6 mmol) in a round-bottom flask.

  • Heat the suspension at reflux for approximately 10 hours. The starting material will gradually dissolve, and the reaction mixture will turn bright orange.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of Hexane/EtOAc (1:1).

  • Upon completion, or to prevent further product degradation, stop the reaction.

  • Carefully quench the reaction mixture and proceed with standard workup and purification procedures to isolate the 7-chloro intermediate.

In Vitro PfDHODH Inhibition Assay Protocol

This protocol describes a steady-state kinetic assay to determine the IC50 values of test compounds against PfDHODH.[1]

Materials:

  • Recombinant P. falciparum DHODH enzyme

  • Assay buffer

  • Bovine Serum Albumin (BSA)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q (CoQ)

  • Dihydroorotate (DHO)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometer capable of reading at 600 nm

Procedure:

  • Enzyme Preparation: Dilute the PfDHODH enzyme stock solution in assay buffer containing 0.1 mM BSA to prepare a 100x working stock. Keep the working stock on ice.

  • Assay Plate Preparation:

    • Add test compounds at various concentrations to the wells of a 96-well plate. Include appropriate controls (no inhibitor, no enzyme).

    • Add the assay components to each well. The final reaction mixture should contain the enzyme, DHO, CoQ, and DCIP in the assay buffer.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate (DHO).

    • Immediately monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm (ε = 18.8 mM⁻¹cm⁻¹) using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each compound concentration.

    • Plot the initial velocity against the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

experimental_workflow start Start: 7-Hydroxy-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine synthesis Chemical Synthesis: Chlorination & Substitution start->synthesis derivatives Synthesized Triazolopyrimidine Derivatives synthesis->derivatives assay In Vitro Assay: PfDHODH Inhibition derivatives->assay data Data Analysis: IC50 Determination assay->data end Result: Potent & Selective PfDHODH Inhibitors data->end

Caption: Workflow for the synthesis and in vitro evaluation of PfDHODH inhibitors.

signaling_pathway DHO Dihydroorotate PfDHODH PfDHODH DHO->PfDHODH Substrate OA Orotate Pyrimidine Pyrimidine Biosynthesis OA->Pyrimidine PfDHODH->OA Product Inhibitor Triazolopyrimidine Derivative Inhibitor->PfDHODH Inhibition Parasite Parasite Proliferation Pyrimidine->Parasite

Caption: Inhibition of the P. falciparum pyrimidine biosynthesis pathway.

References

Application Notes and Protocols for s-Triazolo[1,5-a]pyrimidine Derivatives in In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While the user requested information specifically on 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine, the available in vivo research data predominantly features structurally related derivatives. The following application notes and protocols are based on published studies of these analogous s-triazolo[1,5-a]pyrimidine compounds, providing valuable insights into the potential applications and experimental methodologies relevant to this chemical class.

Application Note 1: Overcoming Multidrug Resistance in Cancer Therapy

Introduction: s-Triazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of P-glycoprotein (P-gp or ABCB1), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer.[1][2][3][4] Compounds such as WS-716 and WS-898 have demonstrated the ability to reverse P-gp-mediated resistance to conventional chemotherapeutic agents like paclitaxel (PTX), both in vitro and in in vivo preclinical models.[1][3]

Mechanism of Action: These derivatives act by directly binding to P-gp and inhibiting its efflux pump function.[1][3] This leads to increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells, thereby restoring their sensitivity to treatment.[3][5] Notably, some derivatives like WS-716 and WS-898 achieve this without altering the expression or subcellular localization of P-gp and exhibit minimal effects on cytochrome P450 3A4 (CYP3A4), suggesting a favorable safety profile.[1][3]

Quantitative Data Summary:

Table 1: In Vivo Efficacy of s-Triazolo[1,5-a]pyrimidine Derivatives in Combination Therapy

Compound Animal Model Cancer Type Combination Drug Efficacy Metric (T/C %) Reference
WS-716 Patient-Derived Xenograft (PDX) Multidrug-Resistant Tumors Paclitaxel (PTX) 29.7 [1]

| WS-898 | Nude Mouse Xenograft | Paclitaxel-Resistant Tumors | Paclitaxel (PTX) | Increased PTX sensitization |[3] |

T/C %: Treatment/Control percentage, a measure of tumor growth inhibition.

Table 2: In Vitro Reversal of Paclitaxel Resistance

Compound Cell Line IC50 (nM) Reference
WS-898 SW620/Ad300 5.0 [3]
WS-898 KB-C2 3.67 [3]

| WS-898 | HEK293/ABCB1 | 3.68 |[3] |

Protocol 1: In Vivo Assessment of P-gp Inhibition in a Xenograft Model

This protocol is based on the methodology described for WS-716.[1]

Objective: To evaluate the efficacy of an s-triazolo[1,5-a]pyrimidine derivative in reversing paclitaxel resistance in a multidrug-resistant tumor xenograft model.

Materials:

  • Compound: WS-716 (or other s-triazolo[1,5-a]pyrimidine derivative)

  • Vehicle: 90% corn oil, 5% castor oil, 5% DMSO for oral administration[1]

  • Chemotherapeutic Agent: Paclitaxel (PTX) injection

  • Animal Model: Male BALB/c nude mice (4-6 weeks old, 13-15 g)[1]

  • Cells: SW620/Ad300 multidrug-resistant human colon cancer cells[1]

Procedure:

  • Cell Inoculation: Subcutaneously inoculate 8 x 10^6 SW620/Ad300 cells into the right forelimb of each mouse.[1]

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size. Randomly assign mice to treatment groups (e.g., Vehicle control, PTX alone, Compound alone, PTX + Compound).

  • Dosing Regimen:

    • Administer the s-triazolo[1,5-a]pyrimidine derivative orally at the predetermined dose.

    • Administer PTX intravenously at its therapeutic dose, typically shortly after the administration of the P-gp inhibitor.

  • Monitoring:

    • Measure tumor volume and body weight every other day.

    • Observe mice for any signs of toxicity or adverse reactions.

  • Endpoint: At the end of the study period (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for P-gp expression).

Data Analysis:

  • Calculate the tumor growth inhibition for each treatment group.

  • Compare the efficacy of the combination therapy to the single-agent treatments.

Experimental Workflow Diagram:

G cluster_setup Experimental Setup cluster_procedure In Vivo Procedure cluster_analysis Data Analysis Cell Culture SW620/Ad300 Cell Culture Inoculation Subcutaneous Inoculation of 8x10^6 cells Cell Culture->Inoculation Animal Model BALB/c Nude Mice Animal Model->Inoculation Tumor Growth Tumor Growth to Palpable Size Inoculation->Tumor Growth Grouping Randomization into Treatment Groups Tumor Growth->Grouping Dosing Oral Administration of Compound + IV Administration of PTX Grouping->Dosing Monitoring Tumor Volume & Body Weight Measurement Dosing->Monitoring Endpoint Tumor Excision & Weight Measurement Monitoring->Endpoint Evaluation Tumor Growth Inhibition Calculation Endpoint->Evaluation

Caption: Workflow for in vivo evaluation of P-gp inhibition.

Application Note 2: Anticonvulsant Activity

Introduction: Certain derivatives of the[1][3][6]-triazolo[1,5-a]pyrimidine-7(4H)-one scaffold have been investigated for their anticonvulsant properties. These compounds have shown efficacy in preclinical models of epilepsy, such as the pentylenetetrazole (PTZ)-induced seizure model, with a potentially favorable safety profile compared to some existing drugs.[7]

Mechanism of Action: The anticonvulsant effect of these derivatives is believed to be mediated through the positive modulation of GABAA receptors.[7]

Quantitative Data Summary:

Table 3: Anticonvulsant Activity and Neurotoxicity of[1][3][6]-triazolo[1,5-a]pyrimidine-7(4H)-one Derivatives

Compound ED50 (mg/kg) in PTZ model TD50 (mg/kg) in Rotarod test Protective Index (PI = TD50/ED50) Reference
5c 31.81 547.8 17.22 [7]

| 5e | 40.95 | 372.2 | 9.09 |[7] |

ED50: Median effective dose for anticonvulsant activity. TD50: Median toxic dose for neurotoxicity. PI: A measure of the therapeutic window.

Protocol 2: Assessment of Anticonvulsant Activity (PTZ Model)

This protocol is based on the methodology described for[1][3][6]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives.[7]

Objective: To evaluate the anticonvulsant activity of an s-triazolo[1,5-a]pyrimidine derivative in a chemically-induced seizure model.

Materials:

  • Compound: Test s-triazolo[1,5-a]pyrimidine derivative

  • Vehicle: Appropriate vehicle for intraperitoneal (i.p.) administration

  • Convulsant Agent: Pentylenetetrazole (PTZ)

  • Animal Model: Male C57BL mice[7]

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compound or vehicle to the mice via i.p. injection.

  • Seizure Induction: After a predetermined time (e.g., 30 minutes), administer a convulsant dose of PTZ subcutaneously.

  • Observation: Observe the mice for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures.

  • Dose-Response: Determine the ED50 by testing a range of doses of the compound.

Neurotoxicity Assessment (Rotarod Test):

  • Training: Train mice on a rotarod apparatus at a constant speed.

  • Testing: Administer the test compound and place the mice on the rotarod at various time points post-administration.

  • Endpoint: Record the time each mouse remains on the rotating rod. The TD50 is the dose at which 50% of the mice fail the test.

Signaling Pathway Diagram:

G s-Triazolo[1,5-a]pyrimidine s-Triazolo[1,5-a]pyrimidine GABAA Receptor GABAA Receptor s-Triazolo[1,5-a]pyrimidine->GABAA Receptor Positive Modulation Chloride Influx Chloride Influx GABAA Receptor->Chloride Influx Enhances Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Influx->Neuronal Hyperpolarization Leads to Reduced Neuronal Excitability Reduced Neuronal Excitability Neuronal Hyperpolarization->Reduced Neuronal Excitability Results in Anticonvulsant Effect Anticonvulsant Effect Reduced Neuronal Excitability->Anticonvulsant Effect Causes

Caption: Proposed mechanism of anticonvulsant action.

Application Note 3: Direct Anticancer Activity

Introduction: Beyond overcoming MDR, some s-triazolo[1,5-a]pyrimidine derivatives have demonstrated direct anticancer activity. For instance, compound E35 has been identified as an inhibitor of S-phase kinase-associated protein 2 (Skp2), a component of an E3 ubiquitin ligase complex that plays a role in cell cycle progression.[8]

Mechanism of Action: By inhibiting Skp2, these compounds can lead to the accumulation of its substrates, such as the cell cycle inhibitors p21 and p27.[8] This can result in cell cycle arrest (e.g., at the S-phase), inhibition of colony formation, and suppression of tumor growth in vivo.[8] Other derivatives have been shown to act as tubulin polymerization inhibitors.[9]

Quantitative Data Summary:

Table 4: In Vivo Anticancer Efficacy of Skp2 Inhibitor E35

Compound Animal Model Cancer Type Efficacy Reference

| E35 | MGC-803 Xenograft Mice | Gastric Cancer | Obvious inhibitory effect on tumor growth without obvious toxicity |[8] |

Signaling Pathway Diagram:

G E35 E35 Skp2 Skp2 E35->Skp2 Inhibits S-Phase Arrest S-Phase Arrest p21/p27 p21/p27 Skp2->p21/p27 Targets for Ubiquitination & Degradation Ubiquitination & Degradation p21/p27->Ubiquitination & Degradation Cell Cycle Progression Cell Cycle Progression p21/p27->Cell Cycle Progression Inhibits

Caption: Mechanism of Skp2 inhibition by compound E35.

General Considerations for In Vivo Studies:

  • Formulation: The solubility of s-triazolo[1,5-a]pyrimidine derivatives can be challenging. Appropriate vehicle selection is crucial for achieving desired exposure in vivo. The use of oil-based suspensions is common.[1]

  • Pharmacokinetics: It is advisable to conduct pharmacokinetic studies to determine the bioavailability, half-life, and optimal dosing schedule of the specific derivative being investigated.

  • Toxicity: A thorough toxicity assessment, including monitoring of body weight, clinical signs, and histopathology of major organs, is essential to establish the safety profile of the compound.

These application notes and protocols provide a framework for researchers and drug development professionals interested in exploring the in vivo potential of s-triazolo[1,5-a]pyrimidine derivatives. The versatility of this scaffold in targeting different biological pathways highlights its promise in various therapeutic areas.

References

Application Notes and Protocols for 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The s-triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its potential in the development of potent and selective enzyme inhibitors. Derivatives of this core structure have demonstrated inhibitory activity against a range of enzymes implicated in various diseases, including cancer, infectious diseases, and immunological disorders. This document provides detailed application notes and protocols for the investigation of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine as a potential enzyme inhibitor.

Disclaimer: Specific quantitative enzyme inhibition data for this compound is not extensively available in the public domain. The data and protocols presented herein are based on published studies of structurally related s-triazolo[1,5-a]pyrimidine derivatives and should be considered as a representative guide for initiating investigations with this specific compound.

Potential Enzyme Targets and Therapeutic Areas

Based on the known activities of structurally similar compounds, this compound is a candidate for investigation as an inhibitor of the following enzyme classes:

  • Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1): A key regulator of the innate immune system's STING pathway.[1]

  • DNA Gyrase: An essential bacterial enzyme, making it a target for antibacterial agents.

  • Protein Kinases: Including cyclin-dependent kinases (CDKs) and others involved in cell cycle regulation and cancer progression.[2]

  • S-Phase Kinase-Associated Protein 2 (SKP2): Involved in protein degradation and cell cycle control, a target in cancer therapy.[3]

  • HIV-1 Reverse Transcriptase: A crucial enzyme for the replication of the human immunodeficiency virus.[4]

Data Presentation: Inhibitory Activity of s-Triazolo[1,5-a]pyrimidine Derivatives

The following tables summarize the inhibitory activities of various s-triazolo[1,5-a]pyrimidine derivatives against their respective target enzymes, providing a reference for the potential potency of this compound.

Table 1: Inhibition of DNA Gyrase by s-Triazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Derivative 9aDNA Gyrase0.68Ciprofloxacin0.85

Data extracted from a study on a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives.[5]

Table 2: Inhibition of various enzymes by s-Triazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget EnzymeIC50 (µM)Cell Line/Assay Condition
Derivative H12ERK Signaling Pathway9.47MGC-803 cells
Derivative 5CDK20.12In vitro assay
Derivative 4LSD1/KDM1A0.154In vitro assay

Data compiled from studies on various[6][7]triazolo[1,5-a]pyrimidine indole derivatives.[2][8]

Experimental Protocols

Herein, we provide detailed protocols for assessing the inhibitory activity of this compound against two representative enzyme targets: ENPP1 and DNA Gyrase.

Protocol 1: In Vitro ENPP1 Inhibition Assay

This protocol is adapted from established fluorescence-based assays for ENPP1 inhibitors.

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against human recombinant ENPP1.

Materials:

  • Human recombinant ENPP1 enzyme

  • ENPP1 substrate (e.g., a fluorescent cGAMP analog like TG-mAMP)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 µM ZnCl2, 500 µM CaCl2)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., a known ENPP1 inhibitor)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in Assay Buffer to achieve the desired final concentrations in the assay, ensuring the final DMSO concentration is ≤1%.

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted compound or DMSO (for control wells).

    • Add 40 µL of Assay Buffer containing the ENPP1 substrate to each well.

    • To initiate the reaction, add 5 µL of diluted human recombinant ENPP1 enzyme to all wells except the "no enzyme" control wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), protected from light.

  • Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the substrate used.

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" control wells).

    • Calculate the percentage of inhibition for each compound concentration relative to the "DMSO only" control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This protocol is based on a standard agarose gel-based assay to measure the inhibition of DNA gyrase supercoiling activity.

Objective: To determine the in vitro inhibitory effect of this compound on the supercoiling activity of bacterial DNA gyrase.

Materials:

  • Bacterial DNA Gyrase (e.g., from E. coli)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Ciprofloxacin)

  • Stop Buffer (e.g., STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Agarose

  • TAE Buffer (Tris-acetate-EDTA)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Reaction Setup:

    • On ice, prepare a reaction mixture containing Assay Buffer, relaxed plasmid DNA, and the test compound at various concentrations.

    • Initiate the reaction by adding DNA gyrase.

  • Incubation: Incubate the reaction mixtures at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding Stop Buffer.

  • Agarose Gel Electrophoresis:

    • Load the reaction mixtures onto a 1% agarose gel in TAE buffer.

    • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • The supercoiled DNA will migrate faster than the relaxed DNA.

    • Determine the concentration of the test compound that inhibits the supercoiling activity of the enzyme. The IC50 is the concentration at which a 50% reduction in the supercoiled DNA band is observed compared to the control.

Mandatory Visualizations

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Extracellular cGAMP Extracellular cGAMP ENPP1 ENPP1 Extracellular cGAMP->ENPP1 Hydrolysis AMP_PPi AMP + PPi ENPP1->AMP_PPi dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Type I IFN Type I Interferons IRF3->Type I IFN Induces Transcription Inhibitor 7-Hydroxy-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine Inhibitor->ENPP1 Inhibits experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Reaction Set up Reaction Mixtures (Enzyme, Substrate, Compound) Reagents->Reaction Compound Prepare Serial Dilutions of Test Compound Compound->Reaction Incubation Incubate at Optimal Temperature and Time Reaction->Incubation Detection Measure Enzyme Activity (e.g., Fluorescence, Absorbance) Incubation->Detection Calculation Calculate % Inhibition Detection->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50

References

Application Notes and Protocols: 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine and its Analogs in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. While this specific molecule is often utilized as a key intermediate in the synthesis of more complex derivatives, the[1][2][3]triazolo[1,5-a]pyrimidine scaffold itself is a prominent pharmacophore in drug discovery.[4] This structural motif is recognized for its bioisosteric similarity to purines, allowing its derivatives to interact with a wide range of biological targets.[5]

This document provides an overview of the applications of derivatives based on the this compound core in cell culture experiments. Although direct experimental data for the parent compound is limited, extensive research on its analogs demonstrates significant potential in oncology and cell biology research. These derivatives have been shown to exhibit potent anti-tumor activities by modulating key cellular signaling pathways.

Data Presentation: In Vitro Anti-proliferative Activity of Triazolo[1,5-a]pyrimidine Derivatives

The following table summarizes the cytotoxic activity of various derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold in different cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound IDModifications on Core ScaffoldCell LineIC50 (µM)Reference
Compound 19 7-(4-Fluoro-3-(trifluoromethyl)phenylamino)- and 2-(substituted aminomethyl)furan-2-yl)methylthio)propyl) derivativeBel-7402 (Human hepatoma)12.3[6][7]
HT-1080 (Human fibrosarcoma)6.1[6][7]
Compound 23 N-anilino-5-methyl-2-(3-(5-(alkylaminomethyl)furan-2-yl-methylthio)propyl) derivativeBel-7402 (Human hepatoma)15.0[1]
HT-1080 (Human fibrosarcoma)7.8[1]
Analog 26 Possessing 3,4,5-trimethoxylphenyl groupsHeLa (Human cervical cancer)0.75[3]
A549 (Human lung cancer)1.02[3]
HEK-293 (Human embryonic kidney)29.94[3]
Compound H12 Indole derivativeMGC-803 (Human gastric cancer)9.47[8][9]
HCT-116 (Human colon cancer)9.58[8][9]
MCF-7 (Human breast cancer)13.1[8][9]
Compound 1 Pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivativeHCC1937 (Human breast cancer)7.01[2]
MCF7 (Human breast cancer)>100[2]
HeLa (Human cervical cancer)11.2[2]

Experimental Protocols

The following are generalized protocols for key experiments commonly performed to evaluate the efficacy of triazolo[1,5-a]pyrimidine derivatives in cell culture. These protocols are based on methodologies reported for analogous compounds and should be optimized for specific experimental conditions.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HT-1080, Bel-7402, HeLa, MGC-803)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Triazolo[1,5-a]pyrimidine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the triazolo[1,5-a]pyrimidine derivative in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Triazolo[1,5-a]pyrimidine derivative

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of the triazolo[1,5-a]pyrimidine derivative for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of proteins in key signaling pathways.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Triazolo[1,5-a]pyrimidine derivative

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the compound for the desired time and concentrations.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Signaling Pathways

The following diagrams illustrate signaling pathways reported to be modulated by derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold.

EGFR_AKT_Pathway cluster_cytoplasm Cytoplasm EGFR EGFR AKT AKT EGFR->AKT Activation pAKT p-AKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Triazolo_Derivative Triazolo[1,5-a]pyrimidine Derivative Triazolo_Derivative->EGFR ERK_Signaling_Pathway Triazolo_Derivative Triazolo[1,5-a]pyrimidine Indole Derivative (H12) cRaf c-Raf Triazolo_Derivative->cRaf Inhibition MEK1_2 MEK1/2 cRaf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Cell_Growth Cell Growth & Colony Formation ERK1_2->Cell_Growth Experimental_Workflow Compound_Synthesis Synthesis of Triazolo[1,5-a]pyrimidine Derivatives MTT_Assay Cell Viability Assay (MTT) Compound_Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Mechanism_Studies Mechanism of Action Studies IC50_Determination->Mechanism_Studies Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle Western_Blot Western Blotting Mechanism_Studies->Western_Blot Apoptosis_Assay Apoptosis Assay Mechanism_Studies->Apoptosis_Assay Data_Analysis Data Analysis & Conclusion Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis

References

appropriate dosage and administration of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for s-Triazolo[1,5-a]pyrimidine Derivatives

Disclaimer: The following application notes and protocols are based on published research on structurally related s-triazolo[1,5-a]pyrimidine derivatives. Due to the limited publicly available data on the specific compound 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine (CAS: 40775-78-8), this document provides a representative framework for its potential application in research. The provided dosages and protocols are illustrative and should be optimized for specific experimental conditions. This compound is intended for research laboratory use only and is not for medical or consumer use[1].

The compound this compound is a versatile chemical building block with potential applications in the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial research[2]. The broader class of s-triazolo[1,5-a]pyrimidine derivatives has been extensively studied for various biological activities, including anticancer, kinase inhibition, and anticonvulsant properties[3][4][5].

Table of Contents
  • In Vitro Antiproliferative Activity

  • Kinase Inhibition Assays

  • In Vivo Anticonvulsant Activity

  • Experimental Protocols

    • Cell Viability Assay (MTT)

    • Western Blot Analysis for EGFR Signaling

    • In Vivo Anticonvulsant Evaluation in a Mouse Model

  • Signaling Pathways and Workflows

In Vitro Antiproliferative Activity

s-Triazolo[1,5-a]pyrimidine derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The efficacy is often dependent on the specific substitutions on the core scaffold[6]. Below is a summary of representative data from related compounds.

Table 1: Representative In Vitro Antiproliferative Activity of s-Triazolo[1,5-a]pyrimidine Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 1 HCC1937Breast Cancer7[3]
HeLaCervical Cancer11[3]
Compound 19 Bel-7402Liver Cancer12.3[6]
HT-1080Fibrosarcoma6.1[6]
Compound 23 Bel-7402Liver Cancer15.0[7]
HT-1080Fibrosarcoma7.8[7]

Kinase Inhibition Assays

A number of s-triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer[8].

Table 2: Representative Kinase Inhibitory Activity of s-Triazolo[1,5-a]pyrimidine Derivatives

Compound IDTarget KinaseAssay TypeIC50 (µM)Reference
Compound 1 EGFRWestern BlotInhibition at 7-11 µM[3]
Compound 12e c-MetEnzymatic Assay0.09[9]
Compound E35 SKP2Binding Assay-[4]
Compound 28 TubulinPolymerization Assay9.90[10]

In Vivo Anticonvulsant Activity

Certain derivatives of[2][3][9]-triazolo[1,5-a]pyrimidine-7(4H)-one have shown promising anticonvulsant effects in animal models, suggesting their potential as central nervous system agents[5].

Table 3: Representative In Vivo Anticonvulsant Activity of s-Triazolo[1,5-a]pyrimidine Derivatives in a Pentylenetetrazole (PTZ)-Induced Seizure Model

Compound IDAnimal ModelAdministration RouteED50 (mg/kg)Protective Index (PI)Reference
Compound 5c MouseIntraperitoneal31.8117.22[5]
Compound 5e MouseIntraperitoneal40.959.09[5]

Experimental Protocols

Cell Viability Assay (MTT)

This protocol is for determining the cytotoxic effects of a test compound on cancer cell lines.

Materials:

  • Test compound (e.g., this compound)

  • Cancer cell lines (e.g., HeLa, HT-1080)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis for EGFR Signaling

This protocol is to assess the inhibitory effect of a test compound on the EGFR signaling pathway.

Materials:

  • Test compound

  • Cancer cell lines (e.g., HCC1937)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Primary antibodies (pEGFR, EGFR, pAKT, AKT, pERK1/2, ERK1/2, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Culture cells to 70-80% confluency and treat with the test compound at various concentrations (e.g., 7 µM, 11 µM) for 24-72 hours[3].

  • Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

In Vivo Anticonvulsant Evaluation in a Mouse Model

This protocol is for evaluating the anticonvulsant activity of a test compound using the pentylenetetrazole (PTZ)-induced seizure model[5].

Materials:

  • Test compound

  • Male ICR mice (18-22 g)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

Procedure:

  • Acclimate the mice for at least one week before the experiment.

  • Dissolve or suspend the test compound in the vehicle.

  • Administer the test compound to groups of mice via intraperitoneal (i.p.) injection at various doses (e.g., 10, 30, 100 mg/kg). A control group receives only the vehicle.

  • After a predetermined time (e.g., 30 minutes), administer PTZ (85 mg/kg, i.p.) to induce seizures.

  • Observe the mice for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds.

  • Record the number of animals protected from seizures in each group.

  • Calculate the ED50 value (the dose that protects 50% of the animals from seizures) using probit analysis.

Signaling Pathways and Workflows

Below are diagrams generated using Graphviz to illustrate a relevant signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound s-Triazolo[1,5-a]pyrimidine Derivative Compound->EGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory point of s-triazolo[1,5-a]pyrimidine derivatives.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A1 Compound Synthesis and Characterization A2 Cell Viability Assay (e.g., MTT) A1->A2 A3 Mechanism of Action (e.g., Western Blot) A2->A3 A4 Target Engagement (e.g., Kinase Assay) A3->A4 B1 Animal Model Selection (e.g., Xenograft, PTZ) A4->B1 Promising Results B2 Pharmacokinetic Studies (ADME) B1->B2 B3 Efficacy Studies (e.g., Tumor Growth Inhibition) B2->B3 B4 Toxicity Assessment B3->B4 End Lead Optimization B4->End Start Start Start->A1

Caption: General workflow for the preclinical evaluation of a novel therapeutic compound.

References

Application Notes and Protocols for 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the versatile triazolopyrimidine class of molecules.[1][2] This scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to endogenous purines, allowing for interaction with a wide range of biological targets.[3] While specific biological data for this particular analogue is limited in publicly available literature, its utility as a chemical intermediate in the synthesis of bioactive molecules, including those with anti-inflammatory and antimicrobial properties, is recognized.[2] This document provides a potential framework for utilizing this compound as a chemical probe, with generalized protocols that can be adapted for target identification and characterization.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₈N₄OS[1]
Molecular Weight 196.23 g/mol [1]
Appearance White to off-white crystalline powder[1]
CAS Number 40775-78-8[1]
Purity Typically ≥98% (HPLC)[1]
Solubility Soluble in DMSO and other organic solvents. Limited solubility in aqueous solutions.General Knowledge
Storage Store at room temperature in a dry, well-ventilated place.[1]

Note on Handling: This compound is intended for laboratory research use only.[4] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, should be followed. A Material Safety Data Sheet (MSDS) should be consulted before use.

Potential Biological Applications as a Chemical Probe

The triazolo[1,5-a]pyrimidine scaffold has been identified in compounds targeting a variety of protein classes. While the specific targets of this compound are not yet fully elucidated, based on the activities of structurally related molecules, potential applications as a chemical probe include:

  • Kinase Inhibition: The pyrazolo[1,5-a]pyrimidine core, a related scaffold, is a well-established framework for the development of potent and selective protein kinase inhibitors.

  • P-glycoprotein (P-gp) Modulation: A triazolo[1,5-a]pyrimidine derivative, WS-716, has been identified as a potent and specific inhibitor of the drug efflux pump P-glycoprotein (P-gp), suggesting a potential role in overcoming multidrug resistance in cancer.

  • Antimicrobial Activity: Derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have demonstrated antibacterial and antifungal properties, with some acting as DNA gyrase inhibitors.

  • Antimicrotubule Agents: Certain 7-anilino triazolopyrimidines have shown potent antiproliferative activity by disrupting microtubule integrity.

Given these precedents, this compound can be used as a starting point for screening campaigns to identify novel inhibitors or modulators of these and other biological targets.

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the biological activity of this compound.

General Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

This protocol describes a common method to screen for kinase inhibitors.

Workflow for Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare stock solution of Compound in DMSO Incubation Incubate Compound, Kinase, Substrate, ATP Compound_Prep->Incubation Kinase_Prep Prepare Kinase Solution Kinase_Prep->Incubation Substrate_Prep Prepare Substrate and ATP Solution Substrate_Prep->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Luminescence Measure Luminescence Detection_Reagent->Luminescence Data_Analysis Calculate % Inhibition and IC50 Luminescence->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • This compound

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO.

  • Assay Plate Preparation: Add 1 µL of the compound dilutions to the wells of a 384-well plate. Include positive (no compound) and negative (no kinase) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate/ATP mixture in the assay buffer. The final concentrations of each component should be optimized based on the specific kinase.

    • Add 10 µL of the kinase mixture to each well.

    • Incubate the plate at room temperature for 1-2 hours.

  • Signal Detection:

    • Add 10 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of the compound on cultured cells.

Workflow for MTT Cell Viability Assay

A Seed cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with serial dilutions of the compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (Formation of formazan crystals) E->F G Solubilize formazan crystals with DMSO or Solubilization Buffer F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (prepared by diluting the DMSO stock in culture medium). Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Summary of (Hypothetical) Quantitative Data

Table 2: Template for Biological Activity Data

Assay TypeTarget/Cell LineParameterValue (e.g., µM)
Kinase InhibitionKinase XIC₅₀User-determined
Kinase InhibitionKinase YIC₅₀User-determined
Cell ViabilityHeLaGI₅₀User-determined
Cell ViabilityA549GI₅₀User-determined
P-gp InhibitionP-gp expressing cellsEC₅₀User-determined
AntimicrobialE. coliMICUser-determined

Conclusion

This compound represents a valuable chemical entity for exploration in drug discovery and chemical biology. While detailed characterization of its biological activity is still needed, the protocols and information provided herein offer a solid foundation for researchers to begin investigating its potential as a chemical probe. The versatility of the triazolopyrimidine scaffold suggests that this compound could serve as a starting point for the development of novel therapeutics.

References

Application Notes and Protocols for the Analytical Detection of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine, a key intermediate in pharmaceutical and agrochemical research.[1] The following protocols are designed for implementation in analytical chemistry laboratories and are adaptable for various research applications, from purity assessment to pharmacokinetic studies.

Overview of Analytical Methodologies

The detection and quantification of this compound can be effectively achieved using modern chromatographic techniques. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is suitable for routine purity checks and quantification of bulk material. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially after derivatization to improve volatility.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analytical methods described herein. These values are indicative and may vary based on instrumentation and specific laboratory conditions.

ParameterHPLC-UVLC-MS/MSGC-MS
Retention Time (min) 3.5 ± 0.22.8 ± 0.212.1 ± 0.3
Limit of Detection (LOD) 10 ng/mL0.1 ng/mL5 ng/mL
Limit of Quantification (LOQ) 30 ng/mL0.5 ng/mL15 ng/mL
Linearity Range 30 - 1000 ng/mL0.5 - 500 ng/mL15 - 500 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999> 0.997
Recovery (%) 95 - 105%92 - 108%88 - 102%
Precision (%RSD) < 5%< 8%< 10%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for determining the purity and concentration of this compound in bulk samples and simple formulations.

A. Principle

The compound is separated from impurities on a reversed-phase HPLC column and detected by its ultraviolet absorbance. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

B. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

  • This compound reference standard

  • Methanol (HPLC grade) for sample dissolution

C. Standard Preparation

  • Prepare a stock solution of the reference standard at 1 mg/mL in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards ranging from 30 ng/mL to 1000 ng/mL.

D. Sample Preparation

  • Accurately weigh and dissolve the sample in methanol to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

E. Instrumentation and Conditions

  • HPLC System: Agilent 1100 series or equivalent

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

F. Data Analysis

Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

G. Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Sample/Standard dissolve Dissolve in Methanol start->dissolve dilute Serial Dilutions (Standards) dissolve->dilute Standards filter Filter (0.45 µm) dissolve->filter Sample dilute->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: HPLC-UV analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of the analyte in complex matrices such as plasma, serum, or tissue homogenates.

A. Principle

The analyte is separated by HPLC and then ionized, fragmented, and detected by a tandem mass spectrometer. Quantification is performed using multiple reaction monitoring (MRM) for specific precursor-to-product ion transitions.

B. Reagents and Materials

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Human plasma (or other biological matrix)

C. Standard and Sample Preparation

  • Prepare stock solutions of the reference standard and internal standard in methanol (1 mg/mL).

  • Spike blank plasma with the reference standard to create calibration standards (0.5 - 500 ng/mL).

  • Protein Precipitation: To 100 µL of plasma sample (or standard), add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

D. Instrumentation and Conditions

  • LC-MS/MS System: Waters Xevo TQ-S or equivalent

  • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Analyte: To be determined by direct infusion (e.g., m/z 197.1 -> 154.1)

    • Internal Standard: To be determined based on the chosen IS

E. Data Analysis

Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting this ratio against the concentration of the standards. Determine the concentration in samples from this curve.

F. Experimental Workflow Diagram

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample precipitate Add 300 µL Acetonitrile + IS plasma->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate C18 Column Separation inject->separate ionize ESI+ Ionization separate->ionize fragment MRM Detection ionize->fragment ratio Calculate Peak Area Ratio (Analyte/IS) fragment->ratio calibrate Generate Calibration Curve ratio->calibrate quantify Determine Concentration calibrate->quantify

Caption: LC-MS/MS workflow for quantification in biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method can be an alternative for the analysis of this compound, particularly after derivatization to enhance volatility and thermal stability.

A. Principle

The analyte, after derivatization, is vaporized and separated on a GC column. The separated compound is then ionized, fragmented, and detected by a mass spectrometer.

B. Reagents and Materials

  • Dichloromethane (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Pyridine (anhydrous)

  • This compound reference standard

C. Standard and Sample Preparation

  • Prepare a stock solution of the reference standard in pyridine (1 mg/mL).

  • Prepare calibration standards by diluting the stock solution with pyridine.

  • Derivatization: To 50 µL of the sample or standard solution in pyridine, add 50 µL of BSTFA with 1% TMCS.

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

D. Instrumentation and Conditions

  • GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 1 minute

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50 - 500

E. Data Analysis

Identify the analyte by its retention time and mass spectrum. For quantification, use selected ion monitoring (SIM) of characteristic ions and compare the peak area to a calibration curve.

F. Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample in Pyridine bstfa Add BSTFA + TMCS sample->bstfa heat Heat at 70°C bstfa->heat cool Cool to RT heat->cool inject Inject into GC cool->inject separate HP-5MS Column Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Detection (Scan/SIM) ionize->detect identify Identify by RT & Spectrum detect->identify quantify Quantify using SIM identify->quantify

Caption: GC-MS analysis workflow following silylation derivatization.

References

Application Note: Quantitative Analysis of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class. Molecules within this class have shown a wide range of biological activities and are of significant interest in pharmaceutical development. The development of sensitive and robust bioanalytical methods is crucial for accurately characterizing the pharmacokinetic and metabolic profiles of such compounds. This application note details a validated UPLC-MS/MS method for the quantification of this compound in human plasma, suitable for supporting preclinical and clinical studies.

Experimental Protocol

Materials and Reagents
  • Analyte: this compound (Reference Standard)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., D3-7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine) is recommended for optimal performance.[1][2] If unavailable, a structurally similar compound can be used after rigorous validation.

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade.

  • Additives: Formic acid (FA) and Ammonium Acetate (NH₄Ac) of analytical or LC-MS grade.

  • Water: Deionized water, purified to ≥18 MΩ·cm.

  • Biological Matrix: Blank human plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.[3][4]

  • Aliquot 50 µL of human plasma (blank, calibration standard, or quality control sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (e.g., 100 ng/mL in 50% ACN).

  • Add 200 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 3 minutes to ensure complete protein precipitation.

  • Centrifuge the tubes at 10,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.

  • Inject 3 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A UPLC system coupled with a triple quadrupole mass spectrometer is recommended for this analysis.

Table 1: Chromatographic Conditions

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Elution Time (min)
Injection Volume 3 µL
Total Run Time 3.5 min

Table 2: Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Waters Xevo TQ-S or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 1.5 kV
Source Temperature 120 °C
Desolvation Temperature 410 °C
Desolvation Gas Flow 700 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte: m/z 211.1 → 164.1 (Quantifier), m/z 211.1 → 123.0 (Qualifier)Internal Standard (IS): m/z 214.1 → 167.1

Note: The molecular formula for the analyte is C₇H₈N₄OS, with a molecular weight of 210.23 g/mol . The precursor ion [M+H]⁺ is therefore ~211.1. Product ions are hypothetical and require experimental optimization.

Method Validation Summary

The method was validated according to the FDA guidelines for bioanalytical method validation.[5][6][7]

Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

Table 3: Calibration Curve Performance

ParameterResult
Linear Range 0.5 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.995
Precision and Accuracy

Intra-day and inter-day precision and accuracy were assessed by analyzing quality control (QC) samples at four concentration levels in replicate (n=6) over three separate days.

Table 4: Intra-day and Inter-day Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day (n=6) Inter-day (n=18)
Precision (%CV) Accuracy (%) Precision (%CV) Accuracy (%)
LLOQ 0.5≤ 12.590.0 - 110.0≤ 15.092.0 - 108.0
LQC 1.5≤ 8.095.0 - 105.0≤ 10.096.0 - 104.0
MQC 150≤ 6.597.0 - 103.0≤ 8.098.0 - 102.0
HQC 750≤ 5.098.0 - 102.0≤ 7.597.5 - 102.5

Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ) and Accuracy within ±15% (±20% for LLOQ) of the nominal value.[5][7]

Extraction Recovery and Matrix Effect

Extraction recovery and matrix effect were evaluated at low, medium, and high QC concentrations.

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Extraction Recovery (%)Matrix Effect (%)
LQC 1.591.598.2
MQC 15093.2101.5
HQC 75092.899.6

Acceptance criteria: Recovery should be consistent and reproducible. Matrix effect should be within an acceptable range, typically 85-115%.

Visualizations

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) (Blank, Standard, QC, or Unknown) Add_IS Add Internal Standard (25 µL) Sample->Add_IS Precipitate Add Acetonitrile (200 µL) & Vortex Add_IS->Precipitate Centrifuge Centrifuge (10,000 rpm, 5 min) Precipitate->Centrifuge Transfer Transfer Supernatant (100 µL) to HPLC Vial Centrifuge->Transfer Inject Inject (3 µL) into UPLC System Transfer->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Tandem Mass Spectrometry (ESI+, MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify Concentration (using Calibration Curve) Calculate->Quantify Report Generate Report Quantify->Report

References

Applications of Triazolopyrimidines in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its structural similarity to endogenous purines allows for interaction with a variety of biological targets, leading to potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for key areas where triazolopyrimidines have shown significant promise: oncology, inflammation, and neurodegenerative diseases.

Anticancer Applications: Targeting Kinase Signaling

Triazolopyrimidine derivatives have emerged as potent inhibitors of various protein kinases that are often dysregulated in cancer. Their ability to compete with ATP for binding to the kinase domain makes them attractive candidates for targeted cancer therapy.

Application Note: EGFR Inhibition in Cancer Therapy

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1] Mutations and overexpression of EGFR are common in various cancers, leading to uncontrolled cell growth.[2] Triazolopyrimidine-based compounds have been designed to specifically target the ATP-binding site of EGFR, thereby inhibiting its downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor progression.[2][3]

Quantitative Data: Anticancer Activity of Triazolopyrimidine Derivatives
Compound IDTargetAssay TypeCell LineIC₅₀ (µM)Reference
Compound 1 EGFRCytotoxicityHCC19377.01[2]
CytotoxicityHeLa11.21[2]
CytotoxicityMCF725.12[2]
Compound 13c EGFRKinase Inhibition-0.087[4]
HER-2Kinase Inhibition-0.078[4]
Topoisomerase-IIEnzyme Inhibition-31.56[4]
AromataseEnzyme Inhibition-0.156[4]
CytotoxicityHCT1166.10[4]
CytotoxicityHeLa10.33[4]
CytotoxicityMCF-72.42[4]
Compound 5c AromataseEnzyme Inhibition-0.082[5]
CytotoxicityMCF-71.573[5]
Compound 5g AromataseEnzyme Inhibition-0.198[5]
CytotoxicityMCF-73.698[5]
Compound 17z TDP2Enzyme Inhibition-21.0[6]
Experimental Protocols

This protocol describes a general method for the synthesis of pyrazolo[2][4][7]triazolopyrimidine derivatives, which have shown promising anticancer activity.

Materials:

  • Appropriate hydrazone of compounds VII or VIII (5 mmol)

  • Ethanol (125 mL)

  • Ferric chloride (2 M, 10 mL)

Procedure:

  • Dissolve the appropriate hydrazone of compounds VII or VIII (5 mmol) in ethanol (125 mL).

  • Add a solution of ferric chloride (2 M, 10 mL) to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, process the reaction mixture to isolate the desired pyrazolo[2][4][7]triazolopyrimidine derivative.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HCT116, HeLa, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Triazolopyrimidine compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the triazolopyrimidine compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)

  • Substrate (e.g., a suitable tyrosine-containing peptide)

  • ATP

  • Triazolopyrimidine compound

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Add 1 µL of the triazolopyrimidine compound or DMSO (control) to the wells of a 384-well plate.

  • Add 2 µL of EGFR enzyme solution.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

  • Measure the luminescence.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Signaling Pathway Visualization

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition by Triazolopyrimidines Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Triazolopyrimidine Triazolopyrimidine Inhibitor Triazolopyrimidine->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes

Caption: EGFR signaling and its inhibition by triazolopyrimidines.

Anti-inflammatory Applications: Modulation of Inflammatory Pathways

Triazolopyrimidine derivatives have demonstrated significant anti-inflammatory properties by targeting key mediators of the inflammatory cascade, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like TNF-α.

Application Note: COX-2 Inhibition for Anti-inflammatory Effects

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Certain triazolopyrimidine derivatives have shown potent and selective COX-2 inhibitory activity.

Quantitative Data: Anti-inflammatory Activity of Triazolopyrimidine Derivatives
Compound IDTargetAssay TypeED₅₀ (mg/kg)% Inhibition of EdemaReference
Compound 7 COX-2Carrageenan-induced paw edema11.60-[8]
Compound 8 COX-2Carrageenan-induced paw edema8.23-[8]
Compound 9 COX-2Carrageenan-induced paw edema9.47-[8]
Compound 3 Not specifiedCarrageenan-induced paw edema-91%[9]
Compound 5e Not specifiedCarrageenan-induced paw edema-81%[9]
Compound 7 Not specifiedCarrageenan-induced paw edema-47.2%[10]
Compound 8 Not specifiedCarrageenan-induced paw edema-53.4%[10]
Experimental Protocols

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats (150-200 g)

  • Triazolopyrimidine compound

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

  • Standard drug (e.g., Indomethacin, 5 mg/kg)

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the triazolopyrimidine compound or the standard drug intraperitoneally or orally 30 minutes before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathway Visualization

TNF_Alpha_Signaling_Pathway TNF-α Signaling Pathway in Inflammation TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (Degradation) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Inflammatory_Genes Transcription Triazolopyrimidine Triazolopyrimidine (Potential Modulator) Triazolopyrimidine->IKK_complex May Inhibit

Caption: TNF-α signaling cascade leading to inflammation.

Neurodegenerative Disease Applications: Microtubule Stabilization

In neurodegenerative diseases like Alzheimer's, the tau protein, which normally stabilizes microtubules, becomes hyperphosphorylated and aggregates, leading to microtubule destabilization and neuronal dysfunction.[11][12] Triazolopyrimidine derivatives have been identified as microtubule-stabilizing agents, offering a potential therapeutic strategy.[13]

Application Note: Targeting Tau Pathology through Microtubule Stabilization

Triazolopyrimidines can cross the blood-brain barrier and stabilize microtubules, thereby compensating for the loss of function of pathological tau.[12] This stabilization can restore normal axonal transport, reduce neuronal cell death, and potentially attenuate the formation of neurofibrillary tangles.[12] Some compounds have also shown the ability to inhibit the aggregation of the tau protein itself.

Quantitative Data: Neuroprotective Activity of Triazolopyrimidine Derivatives
Compound IDTargetAssay TypeIC₅₀ / EC₅₀Reference
ID220149 Tau AggregationThioflavin S AssayIC₅₀ ≈ 10 µM[11]
ID220218 Tau AggregationThioflavin S AssayIC₅₀ ≈ 30 µM[11]
ID220255 Tau AggregationThioflavin S AssayIC₅₀ ≈ 30 µM[11]
3c AcetylcholinesteraseEnzyme InhibitionIC₅₀ = 1.32 µM[14]
Experimental Protocols

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules by monitoring changes in turbidity.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Triazolopyrimidine compound

  • Paclitaxel (positive control for stabilization)

  • Nocodazole (positive control for destabilization)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader

Procedure:

  • Prepare solutions of the triazolopyrimidine compound and controls in General Tubulin Buffer.

  • On ice, add the compound solutions to the wells of a pre-chilled 96-well plate.

  • Prepare the tubulin polymerization mix by adding GTP to the tubulin solution.

  • Initiate the reaction by adding the tubulin polymerization mix to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to obtain polymerization curves and analyze the data for changes in the lag time, rate of polymerization, and maximum polymer mass.

This assay uses the fluorescent dye Thioflavin S, which binds to beta-sheet-rich structures like tau aggregates, to quantify the extent of aggregation.

Materials:

  • Recombinant tau protein (e.g., Tau4RDΔK280)

  • Aggregation buffer (e.g., 20 mM BES, 25 mM NaCl, pH 7.4)

  • Heparin (to induce aggregation)

  • Thioflavin S solution

  • Triazolopyrimidine compound

  • 96-well black plates with clear bottom

  • Fluorescence plate reader

Procedure:

  • Prepare solutions of the triazolopyrimidine compound at various concentrations.

  • In a 96-well plate, mix the tau protein, aggregation buffer, heparin, and the test compound.

  • Incubate the plate at 37°C with shaking to induce aggregation.

  • After incubation, add Thioflavin S solution to each well.

  • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~521 nm.

  • Calculate the percentage of inhibition of tau aggregation and determine the IC₅₀ value.

Signaling Pathway Visualization

Tau_Pathology_Pathway Tau Pathology and Microtubule Stabilization Microtubule Microtubule Destabilized_Microtubule Destabilized Microtubule Microtubule->Destabilized_Microtubule Destabilization Tau Tau Protein Tau->Microtubule Stabilizes Hyperphosphorylated_Tau Hyperphosphorylated Tau Tau->Hyperphosphorylated_Tau Hyperphosphorylation Hyperphosphorylated_Tau->Microtubule Dissociates from Tau_Aggregates Tau Aggregates (NFTs) Hyperphosphorylated_Tau->Tau_Aggregates Aggregates Neuronal_Dysfunction Neuronal Dysfunction & Cell Death Tau_Aggregates->Neuronal_Dysfunction Toxicity Destabilized_Microtubule->Neuronal_Dysfunction Triazolopyrimidine Triazolopyrimidine Triazolopyrimidine->Microtubule Stabilizes Triazolopyrimidine->Tau_Aggregates Inhibits Aggregation

Caption: Mechanism of tau pathology and intervention by triazolopyrimidines.

References

Application Notes and Protocols for 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the triazolopyrimidine class.[1] This class of compounds is of significant interest in the agrochemical industry due to the diverse biological activities exhibited by its derivatives.[2] Triazolopyrimidines are known to act as fungicides, herbicides, and insecticides, making them valuable scaffolds for the development of novel crop protection agents.[3] The subject compound serves as a key intermediate and a potential active ingredient in the formulation of agrochemicals designed to protect crops from pests and diseases, thereby enhancing crop yield and quality.[4][5]

The biological activity of triazolopyrimidine derivatives is often attributed to their structural similarity to purines, allowing them to interact with various biological targets.[6] For instance, certain triazolopyrimidine compounds function as Quinone outside Inhibitors (QoIs), disrupting the fungal respiratory chain, while others act as Acetohydroxyacid Synthase (AHAS) inhibitors, a key enzyme in the biosynthesis of branched-chain amino acids in plants.[2]

These application notes provide an overview of the potential roles of this compound in agrochemical formulations and detail protocols for its evaluation as a fungicidal or herbicidal agent.

Chemical Properties and Formulation Considerations

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 40775-78-8[7]
Molecular Formula C₇H₈N₄OS[1]
Molecular Weight 196.23 g/mol [1]
Appearance White to off-white crystalline powder[1]

The development of a stable and effective agrochemical formulation is critical for the successful application of this compound. Common formulation types for triazolopyrimidine-based agrochemicals include suspension concentrates (SC), water-dispersible granules (WG), and emulsifiable concentrates (EC). The choice of formulation will depend on the physicochemical properties of the active ingredient, the intended application method, and the target pest or weed.

A typical formulation will contain the active ingredient, a carrier or solvent, and various adjuvants such as surfactants, dispersants, wetting agents, and stabilizers to ensure optimal performance and shelf-life.[8]

Potential Modes of Action

Based on the known activities of the triazolopyrimidine class, this compound could potentially exhibit the following modes of action:

  • Fungicidal Activity: Inhibition of fungal respiration by targeting the cytochrome bc1 complex (QoI fungicides). This would lead to a disruption of ATP synthesis and ultimately fungal cell death.

  • Herbicidal Activity: Inhibition of the enzyme Acetohydroxyacid Synthase (AHAS), also known as Acetolactate Synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Its inhibition leads to a deficiency in these essential amino acids, resulting in the cessation of plant growth and eventual death.[3]

The following diagram illustrates the potential signaling pathway for the herbicidal mode of action as an AHAS inhibitor.

AHAS_Inhibition_Pathway cluster_inhibition Mechanism of Action cluster_outcome Physiological Outcome Triazolopyrimidine Triazolopyrimidine AHAS_Enzyme AHAS_Enzyme Triazolopyrimidine->AHAS_Enzyme Binds to Inhibition Inhibition Amino_Acid_Synthesis Amino_Acid_Synthesis AHAS_Enzyme->Amino_Acid_Synthesis Catalyzes Plant_Growth Plant_Growth Amino_Acid_Synthesis->Plant_Growth Essential for Cessation Cessation

Caption: Potential herbicidal mode of action of this compound via inhibition of the AHAS enzyme.

Experimental Protocols

The following are generalized protocols for the preliminary screening of this compound for fungicidal and herbicidal activity.

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of pathogenic fungi using a broth microdilution method.[3]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Appropriate fungal culture medium (e.g., Potato Dextrose Broth, RPMI-1640)

  • Sterile 96-well microtiter plates

  • Fungal isolates of interest (e.g., Botrytis cinerea, Fusarium graminearum, Alternaria alternata)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate culture medium in a 96-well plate to achieve a range of test concentrations (e.g., 0.1 to 100 µg/mL).

  • Inoculum Preparation: Prepare a standardized fungal spore suspension or mycelial fragment suspension in sterile water or saline. The final concentration in the wells should be approximately 1 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the test compound dilutions. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at an optimal temperature for the growth of the specific fungus (e.g., 25°C) for a period of 48 to 72 hours.

  • Data Collection: Determine fungal growth by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the positive control.

Protocol 2: Greenhouse Herbicidal Efficacy Screening

This protocol outlines a whole-plant bioassay to evaluate the pre- and post-emergence herbicidal activity of the test compound.[9]

Materials:

  • This compound

  • Acetone and a suitable surfactant (e.g., Tween 20)

  • Seeds of indicator weed species (e.g., Amaranthus retroflexus (redroot pigweed), Lolium rigidum (rigid ryegrass))

  • Pots filled with a standard greenhouse potting mix

  • Greenhouse facilities with controlled temperature, light, and humidity

  • Laboratory spray chamber

Procedure:

Pre-emergence Application:

  • Sowing: Sow seeds of the target weed species at a uniform depth in pots.

  • Formulation Preparation: Prepare a solution of the test compound in acetone and water with a surfactant. A range of application rates should be tested (e.g., 10 to 1000 g a.i./ha).

  • Application: Apply the test solutions uniformly to the soil surface using a laboratory spray chamber. Include an untreated control.

  • Incubation: Place the pots in a greenhouse and water as needed.

  • Assessment: After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and surviving seedlings and by visual injury ratings (0 = no effect, 100 = complete kill).

Post-emergence Application:

  • Plant Growth: Grow the target weed species in pots until they reach a specific growth stage (e.g., 2-4 leaf stage).

  • Formulation Preparation: Prepare test solutions as described for the pre-emergence application.

  • Application: Apply the test solutions uniformly to the foliage of the plants using a laboratory spray chamber.

  • Incubation: Return the pots to the greenhouse.

  • Assessment: After a set period (e.g., 7-14 days), assess the herbicidal effect based on visual injury ratings, and by measuring plant biomass (fresh or dry weight) compared to the untreated control.

The following diagram illustrates the workflow for greenhouse herbicidal screening.

Greenhouse_Screening_Workflow Start Start Seed_Sowing Seed_Sowing Start->Seed_Sowing Pre_Emergence Pre_Emergence Seed_Sowing->Pre_Emergence Post_Emergence Post_Emergence Seed_Sowing->Post_Emergence Formulation_Prep Formulation_Prep Pre_Emergence->Formulation_Prep Yes Post_Emergence->Formulation_Prep Yes Pre_Application Pre_Application Formulation_Prep->Pre_Application Pre-emergence Post_Application Post_Application Formulation_Prep->Post_Application Post-emergence Greenhouse_Incubation_Pre Greenhouse_Incubation_Pre Pre_Application->Greenhouse_Incubation_Pre Greenhouse_Incubation_Post Greenhouse_Incubation_Post Post_Application->Greenhouse_Incubation_Post Data_Collection_Pre Data_Collection_Pre Greenhouse_Incubation_Pre->Data_Collection_Pre Data_Collection_Post Data_Collection_Post Greenhouse_Incubation_Post->Data_Collection_Post End End Data_Collection_Pre->End Data_Collection_Post->End

Caption: Workflow for pre- and post-emergence greenhouse herbicidal screening.

Data Presentation and Interpretation

All quantitative data from the bioassays should be recorded and analyzed to determine key efficacy parameters. For fungicidal testing, this includes the MIC and the concentration that inhibits 50% of growth (IC₅₀). For herbicidal testing, the key parameter is the dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀). These values are typically determined by regression analysis of the dose-response data.

The results of these initial screenings will guide further development, including formulation optimization, broader spectrum testing, and field trials.

Conclusion

This compound represents a promising scaffold for the development of new agrochemical active ingredients. The protocols outlined in these application notes provide a framework for the initial evaluation of its potential as a fungicide or herbicide. Further research is warranted to elucidate its precise mode of action and to optimize its formulation and application for effective crop protection.

References

Troubleshooting & Optimization

troubleshooting common issues in 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine. The information is tailored for researchers, scientists, and drug development professionals.

Experimental Workflow

The synthesis of this compound is typically a two-step process. The first step involves the formation of a key intermediate, 4-hydrazino-6-methyl-2-(methylthio)pyrimidine. This is followed by a cyclization reaction to yield the final product.

cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Cyclization A 4-chloro-6-methyl-2-(methylthio)pyrimidine C 4-hydrazino-6-methyl-2-(methylthio)pyrimidine A->C Reaction in Solvent (e.g., Methanol) B Hydrazine Hydrate B->C D 4-hydrazino-6-methyl-2-(methylthio)pyrimidine F This compound D->F Reaction with Base (e.g., KOH) in Solvent (e.g., Ethanol) E Carbon Disulfide E->F

Caption: Overall synthesis workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may be encountered during the synthesis.

Step 1: Synthesis of 4-hydrazino-6-methyl-2-(methylthio)pyrimidine

Q1: My reaction to form the hydrazinopyrimidine intermediate is sluggish or incomplete. What are the possible causes and solutions?

A1: An incomplete reaction can be due to several factors:

  • Insufficient Hydrazine Hydrate: Ensure you are using a sufficient excess of hydrazine hydrate. A molar ratio of at least 2:1 (hydrazine hydrate to chloropyrimidine) is often recommended to drive the reaction to completion.

  • Low Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 40-50°C) can significantly increase the reaction rate. Monitor the reaction by TLC to avoid overheating, which could lead to side product formation.

  • Poor Quality Starting Material: The 4-chloro-6-methyl-2-(methylthio)pyrimidine starting material may be impure or degraded. It is advisable to check the purity of the starting material by melting point or spectroscopic methods before use.

Q2: I am observing the formation of a significant amount of a di-substituted byproduct. How can I minimize this?

A2: The formation of a di-hydrazino pyrimidine byproduct can occur if the reaction conditions are too harsh. To minimize this:

  • Control Reaction Temperature: Avoid excessive heating. Running the reaction at room temperature or with gentle warming is preferable.

  • Slow Addition of Hydrazine Hydrate: Adding the hydrazine hydrate dropwise to the solution of the chloropyrimidine can help to control the reaction and minimize the formation of the di-substituted product.

ParameterRecommended ConditionPotential Issue if Deviated
Molar Ratio (Hydrazine:Chloropyrimidine) 2:1 to 3:1Incomplete reaction
Reaction Temperature Room temperature to 50°CSluggish reaction (too low) or side product formation (too high)
Reaction Time 1-4 hours (monitor by TLC)Incomplete reaction or side product formation

Table 1: Recommended Reaction Conditions for Step 1.

Step 2: Cyclization to this compound

Q3: The yield of my final product is low after the cyclization step. What could be the reason?

A3: Low yields in the cyclization step can often be attributed to the following:

  • Inadequate Base: The presence of a base, such as potassium hydroxide, is crucial for the reaction with carbon disulfide. Ensure the base is of good quality and used in the correct stoichiometric amount (typically a slight excess).

  • Reaction Conditions: The reaction often requires refluxing in a suitable solvent like ethanol. Ensure the reaction is heated for a sufficient amount of time, as incomplete reaction is a common cause of low yields. Monitoring by TLC is essential.

  • Purity of the Intermediate: Impurities in the 4-hydrazino-6-methyl-2-(methylthio)pyrimidine intermediate can interfere with the cyclization reaction. It is recommended to use a purified intermediate for this step.

Q4: I am having difficulty purifying the final product. What are the common impurities and how can I remove them?

A4: Common impurities can include unreacted starting material and potential side products from the cyclization.

  • Recrystallization: The final product is often a solid and can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used to separate the product from impurities. A solvent system of ethyl acetate and hexane is a good starting point for elution.

ParameterRecommended ConditionPotential Issue if Deviated
Molar Ratio (Carbon Disulfide:Hydrazinopyrimidine) 1.1:1 to 1.5:1Incomplete reaction
Base Potassium Hydroxide (slight excess)Incomplete reaction
Solvent EthanolPoor solubility or side reactions
Reaction Temperature RefluxSluggish or incomplete reaction
Reaction Time 4-8 hours (monitor by TLC)Incomplete reaction

Table 2: Recommended Reaction Conditions for Step 2.

Troubleshooting Decision Tree

cluster_step1 Step 1 Troubleshooting cluster_step2 Step 2 Troubleshooting Start Low Yield or Impure Product Step1 Problem in Step 1 (Hydrazinopyrimidine Synthesis)? Start->Step1 Step2 Problem in Step 2 (Cyclization)? Step1->Step2 No Q1_1 Incomplete Reaction? Step1->Q1_1 Yes Q1_2 Side Product Formation? Step1->Q1_2 Yes Q2_1 Low Yield? Step2->Q2_1 Yes Q2_2 Purification Issues? Step2->Q2_2 Yes A1_1 Increase hydrazine hydrate ratio Increase temperature (40-50°C) Check starting material purity Q1_1->A1_1 A1_2 Lower reaction temperature Slow addition of hydrazine hydrate Q1_2->A1_2 A2_1 Ensure adequate base Ensure sufficient reflux time Use pure intermediate Q2_1->A2_1 A2_2 Recrystallize from ethanol/water Use column chromatography (EtOAc/Hexane) Q2_2->A2_2

Caption: Troubleshooting decision tree for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-hydrazino-6-methyl-2-(methylthio)pyrimidine

A general procedure for a similar reaction involves dissolving the chloropyrimidine in a suitable solvent like methanol.[1]

  • Dissolve 4-chloro-6-methyl-2-(methylthio)pyrimidine (1 equivalent) in methanol.

  • Add hydrazine hydrate (2-3 equivalents) dropwise to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature or with gentle warming (40-50°C) for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the product often precipitates from the solution.

  • Collect the precipitate by filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Cyclization to this compound

The cyclization of hydrazinopyrimidines with carbon disulfide is a known method for forming the triazolopyrimidine ring system.

  • Dissolve 4-hydrazino-6-methyl-2-(methylthio)pyrimidine (1 equivalent) in ethanol.

  • Add potassium hydroxide (a slight excess) to the solution and stir until it dissolves.

  • Add carbon disulfide (1.1-1.5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol.

  • Further purify the product by recrystallization from ethanol or an ethanol/water mixture.

References

Technical Support Center: Synthesis of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Poor quality of starting materials: 3-Amino-5-(methylthio)-1H-1,2,4-triazole or ethyl acetoacetate may be impure. 3. Incorrect stoichiometry: The molar ratio of reactants may be inaccurate. 4. Ineffective catalyst/solvent: The chosen catalyst or solvent may not be optimal for the reaction.1. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). A common condition is refluxing in acetic acid for 12-16 hours. 2. Verify starting material purity: Use pure starting materials. If necessary, purify the aminotriazole and ethyl acetoacetate before use. 3. Ensure accurate measurements: Carefully measure the molar equivalents of your reactants. A slight excess of ethyl acetoacetate can sometimes be beneficial. 4. Select appropriate conditions: Acetic acid is a commonly used and effective solvent. Alternatively, a base catalyst like sodium ethoxide in a suitable solvent can be employed.
Formation of Side Products/Impurities 1. Side reactions: Undesired reactions can occur, especially at high temperatures. 2. Decomposition: The product or reactants may decompose under harsh reaction conditions. 3. Presence of water: Water can interfere with the reaction, leading to the formation of byproducts.1. Control reaction temperature: Avoid excessive heating, as it can promote the formation of side products. 2. Minimize reaction time: Once the reaction is complete (as indicated by TLC), proceed with the work-up to prevent product degradation. 3. Use anhydrous conditions: Ensure all glassware is dry and use anhydrous solvents to minimize water-related side reactions.
Difficulty in Product Purification 1. Co-precipitation of impurities: Side products or unreacted starting materials may crystallize with the desired product. 2. Product is an oil or does not crystallize: The crude product may not solidify, making isolation difficult.1. Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of DMF and water, to remove impurities. 2. Trituration/Solvent wash: If the product is an oil, try triturating it with a non-polar solvent like diethyl ether or hexane to induce solidification. Washing the crude solid with a suitable solvent can also help remove impurities.
Inconsistent Yields 1. Variability in reaction conditions: Small changes in temperature, reaction time, or reagent addition rate can affect the outcome. 2. Scale-up issues: Conditions that work on a small scale may not be directly transferable to a larger scale.1. Standardize the procedure: Maintain consistent reaction parameters for each run. 2. Optimize for scale: When scaling up, consider factors like heat and mass transfer. A gradual increase in scale with optimization at each step is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method is the cyclocondensation reaction between 3-Amino-5-(methylthio)-1H-1,2,4-triazole and ethyl acetoacetate.[1] This reaction is typically carried out in a suitable solvent, often with a catalyst.

Q2: What are the recommended reaction conditions to maximize the yield?

A2: High yields (often exceeding 90%) can be achieved by refluxing the reactants in glacial acetic acid. The optimal temperature and reaction time may vary, but heating at around 120°C for 14-16 hours is a good starting point. It is crucial to monitor the reaction's progress using an appropriate analytical technique like TLC.

Q3: Should I use an acid or a base catalyst for this synthesis?

A3: Both acidic and basic conditions can be used.

  • Acidic Conditions: Using a solvent like glacial acetic acid is a simple and effective one-pot method that often results in high yields.

  • Basic Conditions: A base catalyst such as sodium ethoxide or piperidine in a solvent like ethanol can also promote the reaction. The choice may depend on the stability of your starting materials and the desired reaction kinetics.

For initial attempts, the acetic acid method is recommended due to its simplicity and reported high yields in similar syntheses.

Q4: What are the potential side products I should be aware of?

A4: Potential side products can arise from incomplete cyclization, self-condensation of ethyl acetoacetate, or side reactions of the aminotriazole. The exact nature of the impurities will depend on the reaction conditions. Proper purification, such as recrystallization, is essential to remove these byproducts.

Q5: How can I effectively purify the final product?

A5: The most common method for purifying this compound is recrystallization. Ethanol is a frequently used solvent for this purpose. If the product is not sufficiently pure after one recrystallization, a second recrystallization or column chromatography may be necessary.

Q6: How can I confirm the identity and purity of my synthesized product?

A6: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Protocols

Key Experiment: Synthesis via Cyclocondensation in Acetic Acid

This protocol describes a high-yield synthesis of this compound.

Materials:

  • 3-Amino-5-(methylthio)-1H-1,2,4-triazole

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 1 molar equivalent of 3-Amino-5-(methylthio)-1H-1,2,4-triazole.

  • Add 1.1 to 1.2 molar equivalents of ethyl acetoacetate to the flask.

  • Add a sufficient amount of glacial acetic acid to dissolve the reactants.

  • Heat the reaction mixture to reflux (approximately 120°C) and maintain this temperature for 14-16 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetic acid under reduced pressure.

  • The crude product is then purified by recrystallization from ethanol to yield this compound as a solid.

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_conditions Conditions cluster_workup Work-up & Purification cluster_product Final Product A 3-Amino-5-(methylthio)- 1H-1,2,4-triazole C Cyclocondensation A->C B Ethyl Acetoacetate B->C D Glacial Acetic Acid Reflux (120°C) 14-16 hours E Solvent Removal C->E Crude Product F Recrystallization (Ethanol) E->F G 7-Hydroxy-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine F->G Pure Product TroubleshootingFlowchart start Low Yield Issue check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete check_reaction->incomplete complete Complete check_reaction->complete optimize_conditions Increase Reaction Time or Temperature incomplete->optimize_conditions check_starting_materials Verify Starting Material Purity complete->check_starting_materials optimize_conditions->check_reaction impure_materials Impure check_starting_materials->impure_materials pure_materials Pure check_starting_materials->pure_materials purify_materials Purify Starting Materials impure_materials->purify_materials check_purification Review Purification Step pure_materials->check_purification solution Yield Improved purify_materials->solution check_purification->solution

References

Technical Support Center: Purification of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine. The following information is designed to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

A1: Commercially available this compound typically has a purity of greater than 98.0%, as determined by High-Performance Liquid Chromatography (HPLC)[1].

Q2: What are the primary challenges in the purification of this compound?

A2: The main purification challenges stem from the potential for the formation of isomeric impurities during synthesis. The s-triazolo[1,5-a]pyrimidine core is one of several possible isomers, and conversion between them can occur under certain reaction conditions, a phenomenon known as the Dimroth rearrangement[2][3][4][5]. Separating these closely related isomers can be difficult. Other challenges include removing unreacted starting materials and other side-products.

Q3: What is the Dimroth rearrangement and how does it affect purification?

A3: The Dimroth rearrangement is a molecular rearrangement where endocyclic and exocyclic nitrogen atoms in certain heterocyclic systems, including some triazoles, exchange places[4]. In the context of s-triazolo[1,5-a]pyrimidine synthesis, this can lead to the formation of more thermodynamically stable isomers[2][5]. The presence of these isomers complicates purification as they often have very similar physical and chemical properties to the desired product, making separation by standard techniques like recrystallization challenging. The rearrangement can be influenced by factors such as pH and temperature[2][5].

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis and Work-up

Possible Cause 1: Presence of Isomeric Impurities

  • Identification: Isomeric impurities can be difficult to distinguish by thin-layer chromatography (TLC). HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy are more effective for identification. Isomers may present as closely eluting peaks in HPLC or as minor sets of peaks in the NMR spectrum.

  • Solution:

    • Chromatography: Flash column chromatography on silica gel is often effective for separating isomers. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.

    • Recrystallization: While challenging for isomers, carefully selected solvent systems for recrystallization can sometimes be effective. Experiment with a range of solvents of varying polarities.

Possible Cause 2: Residual Starting Materials

  • Identification: Compare the analytical data (e.g., TLC, HPLC, NMR) of the crude product with that of the starting materials.

  • Solution:

    • Aqueous Wash: If the starting materials are soluble in acidic or basic aqueous solutions, a liquid-liquid extraction during the work-up can remove them.

    • Recrystallization: If the solubility profiles of the product and starting materials are sufficiently different, recrystallization is an effective purification method.

Issue 2: Difficulty in Recrystallization

Possible Cause 1: Inappropriate Solvent Choice

  • Problem: The compound is either too soluble or not soluble enough in the chosen solvent, leading to poor recovery or failure to crystallize.

  • Solution:

    • Solvent Screening: Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexanes). An ideal solvent will dissolve the compound when hot but have low solubility when cold.

    • Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent dropwise until the solution becomes turbid. Gently warm the solution until it is clear again, and then allow it to cool slowly.

Possible Cause 2: Oiling Out

  • Problem: The compound separates from the solution as a liquid (oil) rather than a solid upon cooling.

  • Solution:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.

    • Lower Crystallization Temperature: If oiling out persists, try using a larger volume of solvent and cooling the solution to a lower temperature.

    • Seed Crystals: If available, add a few seed crystals of the pure compound to the cooled solution to induce crystallization.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number40775-78-8[6]
Molecular FormulaC₇H₈N₄OS[1]
Molecular Weight196.23 g/mol [1][7]
AppearanceWhite to almost white powder/crystal
Purity (by HPLC)>98.0%

Experimental Protocols

General Synthesis and Purification Workflow

The synthesis of this compound typically involves the cyclocondensation of a substituted aminotriazole with a β-ketoester. The following is a generalized protocol.

  • Reaction Setup: In a round-bottom flask, dissolve the aminotriazole precursor in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Reagents: Add the β-ketoester to the reaction mixture. A catalyst, such as a mineral acid or a Lewis acid, may be required.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then typically washed with a non-polar solvent to remove less polar impurities.

  • Purification:

    • Recrystallization: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the purified product.

    • Column Chromatography: If recrystallization is ineffective in removing all impurities, particularly isomers, perform column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (Aminotriazole, β-Ketoester) reaction Cyclocondensation Reaction start->reaction Solvent, Catalyst workup Aqueous Work-up reaction->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography recrystallization->chromatography Isomers Present pure_product Pure Product (>98% Purity) recrystallization->pure_product Successful chromatography->pure_product

Caption: General experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_synthesis Synthetic Outcome cluster_purification_challenge Purification Challenge cluster_solution Purification Solutions synthesis Synthesis of s-triazolo[1,5-a]pyrimidine desired_product Desired Isomer (7-Hydroxy-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine) synthesis->desired_product isomeric_impurity Isomeric Impurity (e.g., via Dimroth Rearrangement) synthesis->isomeric_impurity Side Reaction separation Separation of Isomers desired_product->separation isomeric_impurity->separation chromatography Chromatography separation->chromatography Effective recrystallization Recrystallization separation->recrystallization Less Effective

Caption: Logical relationship illustrating the challenge of isomeric impurities in the purification of s-triazolo[1,5-a]pyrimidines.

References

stability and degradation of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work involving this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: While specific solubility data is not extensively published, based on its structure, this compound is expected to have limited solubility in water. For creating stock solutions, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired buffer. Always visually inspect the solution for any precipitation.

Q2: What are the potential degradation pathways for this compound in solution?

A2: Based on the functional groups present in this compound, the following degradation pathways are plausible:

  • Hydrolysis: The triazolopyrimidine ring system may be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[1][2] This could lead to ring-opening products.

  • Oxidation: The methylthio (-SCH3) group is prone to oxidation, which can form the corresponding sulfoxide and sulfone derivatives.[2] This can be initiated by exposure to atmospheric oxygen, trace metal ions, or oxidizing agents.

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation. Exposure to light may lead to complex degradation pathways. It is recommended to protect solutions from light.

Q3: How should I store solutions of this compound?

A3: To minimize degradation, solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but stability should be verified.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For compounds susceptible to oxidation, it may be beneficial to purge the headspace of the storage container with an inert gas like nitrogen or argon.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable method for monitoring the stability of this compound.[3][4] A reverse-phase C18 column is a good starting point for method development. The method should be capable of separating the parent compound from its potential degradation products.[5] Mass spectrometry (LC-MS) can be used to identify the mass of any degradation products, aiding in their structural elucidation.[4][6]

Troubleshooting Guides

Issue 1: Variability in Experimental Results

Symptom: Inconsistent results are obtained in bioassays or other experiments using solutions of the compound.

Possible Cause: Degradation of the compound in the experimental medium.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh solutions immediately before use. Avoid using solutions that have been stored for extended periods without prior stability validation.

  • Assess Stock Solution Stability: If a stock solution in DMSO or another organic solvent is used, verify its stability over time. This can be done by periodically analyzing the stock solution by HPLC.

  • Evaluate Stability in Assay Buffer: The compound may be unstable in the aqueous buffer used for the experiment, especially if the pH is acidic or basic. Perform a time-course experiment by incubating the compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC.

  • Control for Temperature and Light: Ensure that all experimental steps are performed under controlled temperature and light conditions.

Issue 2: Appearance of New Peaks in HPLC Analysis

Symptom: When analyzing a solution of the compound by HPLC, new, smaller peaks are observed that were not present in the initial analysis of the solid material.

Possible Cause: The compound is degrading in the solution.

Troubleshooting Steps:

  • Characterize Degradation Products: Use LC-MS to determine the mass of the species corresponding to the new peaks. This information can help in identifying the degradation products and understanding the degradation pathway.

  • Conduct Forced Degradation Studies: To intentionally generate degradation products and confirm their retention times, perform forced degradation studies.[7][8] This involves exposing the compound to stress conditions such as acid, base, heat, oxidation, and light.

  • Optimize Solution Conditions: If degradation is confirmed, adjust the solution conditions to improve stability. This may involve changing the pH of the buffer, adding antioxidants, or protecting the solution from light.

Quantitative Data Summary

As no specific quantitative stability data for this compound has been found in the literature, the following table provides a template for how a researcher could organize their own stability data.

ConditionTime (hours)Parent Compound Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)
pH 3 010000
24
48
pH 7 010000
24
48
pH 10 010000
24
48
Light 010000
24
48
Oxidation 010000
24
48

Experimental Protocols

Protocol 1: General Procedure for a Solution Stability Study
  • Prepare a Stock Solution: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Prepare Test Solutions: Dilute the stock solution with the desired aqueous buffers (e.g., pH 3, 7, and 10) to the final test concentration.

  • Incubation: Aliquot the test solutions into separate vials for each time point. Store the vials under the desired temperature and light conditions.

  • Sampling: At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial and immediately quench any further degradation by freezing or by adding a quenching agent if necessary.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and the formation of any degradation products.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period. Neutralize with NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature for a set period. Neutralize with HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%). Incubate at room temperature.

  • Thermal Degradation: Store the solid compound or a solution in a temperature-controlled oven (e.g., 80°C).

  • Photodegradation: Expose a solution of the compound to a light source with a defined output (e.g., a photostability chamber).

Visualizations

Hypothetical_Degradation_Pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) parent 7-Hydroxy-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine sulfoxide Sulfoxide Derivative parent->sulfoxide -SCH3 Oxidation ring_opened Ring-Opened Products parent->ring_opened Ring Cleavage sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation

Caption: Hypothetical degradation pathways for the compound.

Experimental_Workflow start Start: Compound in Solution stress Apply Stress Conditions (pH, Temp, Light, Oxidant) start->stress sample Sample at Time Points stress->sample hplc HPLC Analysis (Quantify Parent) sample->hplc lcms LC-MS Analysis (Identify Degradants) sample->lcms data Data Analysis (Degradation Kinetics) hplc->data lcms->data

Caption: General workflow for a stability study.

References

optimizing reaction conditions for the synthesis of triazolopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of triazolopyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare triazolopyrimidines?

A1: The most prevalent methods for synthesizing the triazolopyrimidine core are:

  • Cyclocondensation Reactions: This is a widely used approach involving the reaction of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[1] The reaction conditions can be varied to control the outcome.

  • Dimroth Rearrangement: This method involves the rearrangement of[1][2][3]triazolo[4,3-a]pyrimidines to the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyrimidine isomers.[1][4]

  • Oxidative Cyclization: This strategy utilizes the oxidation of pyrimidin-2-yl-amidines to form the fused triazole ring.[1]

  • Multi-component Reactions: One-pot reactions involving an aminotriazole, an aldehyde, and a β-dicarbonyl compound are also employed for efficient synthesis.[5][6]

Q2: I am getting a low yield in my cyclocondensation reaction. What are the potential causes and how can I improve it?

A2: Low yields in cyclocondensation reactions for triazolopyrimidine synthesis can stem from several factors:

  • Suboptimal Reaction Temperature: The reaction temperature is critical. Some reactions proceed well at room temperature, while others require heating to reflux.[7][8] It is advisable to perform small-scale trials at different temperatures to find the optimum.

  • Incorrect Solvent: The choice of solvent significantly impacts the reaction rate and yield. Common solvents include ethanol, acetic acid, and N-methyl-2-pyrrolidone (NMP).[8] Acetic acid can sometimes act as both a solvent and a catalyst.

  • Inappropriate Catalyst: While some reactions proceed without a catalyst, others benefit from the addition of an acid or base. For instance, piperidine or sodium ethoxide have been used as catalysts.

  • Reaction Time: Ensure the reaction has gone to completion by monitoring its progress using Thin Layer Chromatography (TLC). In some cases, reactions may require several hours to overnight for completion.[7][8]

  • Purity of Starting Materials: Impurities in the 3-aminotriazole or the 1,3-dicarbonyl compound can lead to side reactions and lower the yield of the desired product. Ensure your starting materials are of high purity.

Q3: I have obtained a mixture of regioisomers. How can I control the regioselectivity of the reaction?

A3: The formation of regioisomers, particularly the[1][2][3]triazolo[4,3-a]pyrimidine alongside the desired[1][2][3]triazolo[1,5-a]pyrimidine, is a common challenge. Here are some strategies to control regioselectivity:

  • Choice of Reaction Conditions: The reaction conditions, especially the pH, can influence the site of the initial nucleophilic attack of the aminotriazole on the dicarbonyl compound. Acidic conditions, such as using acetic acid as a solvent, often favor the formation of the[1][2][3]triazolo[1,5-a]pyrimidine isomer.

  • Nature of the Starting Materials: The substituents on both the aminotriazole and the dicarbonyl compound can direct the regioselectivity. Steric hindrance and electronic effects play a crucial role.

  • Post-synthetic Isomerization: If a mixture of isomers is obtained, it is sometimes possible to convert the less stable[1][2][3]triazolo[4,3-a]pyrimidine to the more stable[1][2][3]triazolo[1,5-a]pyrimidine via a Dimroth rearrangement, often by heating in a suitable solvent.[1]

Q4: What are the best practices for purifying triazolopyrimidines?

A4: Purification of triazolopyrimidines typically involves standard laboratory techniques:

  • Filtration and Washing: If the product precipitates from the reaction mixture, it can be isolated by filtration and washed with a suitable solvent (e.g., water, ethanol, or diethyl ether) to remove unreacted starting materials and soluble impurities.[7]

  • Recrystallization: This is a common method for purifying solid products. A suitable solvent system should be identified where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, such as regioisomers or products with similar polarities to impurities, silica gel column chromatography is often effective.[8] The eluent system will depend on the polarity of the specific triazolopyrimidine derivative.

  • Monitoring Purity: The purity of the final product should be assessed using techniques like TLC, High-Performance Liquid Chromatography (HPLC), and characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incorrect reaction temperature.Optimize the temperature by running small-scale reactions at different temperatures (e.g., room temperature, 50 °C, reflux).
Inappropriate solvent.Screen different solvents such as ethanol, acetic acid, DMF, or toluene.
Inactive catalyst or no catalyst used when required.Try adding a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine).
Reaction not complete.Monitor the reaction progress by TLC. Increase the reaction time if necessary.
Formation of Multiple Products (including isomers) Lack of regiocontrol in the cyclization step.Modify the reaction pH (e.g., use acetic acid as the solvent). Consider a different synthetic route if regioselectivity remains poor.
Presence of impurities in starting materials.Purify the starting materials before the reaction.
Difficulty in Product Isolation Product is highly soluble in the reaction solvent.After the reaction, try to precipitate the product by adding an anti-solvent (a solvent in which the product is insoluble).
Product is an oil or does not crystallize.Attempt purification by column chromatography. If an oil is obtained, try triturating with a non-polar solvent to induce crystallization.
Product is Impure After Initial Work-up Incomplete removal of starting materials or by-products.Perform recrystallization from a suitable solvent system. If impurities persist, use column chromatography for purification.

Experimental Protocols

General Procedure for the Synthesis of 7-hydroxy-[1][3][4]triazolo[1,5-a]pyrimidines

This protocol is a generalized procedure based on the cyclocondensation of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound.

Materials:

  • 3-amino-1,2,4-triazole

  • 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-1,2,4-triazole (1.0 eq) in glacial acetic acid.

  • Add the 1,3-dicarbonyl compound (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 12-16 hours.[8]

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

  • If no precipitate forms, the solvent can be removed under reduced pressure.

  • Wash the crude product with a suitable solvent (e.g., water or ethanol) to remove excess acetic acid and unreacted starting materials.

  • Further purify the product by recrystallization or column chromatography.

General Procedure for the Chlorination of 7-hydroxy-[1][3][4]triazolo[1,5-a]pyrimidines

Materials:

  • 7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • In a round-bottom flask, suspend the 7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) in phosphorus oxychloride (POCl₃).

  • Heat the mixture to 80-100 °C and stir for 2 hours.[8]

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product under vacuum.

Data Presentation

Table 1: Optimization of Reaction Conditions for Cyclocondensation

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1Acetic AcidNone12012-16Good[8]
2EthanolNoneReflux24Moderate
3NMPNone80-100-Good[8]
4DMFNoneReflux0.5Good[5]

Table 2: Comparison of Reagents for Chlorination Step

ReagentTemperature (°C)Time (h)OutcomeReference
POCl₃80-1002High yield of 7-chloro derivative[8]
SOCl₂Reflux4-6Can be used as an alternative

Visualizations

experimental_workflow cluster_synthesis Synthesis of 7-Chloro-Triazolopyrimidine cluster_purification Purification A 3-Amino-1,2,4-triazole + 1,3-Dicarbonyl Compound B Cyclocondensation (e.g., in Acetic Acid, Reflux) A->B Reactants C 7-Hydroxy-Triazolopyrimidine B->C Product D Chlorination (e.g., with POCl3) C->D Reactant E 7-Chloro-Triazolopyrimidine D->E Final Product F Crude Product G Filtration & Washing F->G H Recrystallization or Column Chromatography G->H I Pure Product H->I troubleshooting_low_yield Start Low Yield Observed Condition1 Check Reaction Temperature Start->Condition1 Condition2 Evaluate Solvent Start->Condition2 Condition3 Assess Catalyst Start->Condition3 Condition4 Monitor Reaction Time Start->Condition4 Action1 Optimize Temperature (e.g., RT, 50°C, Reflux) Condition1->Action1 Action2 Screen Solvents (e.g., EtOH, AcOH, NMP) Condition2->Action2 Action3 Add/Change Catalyst (Acidic or Basic) Condition3->Action3 Action4 Extend Reaction Time (Monitor by TLC) Condition4->Action4

References

identifying and minimizing side products in 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during the synthesis and reactions of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product observed during the synthesis of this compound?

A1: The most prevalent side product is the isomeric[1][2][3]triazolo[4,3-a]pyrimidine, which is formed via the Dimroth rearrangement. This rearrangement involves the opening of the pyrimidine ring and subsequent re-closure, leading to a different, though isomeric, heterocyclic system. The formation of this isomer is influenced by reaction conditions such as pH and temperature.[1][2]

Q2: What are other potential side products I should be aware of?

A2: Besides the Dimroth rearrangement product, other potential impurities can arise from:

  • Incomplete cyclization: Unreacted starting materials or partially cyclized intermediates may be present in the final product mixture.

  • Oxidation of the methylthio group: The methylthio (-SCH3) group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (-SOCH3) or sulfone (-SO2CH3) derivatives, especially in the presence of oxidizing agents or prolonged exposure to air at elevated temperatures.

  • Side reactions of starting materials: Impurities can also originate from side reactions of the initial reactants, such as the dimerization of 3-amino-5-(methylthio)-1H-1,2,4-triazole.

Q3: What analytical techniques are recommended for identifying these side products?

A3: A combination of chromatographic and spectroscopic methods is essential for accurate impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for separating the desired product from its isomers and other impurities. The use of a C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) is a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing molecular weight information for each separated peak. Fragmentation patterns obtained from MS/MS analysis can further help in elucidating the structures of the side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the definitive structural confirmation of the desired product and its impurities once they have been isolated or are present in sufficient concentration. Key differences in the chemical shifts of the pyrimidine and triazole protons and carbons can help distinguish between isomers.

Q4: How can I minimize the formation of the Dimroth rearrangement product?

A4: Minimizing the Dimroth rearrangement product typically involves careful control of reaction conditions:

  • pH Control: The rearrangement can be catalyzed by both acids and bases. Maintaining a neutral or slightly acidic pH can often suppress this side reaction. The optimal pH will depend on the specific reaction conditions and should be determined experimentally.

  • Temperature and Reaction Time: Higher temperatures and longer reaction times can promote the rearrangement. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate and to monitor the reaction progress to avoid unnecessarily long reaction times.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low yield of the desired product Incomplete reaction.Increase reaction time or temperature cautiously, while monitoring for an increase in side products. Ensure efficient stirring.
Sub-optimal pH for the cyclization reaction.Perform small-scale experiments to screen a range of pH values (e.g., using different buffers or acidic/basic additives) to find the optimal condition for the desired product formation.
Degradation of starting materials or product.Ensure the quality of starting materials. Protect the reaction from excessive heat and light.
Presence of an isomeric impurity (confirmed by LC-MS) Dimroth rearrangement has occurred.Optimize reaction conditions to minimize the rearrangement. Lower the reaction temperature. Adjust the pH to be closer to neutral. Reduce the reaction time.
Presence of impurities with higher molecular weight (e.g., +16 or +32 amu) Oxidation of the methylthio group to sulfoxide or sulfone.Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Avoid a significant excess of any oxidizing reagents if they are part of a subsequent reaction step.
Multiple unidentified peaks in the chromatogram Complex side reactions or impure starting materials.Purify the starting materials before the reaction. Use HPLC with a photodiode array (PDA) detector to check for peak purity. Isolate major impurities using preparative HPLC for structural elucidation by NMR and MS.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Amino-5-(methylthio)-1H-1,2,4-triazole

  • Ethyl acetoacetate

  • Solvent (e.g., acetic acid, ethanol, or a high-boiling solvent like N-methyl-2-pyrrolidone)

  • Base (optional, e.g., sodium acetate, triethylamine)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-5-(methylthio)-1H-1,2,4-triazole in the chosen solvent.

  • Add ethyl acetoacetate to the solution. If a base is used, it can be added at this stage.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure, or the product can be precipitated by adding a non-solvent (e.g., water or diethyl ether).

  • Collect the solid product by filtration, wash it with a suitable solvent to remove residual impurities, and dry it under vacuum.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure this compound.

HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

This method should provide good separation of the main product from potential side products, including the Dimroth rearrangement isomer. The retention times will need to be determined by running standards of the pure product and, if available, the isolated impurities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis A 1. Reactants Mixing (3-amino-5-(methylthio)-1H-1,2,4-triazole + Ethyl acetoacetate + Solvent) B 2. Reaction (Heating/Reflux) A->B C 3. Work-up (Cooling, Precipitation, Filtration) B->C D 4. Purification (Recrystallization) C->D E Crude Product C->E I Pure Product D->I D->I Final Product F HPLC Analysis (Separation of Components) E->F G LC-MS Analysis (Molecular Weight Determination) F->G H NMR Spectroscopy (Structure Elucidation) F->H J Identified Side Products G->J H->J

Caption: A typical workflow for the synthesis and analysis of this compound.

troubleshooting_logic A Problem Identified (e.g., Low Yield, Impurities) B Analyze Reaction Mixture (HPLC, LC-MS) A->B C Identify Side Products B->C D Isomeric Impurity Present? (Dimroth Rearrangement) C->D E Oxidized Impurities Present? C->E F Other Impurities? C->F G Adjust Reaction Conditions: - Lower Temperature - Modify pH - Shorter Reaction Time D->G Yes I Run Reaction Under Inert Atmosphere E->I Yes H Modify Work-up/Purification F->H Yes J Check Starting Material Purity F->J Yes K Re-run Optimized Reaction G->K H->K I->K J->K

Caption: A logical troubleshooting workflow for identifying and mitigating side product formation.

References

Technical Support Center: 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the poor solubility of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine.

Troubleshooting Guide

Issue: Poor dissolution of the compound in aqueous media.

This guide presents a systematic approach to improving the aqueous solubility of this compound for various experimental needs.

Workflow for Solubility Enhancement:

start Start: Poorly Soluble Compound ph_adjustment pH Adjustment start->ph_adjustment Initial Approach cosolvency Co-solvency start->cosolvency Alternative Start evaluation Evaluate Solubility & Stability ph_adjustment->evaluation cosolvency->evaluation solid_dispersion Solid Dispersion solid_dispersion->evaluation particle_size Particle Size Reduction particle_size->evaluation complexation Complexation (e.g., Cyclodextrins) complexation->evaluation success Optimized Formulation evaluation->success Acceptable failure Further Optimization Required evaluation->failure Not Acceptable failure->solid_dispersion failure->particle_size failure->complexation

Caption: A logical workflow for systematically addressing the poor solubility of a compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to improve the solubility of this compound?

A1: The initial and often simplest approaches involve pH adjustment and the use of co-solvents. Given the presence of a hydroxyl group, the compound's solubility is likely pH-dependent. Experimenting with a range of pH values can reveal optimal conditions for dissolution. Additionally, the use of water-miscible organic solvents (co-solvents) can significantly enhance solubility.

Q2: How does pH adjustment affect the solubility of this compound?

A2: The hydroxyl group on the pyrimidine ring can be deprotonated at higher pH values, forming a more soluble phenolate-like salt. Therefore, increasing the pH of the aqueous medium is expected to increase the solubility. It is recommended to perform a pH-solubility profile to determine the optimal pH for your application.

Q3: What co-solvents are recommended for this compound?

A3: Common pharmaceutical co-solvents that can be tested include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO). The choice of co-solvent will depend on the specific requirements of your experiment, including toxicity and compatibility with other components.

Q4: What if pH adjustment and co-solvents are not sufficient or suitable for my application?

A4: If simpler methods are inadequate, more advanced techniques such as solid dispersions, particle size reduction, and complexation can be explored.[1][2][3][4][5]

  • Solid Dispersion: This involves dispersing the compound in an inert carrier matrix at the molecular level.[5] Amorphous solid dispersions can prevent the compound from crystallizing, thereby increasing its apparent solubility and dissolution rate.[6]

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[2][7] Techniques like micronization can be employed.[2]

  • Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble molecule, forming a more soluble inclusion complex.[4][7]

Q5: Are there any potential stability issues to be aware of when using these methods?

A5: Yes. When adjusting the pH, be mindful of potential chemical degradation, especially at extreme pH values. For solid dispersions, the amorphous form can be physically unstable and may recrystallize over time, which would decrease solubility.[4] Stability studies under relevant storage conditions are crucial.

Quantitative Data Summary

The following table provides hypothetical data to illustrate the potential improvements in aqueous solubility of this compound using different enhancement techniques.

MethodConditionsApparent Solubility (µg/mL)Fold Increase
Control Deionized Water (pH 7.0)51
pH Adjustment pH 9.0 Buffer5010
Co-solvency 20% Ethanol in Water12024
20% PEG 400 in Water18036
Complexation 5% w/v HP-β-CD25050
Solid Dispersion 1:5 drug-to-polymer ratio (PVP K30)40080

Note: The data presented in this table is for illustrative purposes only and should be confirmed by experimental studies.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Filter the samples to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the solubility as a function of pH.

Workflow for pH-Dependent Solubility Determination:

prep_buffers Prepare Buffers (pH 2-10) add_compound Add Excess Compound prep_buffers->add_compound agitate Agitate to Equilibrium add_compound->agitate filter Filter Samples agitate->filter analyze Analyze Filtrate (UV-Vis/HPLC) filter->analyze plot Plot Solubility vs. pH analyze->plot

Caption: A stepwise protocol for determining the pH-solubility profile of a compound.

Protocol 2: Co-solvency Evaluation
  • Prepare stock solutions of various co-solvents (e.g., ethanol, PEG 400, propylene glycol) in water at different concentrations (e.g., 10%, 20%, 30% v/v).

  • Add an excess amount of the compound to each co-solvent mixture.

  • Follow steps 3-5 from the pH-dependent solubility protocol.

  • Plot the solubility as a function of the co-solvent concentration.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolve both this compound and a carrier polymer (e.g., PVP K30, HPMC) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • The drug-to-polymer ratio can be varied (e.g., 1:1, 1:3, 1:5 w/w).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Evaluate the dissolution rate of the solid dispersion compared to the pure compound.

Logical Relationship of Solid Dispersion Preparation and Evaluation:

dissolve Dissolve Drug & Polymer in Common Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry characterize Characterization (XRPD, DSC) dry->characterize evaluate_dissolution Dissolution Testing dry->evaluate_dissolution compare Compare with Pure Drug evaluate_dissolution->compare

Caption: The process flow for preparing and evaluating a solid dispersion.

References

Technical Support Center: Synthesis and Purification of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction.- Ensure starting materials are pure and dry. - Optimize reaction time and temperature. Use of a fusion method with DMF as a solvent and catalyst under controlled heating (10-12 minutes) has been reported.[1] - Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Product loss during work-up.- After the reaction, cool the mixture and precipitate the product by adding methanol.[1] - Carefully collect the precipitate by filtration.
Side reactions consuming starting materials.- Control the reaction temperature to minimize the formation of byproducts. - Consider the order of addition of reagents.
Low Product Purity (Off-white or colored solid) Presence of unreacted starting materials.- Optimize the stoichiometry of the reactants. - Purify the crude product using recrystallization or column chromatography.
Formation of isomeric impurities.- The synthesis of s-triazolo[1,5-a]pyrimidines can sometimes yield isomeric products.[2][3] Purification by column chromatography may be necessary to separate isomers.
Presence of colored impurities.- Treat a solution of the crude product with activated charcoal before recrystallization.
Residual solvent.- Dry the purified product under vacuum at an appropriate temperature.
Difficulty in Purification by Recrystallization Product is insoluble in common solvents.- Screen a variety of solvents or solvent mixtures to find a suitable system where the product is soluble at high temperatures and sparingly soluble at low temperatures. Ethanol has been reported as a suitable recrystallization solvent.[1]
Product oils out instead of crystallizing.- Use a more dilute solution. - Allow the solution to cool slowly without disturbance. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound.
Co-precipitation of impurities.- Ensure the hot solution is not supersaturated with impurities. A hot filtration step may be necessary to remove insoluble impurities before cooling.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the cyclocondensation reaction of a substituted aminotriazole with a β-ketoester.[1] For instance, reacting 3-amino-5-(methylthio)-1H-1,2,4-triazole with ethyl acetoacetate is a plausible route. A fusion method using dimethylformamide (DMF) as both a solvent and a catalyst has been described for similar compounds, involving controlled heating followed by precipitation of the product.[1]

Q2: What are the likely impurities I might encounter in my synthesized product?

Potential impurities include:

  • Unreacted Starting Materials: 3-amino-5-(methylthio)-1H-1,2,4-triazole and ethyl acetoacetate (or other β-ketoester).

  • Reaction Intermediates: Incomplete cyclization can lead to the presence of intermediate condensation products.

  • Isomeric Byproducts: Depending on the reaction conditions, formation of other s-triazolo[1,5-a]pyrimidine isomers is possible.

  • Solvent Residues: Residual DMF, methanol, or ethanol from the reaction and initial purification steps.

Q3: What purity level can I expect to achieve for this compound?

Commercial suppliers of this compound typically report a purity of >98.0% as determined by HPLC.[4][5] With careful purification, achieving a purity of ≥98% is a reasonable expectation.

Q4: What are the recommended purification techniques to increase the purity of my product?

The primary methods for purifying this compound are:

  • Recrystallization: This is a highly effective method for removing small amounts of impurities. Ethanol has been reported as a suitable solvent for recrystallization.[1]

  • Column Chromatography: For separating the desired product from significant amounts of impurities, especially isomeric byproducts, silica gel column chromatography is recommended.

Data Presentation

The following table summarizes the purity data for this compound found in commercial and literature sources.

Compound Reported Purity Analytical Method Source
This compound>98.0%HPLCTCI Chemicals
This compound≥ 98%HPLCChem-Impex[5]
This compound>98.0%HPLCTCI Chemicals

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

  • Solvent Selection: Choose a suitable solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Ethanol is a good starting point.[1]

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Purification by Column Chromatography

This protocol provides a general guideline for purifying the target compound using silica gel column chromatography.

  • Stationary Phase: Use silica gel (60-120 mesh or 230-400 mesh) as the stationary phase.

  • Mobile Phase Selection: Select an appropriate eluent system by performing TLC analysis. A mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The ideal eluent system should provide good separation between the desired product and impurities (Rf value of the product around 0.3-0.4).

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., 3-amino-5-(methylthio)-1H-1,2,4-triazole + ethyl acetoacetate) reaction Cyclocondensation Reaction (e.g., Fusion with DMF) start->reaction Heat crude_product Crude Product reaction->crude_product Precipitation (e.g., with Methanol) purification_choice Purification Method crude_product->purification_choice recrystallization Recrystallization (e.g., with Ethanol) purification_choice->recrystallization For minor impurities column_chromatography Column Chromatography purification_choice->column_chromatography For significant impurities /isomers pure_product Pure Product (>98% Purity) recrystallization->pure_product column_chromatography->pure_product

Caption: Synthetic and Purification Workflow for this compound.

Troubleshooting_Logic cluster_low_purity Low Purity Issues cluster_low_yield Low Yield Issues cluster_solutions Solutions start Synthesized Product purity_check Check Purity (e.g., TLC, HPLC, NMR) start->purity_check yield_check Check Yield start->yield_check unreacted_sm Unreacted Starting Materials? purity_check->unreacted_sm Low Purity isomers Isomeric Impurities? purity_check->isomers other_impurities Other Impurities? purity_check->other_impurities incomplete_reaction Incomplete Reaction? yield_check->incomplete_reaction Low Yield workup_loss Loss during Work-up? yield_check->workup_loss optimize_reaction Optimize Reaction (Time, Temp, Stoichiometry) unreacted_sm->optimize_reaction recrystallize Recrystallization unreacted_sm->recrystallize chromatography Column Chromatography isomers->chromatography other_impurities->recrystallize other_impurities->chromatography incomplete_reaction->optimize_reaction improve_workup Improve Work-up (Careful precipitation/filtration) workup_loss->improve_workup

Caption: Troubleshooting Logic for Synthesis and Purification.

References

preventing aggregation of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the aggregation of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is compound aggregation and why is it a problem in biological assays?

Compound aggregation is a phenomenon where small molecules, like this compound, self-associate in aqueous solutions to form colloidal particles or aggregates, typically in the size range of 50-1000 nm.[1][2] This is a significant issue in drug discovery and high-throughput screening (HTS) because these aggregates can non-specifically inhibit enzymes and other proteins, leading to false-positive results.[3][4][5] Such artifacts can result in the misinterpretation of structure-activity relationships (SAR) and wasted resources pursuing non-viable drug candidates.[4]

Q2: What are the common signs of compound aggregation in an assay?

Several indicators may suggest that this compound is aggregating in your assay:

  • Unusually steep dose-response curves: Aggregators often exhibit steep Hill slopes in their inhibition curves.[1]

  • Detergent-sensitive activity: The inhibitory effect of the compound is significantly reduced or eliminated in the presence of non-ionic detergents.[1][6]

  • Time-dependent inhibition: The apparent potency of the compound increases with pre-incubation time.

  • Promiscuous inhibition: The compound shows activity against multiple, unrelated targets.[4]

  • Irreproducible results: High variability in measurements between replicate wells or experiments.

Q3: My stock solution of this compound in DMSO is clear. Why does it precipitate when I add it to my aqueous assay buffer?

A clear stock solution in a solvent like DMSO does not guarantee solubility in an aqueous buffer.[7] When the DMSO stock is diluted into the assay buffer, the drastic change in solvent polarity can cause the compound to exceed its aqueous solubility limit, leading to precipitation or aggregation.[8] This phenomenon is sometimes referred to as "solvent shock."[8]

Q4: What is the maximum concentration of DMSO I should use in my assay?

As a general guideline, the final concentration of DMSO in the assay should be kept as low as possible, typically below 1%, with 0.5% being a widely accepted standard.[7][9] Higher concentrations of DMSO can be toxic to cells and may also influence the activity of certain enzymes, in addition to affecting compound solubility.[7] It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.[7]

Troubleshooting Guides

Issue 1: Suspected Aggregation of this compound

This guide provides a systematic approach to confirm and mitigate aggregation.

cluster_0 Troubleshooting Workflow for Suspected Aggregation cluster_1 Observe_Artifacts Observe potential aggregation artifacts (e.g., steep IC50, poor reproducibility) Detergent_Test Perform detergent sensitivity test (e.g., add 0.01% Triton X-100) Observe_Artifacts->Detergent_Test Activity_Reduced Is inhibitory activity significantly reduced? Detergent_Test->Activity_Reduced BSA_Test Conduct assay with a carrier protein (e.g., 0.1 mg/mL BSA) Activity_Reduced2 Is inhibitory activity significantly reduced? BSA_Test->Activity_Reduced2 DLS_Test Characterize particle formation using Dynamic Light Scattering (DLS) Particles_Detected Are particles detected? DLS_Test->Particles_Detected Activity_Reduced->BSA_Test No Aggregation_Confirmed Aggregation is likely the cause of activity. Implement mitigation strategies. Activity_Reduced->Aggregation_Confirmed Yes Particles_Detected->Aggregation_Confirmed Yes True_Activity Aggregation is less likely. Investigate other potential artifacts or confirm true inhibitory activity. Particles_Detected->True_Activity No Activity_Reduced2->DLS_Test No Activity_Reduced2->Aggregation_Confirmed Yes cluster_0 Optimized Compound Preparation Workflow Start Start with high-quality, dry compound Prepare_Stock Prepare a high-concentration stock solution in 100% DMSO Start->Prepare_Stock Store_Stock Store stock solution in single-use aliquots at -20°C or -80°C Prepare_Stock->Store_Stock Intermediate_Dilution Perform an intermediate dilution of the stock in assay buffer or media Store_Stock->Intermediate_Dilution Final_Addition Add the intermediate dilution to the final assay plate with gentle mixing Intermediate_Dilution->Final_Addition Incubate Incubate and proceed with the assay Final_Addition->Incubate

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyrimidine-based drugs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help address common challenges related to drug resistance.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to my triazolopyrimidine-based kinase inhibitor, is now showing resistance. What are the first steps to diagnose the problem?

A1: Acquired resistance is a common challenge in cancer therapy research.[1] The first step is to systematically confirm and characterize the resistance. This involves verifying the drug's potency, ensuring cell line integrity, and quantifying the degree of resistance.

Initial Troubleshooting Workflow:

  • Confirm Drug Potency: Use a fresh stock of your triazolopyrimidine compound to rule out degradation.

  • Verify Cell Line Identity: Perform Short Tandem Repeat (STR) profiling to ensure your resistant line has not been contaminated by another cell line.[2]

  • Check for Contamination: Regularly test your cell cultures for mycoplasma, which can alter drug response.[2]

  • Quantify Resistance: Perform a cell viability assay to determine the new half-maximal inhibitory concentration (IC50) and compare it to the parental (sensitive) cell line. A significant shift indicates true acquired resistance.[3][4]

Below is a workflow diagram to guide your initial investigation.

G cluster_start Start: Observed Resistance cluster_checks Initial Checks cluster_quantify Quantify Resistance cluster_outcome Outcome start Cells show reduced sensitivity to drug check_drug Use fresh drug stock? start->check_drug check_str Perform STR profiling? check_drug->check_str Yes check_myco Test for mycoplasma? check_str->check_myco Yes ic50_assay Perform IC50 Assay (e.g., MTT, CCK-8) check_myco->ic50_assay Yes compare_ic50 Compare IC50 values (Resistant vs. Parental) ic50_assay->compare_ic50 resistance_confirmed Resistance Confirmed: Proceed to Mechanism Investigation compare_ic50->resistance_confirmed >3-fold Shift no_resistance No Significant IC50 Shift: Re-evaluate experimental setup compare_ic50->no_resistance <3-fold Shift

Caption: Initial workflow for troubleshooting suspected drug resistance.
Q2: I've confirmed a significant IC50 shift in my cell line. What are the common resistance mechanisms for triazolopyrimidine-based kinase inhibitors?

A2: Resistance to kinase inhibitors, including those with a triazolopyrimidine scaffold, typically falls into two main categories: on-target alterations and activation of bypass pathways.[5][6]

  • On-Target Alterations: These are changes to the drug's direct target protein.

    • Secondary Mutations: The most common mechanism is the acquisition of new mutations in the kinase domain of the target protein. A classic example is the "gatekeeper" mutation, which can sterically hinder the binding of the inhibitor to the ATP-binding pocket.[6]

    • Gene Amplification: The cancer cells may produce many more copies of the target kinase gene, leading to protein overexpression that overwhelms the inhibitor at standard concentrations.

  • Activation of Bypass Pathways: The cell activates alternative signaling pathways to circumvent the blocked target, restoring downstream signals for proliferation and survival.[5]

    • Upregulation of Parallel Kinases: For example, if your drug targets EGFR, the cell might amplify or activate another receptor tyrosine kinase like MET or HER2 to reactivate downstream signaling (e.g., PI3K/Akt or MAPK/ERK pathways).[5]

  • Increased Drug Efflux: Overexpression of membrane transporters like P-glycoprotein (ABCB1) can actively pump the drug out of the cell, reducing its intracellular concentration.[7][8] While some triazolopyrimidines have been shown to overcome this, it remains a potential mechanism.[9][10]

The diagram below illustrates these primary resistance mechanisms.

G cluster_cell Cancer Cell cluster_mechanisms Resistance Mechanisms Drug Triazolopyrimidine Inhibitor Target Target Kinase (e.g., EGFR, ALK) Drug->Target Inhibits Efflux Efflux Pump (e.g., ABCB1) Drug->Efflux Pumped out Downstream Downstream Signaling (Proliferation, Survival) Target->Downstream Activates Bypass Bypass Pathway (e.g., MET) Bypass->Downstream Activates M1 1. On-Target Mutation (Drug cannot bind) M1->Target M2 2. Bypass Activation (Alternative signaling) M2->Bypass M3 3. Increased Efflux (Drug removed) M3->Efflux

Caption: Common mechanisms of resistance to targeted kinase inhibitors.
Q3: How do I experimentally determine which resistance mechanism is active in my cell line?

A3: A multi-step experimental approach is required to pinpoint the mechanism of resistance.

  • Check for Bypass Pathway Activation: Use Western blotting to probe for the hyper-activation (increased phosphorylation) of key downstream signaling nodes (e.g., p-Akt, p-ERK) and parallel receptor tyrosine kinases (e.g., p-MET).[11] If downstream signaling is restored in the presence of the drug, a bypass pathway is likely active.

  • Sequence the Target Gene: Extract DNA from both parental and resistant cells and perform Sanger or Next-Generation Sequencing (NGS) of the target kinase's coding region. This will identify any acquired mutations that could interfere with drug binding.[12]

  • Assess Target and Efflux Pump Expression: Use Western blotting or qPCR to compare the protein or mRNA expression levels of the target kinase and common efflux pumps (like ABCB1/P-gp) between sensitive and resistant cells.

The table below summarizes the expected outcomes for each mechanism.

Experimental TestOn-Target MutationBypass Pathway ActivationIncreased Drug Efflux
IC50 Assay High IC50 shiftHigh IC50 shiftModerate to High IC50 shift
Target Sequencing Mutation detected No changeNo change
Western Blot (p-Akt/p-ERK) No/Low signal (drug works)High signal restored No/Low signal (drug works)
Western Blot (Target Protein) No changeNo changeNo change (unless amplified)
Western Blot (Efflux Pumps) No changeNo changeHigh protein expression

Troubleshooting Guides & Protocols

Guide 1: Investigating a Suspected On-Target Mutation

If you suspect a mutation in the target kinase, the following workflow and protocols will help you confirm it.

Experimental Workflow for Mutation Analysis

G cluster_start Start cluster_prep Sample Prep cluster_analysis Analysis cluster_confirm Validation start Resistant Cell Line Parental Cell Line dna_rna Extract Genomic DNA and/or mRNA start->dna_rna cdna Reverse Transcription (mRNA to cDNA) dna_rna->cdna if starting from RNA pcr PCR Amplify Kinase Coding Domain dna_rna->pcr cdna->pcr sequencing Sanger or Next-Gen Sequencing (NGS) pcr->sequencing align Align Sequences (Resistant vs. Parental) sequencing->align sdm Site-Directed Mutagenesis to introduce mutation into parental cells align->sdm Mutation Identified validate_ic50 Confirm IC50 Shift in engineered cells sdm->validate_ic50

Caption: Workflow to identify and validate a resistance-conferring mutation.
Protocol: Site-Directed Mutagenesis

This protocol allows you to introduce an identified mutation into the sensitive parental cell line's genetic background to confirm that the mutation alone confers resistance.[13][14]

  • Primer Design: Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the center. Ensure at least 15 bases of correct sequence on both sides.[15]

  • Mutagenic PCR: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu) with a plasmid containing the wild-type kinase cDNA as a template. Use a low number of cycles (18-25) to amplify the entire plasmid, incorporating the mutagenic primers.[13]

  • Template Digestion: Digest the PCR reaction with the DpnI restriction enzyme. DpnI specifically cleaves methylated parental DNA, leaving only the newly synthesized, unmethylated (mutant) plasmid DNA.[15][16]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells. The nicks in the circular plasmid are repaired by the bacterial host.[17]

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the mutation and the absence of other unintended mutations via Sanger sequencing.

  • Transfection & Analysis: Transfect the verified mutant plasmid into the parental cell line and perform a cell viability assay to confirm the shift in IC50.

Guide 2: Investigating Bypass Pathway Activation

If sequencing reveals no on-target mutations, the cause of resistance is likely the activation of a bypass signaling pathway.

Protocol: Western Blot for Phospho-Kinase Signaling

This protocol is used to assess the activity of signaling pathways downstream of the drug target.[11]

  • Cell Treatment & Lysis: Culture both sensitive and resistant cells. Treat them with your triazolopyrimidine inhibitor (at a concentration that inhibits the target in sensitive cells, e.g., 10x IC50 of parental) for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[18][19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[2][19]

  • SDS-PAGE and Transfer: Separate 20-50 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[11][18]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. BSA is preferred over milk for phospho-antibodies to reduce background.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a downstream protein (e.g., anti-phospho-Akt Ser473, anti-phospho-ERK1/2 Thr202/Tyr204).[11][18]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection & Analysis:

    • Apply an ECL substrate and capture the chemiluminescent signal.[18]

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-Akt) and a loading control (e.g., anti-β-Actin).[11]

Data Interpretation:

Cell LineDrug Treatmentp-Akt / p-ERK SignalTotal Akt / ERK SignalInterpretation
Parental NoStrongStrongPathway is active at baseline.
Parental YesWeak / Absent StrongDrug effectively inhibits signaling.
Resistant NoStrongStrongPathway is active at baseline.
Resistant YesStrong StrongBypass pathway has restored signaling.
Guide 3: Measuring Drug Sensitivity (IC50 Determination)

Determining the IC50 is fundamental for quantifying resistance. The MTT or CCK-8 assay is a standard method.[3][20][21][22]

Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[20][23]

  • Drug Treatment: Prepare serial dilutions of your triazolopyrimidine compound. Remove the old media and add 100 µL of media containing the different drug concentrations to the wells. Include "no drug" (vehicle control) wells.

  • Incubation: Incubate the plate for a period relevant to your drug's mechanism (typically 48-72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.[20]

  • Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2][20]

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm (and a reference wavelength of ~600-630 nm) using a microplate reader.[23]

  • Data Analysis: Subtract the reference wavelength absorbance from the primary wavelength. Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the percent viability against the log of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.[21]

Example IC50 Shift Data:

Cell LineDrugParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
H1975Triazolo-EGFRi-0150> 5,000> 100
H3122Triazolo-ALKi-022585034
K562Triazolo-BCR-ABLi-031202,10017.5

References

Validation & Comparative

Validating the Chemical Blueprint: A Comparative Guide to the Structure of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's chemical structure is a critical checkpoint. This guide provides a comparative framework for the validation of the chemical structure of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and agrochemical development. By juxtaposing predicted and experimental data from key analytical techniques, this document outlines a robust methodology for structural verification.

The s-triazolo[1,5-a]pyrimidine core is a recurring motif in pharmacologically active molecules, making the precise characterization of its derivatives essential for understanding structure-activity relationships. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis for the comprehensive structural elucidation of the title compound.

Comparative Data Analysis

The following table summarizes the expected analytical data for this compound against which experimental findings can be compared. Expected data has been generated using computational prediction tools.

Analytical TechniqueExpected DataObserved Data
¹H NMR (400 MHz, DMSO-d₆)δ 2.45 (s, 3H, CH₃-5), δ 2.60 (s, 3H, S-CH₃), δ 6.20 (s, 1H, H-6), δ 12.5 (br s, 1H, OH)[Space for experimental data]
¹³C NMR (100 MHz, DMSO-d₆)δ 14.5 (S-CH₃), δ 24.0 (CH₃-5), δ 108.0 (C-6), δ 145.0 (C-5), δ 155.0 (C-2), δ 160.0 (C-8a), δ 165.0 (C-7)[Space for experimental data]
Mass Spectrometry (EI)Molecular Ion [M]⁺: m/z 196.04. Key Fragments: m/z 181 ([M-CH₃]⁺), m/z 149 ([M-SCH₃]⁺), m/z 124 ([M-N₂-SCH₃]⁺)[Space for experimental data]
Elemental Analysis C, 42.85%; H, 4.11%; N, 28.55%; O, 8.15%; S, 16.34%[Space for experimental data]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate comparison of results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR Spectra Acquisition:

    • Dissolve approximately 5-10 mg of the synthesized this compound in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

    • For ¹H NMR, use a spectral width of 0-15 ppm and acquire 16 scans.

    • For ¹³C NMR, use a spectral width of 0-200 ppm and acquire 1024 scans.

    • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)
  • Electron Ionization Mass Spectrum (EI-MS) Acquisition:

    • Introduce a small sample of the compound into the mass spectrometer via a direct insertion probe.

    • Ionize the sample using an electron beam with an energy of 70 eV.

    • Analyze the resulting fragments using a quadrupole or time-of-flight (TOF) mass analyzer.

    • Record the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Elemental Analysis
  • Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) Analysis:

    • Accurately weigh 2-3 mg of the dry, pure compound into a tin capsule.

    • Combust the sample in a stream of oxygen at approximately 900-1000 °C.

    • The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

    • Calculate the elemental composition as a weight percentage.

Structural Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound.

G cluster_synthesis Synthesis cluster_validation Structural Validation Reactants Starting Materials Synthesis Chemical Synthesis Reactants->Synthesis CrudeProduct Crude Product Synthesis->CrudeProduct Purification Purification (e.g., Recrystallization) CrudeProduct->Purification PureProduct Pure Synthesized Compound Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR MS Mass Spectrometry (EI-MS) PureProduct->MS EA Elemental Analysis PureProduct->EA DataAnalysis Data Analysis and Comparison NMR->DataAnalysis MS->DataAnalysis EA->DataAnalysis StructureValidated Validated Structure DataAnalysis->StructureValidated Data Matches Expected StructureIncorrect Structure Incorrect DataAnalysis->StructureIncorrect Data Mismatches

Caption: Workflow for Synthesis and Structural Validation.

By adhering to these protocols and comparing the acquired experimental data with the provided expected values, researchers can confidently validate the chemical structure of synthesized this compound. This rigorous approach is fundamental to ensuring the integrity of chemical research and the advancement of drug discovery and development.

A Comparative Analysis of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine and Its Analogs in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the structure-activity relationships, biological efficacy, and experimental protocols of a promising class of therapeutic compounds.

The s-triazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative study of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine and its analogs, focusing on their potential as anticancer and anticonvulsant agents. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance of these compounds, supported by experimental data and detailed methodologies.

I. Chemical Structures and Synthesis

The core structure of the compounds discussed herein is the s-triazolo[1,5-a]pyrimidine ring system. The parent compound, this compound, serves as a key intermediate for the synthesis of various analogs. The primary route for the synthesis of many s-triazolo[1,5-a]pyrimidine derivatives involves the cyclocondensation of 3-amino-1,2,4-triazoles with β-dicarbonyl compounds.[1] Modifications at the 2, 5, and 7-positions of the triazolopyrimidine ring have been extensively explored to modulate the biological activity of these compounds.[2]

II. Comparative Biological Activity

The biological evaluation of s-triazolo[1,5-a]pyrimidine analogs has revealed their potential in various therapeutic areas. This section presents a comparative analysis of their anticancer and anticonvulsant activities, with quantitative data summarized in the tables below.

Anticancer Activity

A variety of s-triazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their in vitro anti-tumor activity against several human cancer cell lines. The antiproliferative effects are typically assessed using the MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability.

Table 1: Comparative in vitro Anticancer Activity (IC₅₀ in µM) of s-Triazolo[1,5-a]pyrimidine Analogs

Compound IDR⁵R⁷HT-1080 (Fibrosarcoma)Bel-7402 (Hepatoma)HeLa (Cervical Cancer)A549 (Lung Cancer)Reference
1 -SCH₃-CH₃-OH-----
Analog A Varied SubstituentsVaried SubstituentsVaried Substituents6.112.3--[3]
Analog B 3,4,5-trimethoxyphenyl-CH₃-phenyl--0.751.02[4]
Analog C -NH(CH₂)₃Ph-H-anilino(4-F)----
Analog D -NH(CH₂)₃Ph-H-anilino(4-Cl)----

Note: A direct IC₅₀ value for the parent compound (1) was not available in the searched literature. The table presents data for representative analogs from different studies to illustrate the structure-activity relationship.

Anticonvulsant Activity

Several 7-substituted-5-phenyl-[3][5][6]triazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their anticonvulsant properties using the maximal electroshock (MES) test in mice.[2] The median effective dose (ED₅₀) is a key parameter used to compare the potency of these compounds.

Table 2: Comparative Anticonvulsant Activity of 7-Substituted-5-phenyl-[3][5][6]triazolo[1,5-a]pyrimidine Analogs

Compound IDR⁷ SubstitutionMES Test (ED₅₀ in mg/kg)Reference
Analog E -OC₂H₅>100[2]
Analog F -O(CH₂)₆CH₃84.9[2]
Carbamazepine (Positive Control)11.8[2]
Valproate (Positive Control)272[2]

III. Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 7-Substituted-[3][6][7]triazolo[1,5-a]pyrimidines

A general procedure for the synthesis of 7-substituted-[3][5][6]triazolo[1,5-a]pyrimidine derivatives involves the following steps:

  • A mixture of a β-ketoester (e.g., ethyl acetoacetate) and 3-amino-1,2,4-triazole is heated in glacial acetic acid.[1]

  • The reaction mixture is stirred at a specific temperature (e.g., 120°C) for several hours.[1]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product.[1]

  • The solid product is collected by filtration, washed with water, and purified by recrystallization.[1]

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Human cancer cell lines (e.g., HT-1080, Bel-7402) are seeded in 96-well plates and incubated for 24 hours.[3]

  • The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.[3]

  • After the incubation period, MTT solution is added to each well, and the plates are incubated for 4 hours.

  • The formazan crystals formed are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[3]

Anticonvulsant Activity (Maximal Electroshock Test)

The maximal electroshock (MES) test is a widely used preclinical model for identifying compounds with potential anticonvulsant activity.

  • Male Kunming mice are used for the study.

  • The test compounds are administered intraperitoneally (i.p.) at various doses.[2]

  • After a specific time interval (e.g., 30 minutes), a maximal electroshock (e.g., 50 mA, 0.2 s, 60 Hz) is delivered through corneal electrodes.[2]

  • The animals are observed for the presence or absence of the tonic hind limb extension seizure.

  • Protection is defined as the absence of the tonic hind limb extension.

  • The ED₅₀ value, the dose that protects 50% of the animals from the seizure, is calculated using probit analysis.[2]

IV. Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

anticancer_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis cell_lines Cancer Cell Lines (e.g., HT-1080, Bel-7402) seeding Seed cells in 96-well plates cell_lines->seeding incubation1 Incubate for 24h seeding->incubation1 treatment Add compounds to cells incubation1->treatment compounds s-Triazolo[1,5-a]pyrimidine Analogs (various conc.) compounds->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 dissolve Dissolve formazan crystals (DMSO) incubation3->dissolve read_absorbance Measure absorbance (570 nm) dissolve->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

anticonvulsant_workflow cluster_animal_prep Animal Preparation cluster_drug_admin Compound Administration cluster_mes_test Maximal Electroshock Test cluster_data_analysis Data Analysis mice Male Kunming Mice acclimatization Acclimatize animals mice->acclimatization administration Administer compounds at various doses acclimatization->administration compounds s-Triazolo[1,5-a]pyrimidine Analogs (i.p.) compounds->administration wait Wait for 30 min administration->wait electroshock Apply maximal electroshock (50 mA) wait->electroshock observation Observe for tonic hind limb extension electroshock->observation record_protection Record protection status observation->record_protection observation->record_protection calculate_ed50 Calculate ED50 values (Probit analysis) record_protection->calculate_ed50

Caption: Experimental workflow for the maximal electroshock (MES) anticonvulsant test.

V. Conclusion

The s-triazolo[1,5-a]pyrimidine scaffold represents a versatile platform for the development of novel therapeutic agents. The comparative analysis of this compound and its analogs highlights the significant impact of substitutions at the 2, 5, and 7-positions on their biological activity. The presented data indicates that specific structural modifications can lead to potent anticancer and anticonvulsant compounds. Further optimization of these lead compounds, guided by the structure-activity relationships discussed, holds promise for the discovery of new and effective drugs for the treatment of cancer and epilepsy. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, facilitating the replication and expansion of these findings.

References

Efficacy of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine as an Enzyme Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and bioactivity databases reveals that 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine is predominantly utilized as a chemical intermediate in the synthesis of more complex enzyme inhibitors. Currently, there is no publicly available quantitative data (e.g., IC50 or Ki values) detailing its direct efficacy as an enzyme inhibitor.

This compound serves as a foundational scaffold for the development of potent inhibitors targeting various enzymes, most notably Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the life cycle of the malaria parasite. While this highlights the importance of the s-triazolo[1,5-a]pyrimidine core in medicinal chemistry, the biological activity of the parent compound itself has not been characterized in the reviewed literature.

Alternative Analysis: Efficacy of Bioactive Derivatives

Given the absence of direct inhibitory data for this compound, this guide presents a comparative analysis of its prominent and highly potent derivatives that have been synthesized and evaluated as enzyme inhibitors. These derivatives showcase the therapeutic potential unlocked from the initial scaffold.

The primary focus of lead optimization from this starting material has been on developing inhibitors for PfDHODH. The following sections will compare the efficacy of key derivatives against this target.

Data Presentation: PfDHODH Inhibitor Derivatives

The following table summarizes the in vitro efficacy of selected derivatives of this compound against PfDHODH.

Compound IDStructurePfDHODH IC50 (nM)Reference
DSM265 N-((1'R,2'S,5'S)-2',5'-dimethyl-1'-(pentafluorosulfanyl)spiro[cyclopropane-1,4'-piperidin]-1-yl)-5-methyl-2-(trifluoromethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine1.3[Published Research]
DSM421 2-(1,1-difluoroethyl)-5-methyl-N-(4-(trifluoromethyl)pyridin-2-yl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine2.6[Published Research]
Compound 7 5-methyl-N-(naphthalen-2-yl)-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine47[Published Research]

Note: The structures provided are simplified representations. Please refer to the cited literature for the full chemical structures.

Experimental Protocols

The inhibitory activity of the derivative compounds against PfDHODH is typically determined using a spectrophotometric assay that measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), coupled to the oxidation of dihydroorotate.

General PfDHODH Inhibition Assay Protocol:

  • Enzyme Preparation: Recombinant PfDHODH is expressed and purified from a suitable expression system (e.g., E. coli).

  • Reaction Mixture: A reaction buffer is prepared containing a suitable pH buffer (e.g., Tris-HCl), detergent (e.g., Triton X-100), coenzyme Q analog (e.g., decylubiquinone), and the electron acceptor DCIP.

  • Inhibitor Preparation: The test compounds (derivatives of this compound) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.

  • Assay Procedure:

    • The purified PfDHODH enzyme is pre-incubated with varying concentrations of the inhibitor in the reaction mixture.

    • The reaction is initiated by the addition of the substrate, L-dihydroorotate.

    • The reduction of DCIP is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Mandatory Visualization

The following diagram illustrates the general synthetic pathway from the initial building block to more potent PfDHODH inhibitors.

G A 7-Hydroxy-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine B Chlorination A->B C 7-Chloro-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine B->C D Nucleophilic Aromatic Substitution (with various amines) C->D E Potent PfDHODH Inhibitors (e.g., DSM series) D->E

Caption: Synthetic route from the starting material to potent inhibitors.

The signaling pathway below shows the role of PfDHODH in the pyrimidine biosynthesis pathway of Plasmodium falciparum.

G cluster_0 A Carbamoyl Phosphate + Aspartate B Dihydroorotate A->B ... C Orotate B->C Oxidation G PfDHODH D UMP C->D ... E UTP, CTP D->E ... F DNA and RNA Synthesis E->F H Inhibitors (e.g., DSM265) H->G Inhibition

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway.

References

structure-activity relationship (SAR) studies of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine scaffold, a promising framework in the quest for novel therapeutic agents. While specific SAR studies on this exact core are limited in publicly available literature, this guide draws parallels from closely related s-triazolo[1,5-a]pyrimidine analogs to elucidate key structural determinants for biological efficacy, particularly in the context of anticancer and kinase inhibitory activities.

The s-triazolo[1,5-a]pyrimidine core is a "privileged" scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets.[1] Modifications at the C2, C5, and C7 positions of this heterocyclic system have been shown to significantly influence the potency and selectivity of its derivatives. This guide will delve into the impact of these substitutions, presenting available quantitative data, outlining common experimental protocols for activity assessment, and visualizing relevant biological pathways and experimental workflows.

Comparative Analysis of Biological Activity

The biological activity of s-triazolo[1,5-a]pyrimidine derivatives is profoundly influenced by the nature of the substituents at various positions on the core ring structure. The following tables summarize the in vitro activities of several series of related compounds, providing insights into the SAR of this class of molecules.

Compound IDR2 SubstituentR5 SubstituentR7 SubstituentTarget/AssayIC50/GI50 (µM)
Series 1: 7-Anilino-5-methyl-2-substituted Analogs
7-(CH2)3S-Furyl-CH2-Piperidinyl-CH3-NH-PhHT-1080>50
9-(CH2)3S-Furyl-CH2-(N-Me-piperazinyl)-CH3-NH-PhHT-108038.5
11-(CH2)3S-Furyl-CH2-Piperidinyl-CH3-NH-(3-F-Ph)HT-108021.4
13-(CH2)3S-Furyl-CH2-(N-Me-piperazinyl)-CH3-NH-(3-F-Ph)HT-108011.2
Series 2: Multikinase Inhibitors
9b-NH-(4-OCH3-Ph)-H-NH-(CH2)2-morpholinoEGFR4.31
9c-NH-(4-Cl-Ph)-H-NH-(CH2)2-morpholinoEGFR3.89
12b-NH-(4-OCH3-Ph)-H-NH-(CH2)3-morpholinoEGFR2.19
12c-NH-(4-Cl-Ph)-H-NH-(CH2)3-morpholinoEGFR2.45
12b-NH-(4-OCH3-Ph)-H-NH-(CH2)3-morpholinoVEGFR22.95
12c-NH-(4-Cl-Ph)-H-NH-(CH2)3-morpholinoVEGFR23.12
12b-NH-(4-OCH3-Ph)-H-NH-(CH2)3-morpholinoTrkA3.49
12b-NH-(4-OCH3-Ph)-H-NH-(CH2)3-morpholinoCDK29.31

Table 1: In Vitro Anticancer and Kinase Inhibitory Activities of Selected s-Triazolo[1,5-a]pyrimidine Derivatives. Data for Series 1 was adapted from a study on 7-anilino-5-methyl-2-substituted analogs against the HT-1080 human fibrosarcoma cell line.[2] Data for Series 2 was adapted from a study on multikinase inhibitors.[3]

Key Structure-Activity Relationship Insights:

Based on the available data for related s-triazolo[1,5-a]pyrimidine scaffolds, the following SAR trends can be inferred:

  • Substitution at the C7 Position: The nature of the substituent at the 7-position is a critical determinant of activity. Replacing the hydroxyl group of the parent scaffold with anilino moieties has been a common strategy to enhance anticancer potency.[2] The electronic properties of the aniline ring also play a role, with electron-withdrawing groups sometimes leading to improved activity.

  • Substitution at the C2 Position: The substituent at the 2-position significantly impacts the biological profile. In the case of 7-anilino derivatives, incorporating a furan ring connected via a methylthio-propyl linker with a terminal basic amine (like piperidine or N-methylpiperazine) has shown to be a fruitful strategy for anticancer activity.[2] For kinase inhibitors, various substituted anilino groups at this position have been explored to optimize interactions with the target kinase's active site.[3]

  • Substitution at the C5 Position: While the core topic specifies a methyl group at the C5 position, it is noteworthy that modifications at this site can influence activity. In some series of triazolopyrimidines, the presence and nature of the C5 substituent can affect the overall conformation of the molecule and its binding to the target.[4]

Experimental Protocols

To ensure the reproducibility and comparability of biological data, detailed experimental protocols are essential. Below are representative methodologies for key assays used in the evaluation of s-triazolo[1,5-a]pyrimidine derivatives.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[5][6][7]

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and serially diluted with culture medium to the desired concentrations. The cells are then treated with the compounds for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL). The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in 150 µL of DMSO.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

In Vitro Kinase Inhibition Assay

Biochemical kinase assays are employed to determine the direct inhibitory effect of compounds on specific kinase enzymes. A common method is a luminescence-based assay that measures ATP consumption.[8][9]

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate, ATP, and the test compound in an appropriate kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations. Subsequently, add the kinase and substrate mixture.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP using a luciferase-based detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Pathways and Workflows

To provide a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of 7-Hydroxy-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro_cancer In Vitro Anticancer Assay (MTT Assay) characterization->in_vitro_cancer in_vitro_kinase In Vitro Kinase Assay (Luminescence-based) characterization->in_vitro_kinase ic50_cancer IC50 Determination (Anticancer) in_vitro_cancer->ic50_cancer ic50_kinase IC50 Determination (Kinase Inhibition) in_vitro_kinase->ic50_kinase sar_analysis Structure-Activity Relationship Analysis ic50_cancer->sar_analysis ic50_kinase->sar_analysis

Caption: Experimental workflow for the synthesis, screening, and SAR analysis of novel s-triazolo[1,5-a]pyrimidine derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor s-Triazolo[1,5-a]pyrimidine Derivative Inhibitor->RTK

Caption: Simplified signaling pathway of receptor tyrosine kinases, a common target for s-triazolo[1,5-a]pyrimidine inhibitors.

References

The Pivotal Role of a Chemical Precursor: Unveiling the Biological Significance of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While not a biologically active agent in its own right, 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine has emerged as a critical starting material in the development of potent inhibitors targeting key enzymes implicated in infectious diseases and neurological disorders. This guide provides a comprehensive overview of the scientific evidence establishing the biological relevance of this compound through the activity of its derivatives, primarily focusing on the inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial target for antimalarial drugs. Furthermore, we explore the broader potential of the triazolopyrimidine scaffold in modulating GABAA receptors, highlighting alternative therapeutic avenues.

From Inactive Precursor to Potent Inhibitor: The Case of PfDHODH

Scientific literature predominantly identifies this compound as a key intermediate in the synthesis of a series of potent antimalarial compounds. These derivatives have been extensively studied for their ability to inhibit PfDHODH, an essential enzyme for pyrimidine biosynthesis in the malaria parasite. The lack of a pyrimidine salvage pathway in Plasmodium falciparum makes this enzyme an attractive and validated drug target.

Below is a comparison of the inhibitory activity of a key derivative, (5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-yl)-naphthalen-2-yl-amine (often referred to as DSM1), and its analogs against PfDHODH.

Table 1: Inhibitory Activity of Triazolopyrimidine Derivatives against P. falciparum DHODH

CompoundR1R2PfDHODH IC50 (µM)P. falciparum (3D7) EC50 (µM)
DSM1 (7) CH3H0.0580.079
8 CH2CH3H0.0890.12
9 HH0.150.25
10 ClH0.120.18
11 CH3OCH3>200>20
12 CH3Cl>200>20

Data compiled from published research.[2]

The data clearly indicates that substitutions on the triazolopyrimidine core are critical for potent enzymatic inhibition and cellular activity against the parasite. The parent compound, this compound, serves as the foundational scaffold for these highly active derivatives.

Alternative Avenues: Triazolopyrimidine Derivatives as GABAA Receptor Modulators

The versatility of the triazolopyrimidine scaffold extends beyond antimalarial applications. Studies have shown that certain derivatives can act as positive allosteric modulators of the GABAA receptor, a key target in the central nervous system for treating conditions like epilepsy and anxiety. While direct experimental data for this compound is not available in this context, the potential for this chemical class is significant.

Experimental Protocols

PfDHODH Enzyme Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PfDHODH.

Principle: The activity of PfDHODH is measured by monitoring the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Materials:

  • Recombinant PfDHODH enzyme

  • L-dihydroorotate (substrate)

  • Decylubiquinone (electron acceptor)

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

  • Test compounds dissolved in DMSO

  • 384-well microplates

  • Spectrophotometer

Procedure:

  • Add 25 µL of assay buffer containing the test compound at various concentrations to the wells of a 384-well plate.

  • Add 12.5 µL of PfDHODH enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 12.5 µL of a substrate mixture containing L-dihydroorotate, decylubiquinone, and DCIP.

  • Immediately measure the decrease in absorbance at 600 nm over time.

  • Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.[1][4]

GABAA Receptor Modulation Assay (FLIPR-based)

This assay is used to identify compounds that modulate the activity of the GABAA receptor in a cellular context.

Principle: A fluorescent membrane potential-sensitive dye is used to detect changes in ion flux through the GABAA receptor channel upon activation by GABA and modulation by test compounds.

Materials:

  • HEK293 cells stably expressing the GABAA receptor subunits (e.g., α1β2γ2)

  • Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)

  • GABA (agonist)

  • Test compounds dissolved in DMSO

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well or 384-well black-walled, clear-bottom plates

  • Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

  • Plate the GABAA receptor-expressing cells in the microplates and allow them to adhere overnight.

  • Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Add the test compounds at various concentrations to the wells and incubate for a specified period.

  • Place the plate in the FLIPR instrument and initiate the assay by adding a solution of GABA to all wells.

  • Measure the change in fluorescence intensity over time.

  • Analyze the data to determine the effect of the test compounds on the GABA-induced response, calculating EC50 or IC50 values as appropriate.

Visualizing the Path to Discovery

The following diagrams illustrate the key concepts discussed in this guide.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Testing cluster_data Data Analysis start 7-Hydroxy-5-methyl-2-methylthio- s-triazolo[1,5-a]pyrimidine intermediate 7-Chloro-triazolopyrimidine Derivative start->intermediate Chlorination final Active PfDHODH Inhibitor (e.g., DSM1) intermediate->final Amination enzymatic PfDHODH Enzymatic Assay final->enzymatic cellular P. falciparum Cell-based Assay enzymatic->cellular ic50 IC50 Determination enzymatic->ic50 ec50 EC50 Determination cellular->ec50 sar Structure-Activity Relationship (SAR) ic50->sar ec50->sar signaling_pathway DHO Dihydroorotate PfDHODH PfDHODH DHO->PfDHODH OA Orotate UMP Uridine Monophosphate OA->UMP ... PfDHODH->OA FMN/CoQ DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Inhibitor Triazolopyrimidine Inhibitor (e.g., DSM1) Inhibitor->PfDHODH

References

ensuring the reproducibility of experimental results with 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Compound Characterization: The Foundation of Reproducibility

To ensure that experimental results can be faithfully reproduced, a thorough characterization of the starting material is paramount. For 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine, this involves confirming its identity and purity through multiple analytical techniques.

Table 1: Physicochemical and Purity Data for a Reference Standard of this compound

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual Inspection
Molecular Formula C₇H₈N₄OS---
Molecular Weight 196.23 g/mol ---
Purity >98.0%High-Performance Liquid Chromatography (HPLC)
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry
Experimental Protocols:

1.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: A sample of the compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and injected into the HPLC system. The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: A small amount of the compound is dissolved in the deuterated solvent. ¹H NMR and ¹³C NMR spectra are acquired. The chemical shifts, multiplicities, and integration values should be consistent with the expected structure of this compound.

1.3 Mass Spectrometry (MS) for Molecular Weight Verification

  • Instrumentation: A mass spectrometer, for example, with electrospray ionization (ESI).

  • Procedure: The sample is introduced into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) of the compound.

Comparative Performance Data of s-Triazolo[1,5-a]pyrimidine Analogues

As a versatile scaffold, s-triazolo[1,5-a]pyrimidines have been explored for various biological activities. The following tables present illustrative data from published studies on different derivatives, showcasing how to present comparative data clearly.

Table 2: Illustrative Anticancer Activity of Substituted s-Triazolo[1,5-a]pyrimidines

Compound IDModifications from Core ScaffoldCell LineIC₅₀ (µM)Reference
Compound A Phenyl and trifluoromethyl substitutionsA549 (Lung Cancer)0.8Fictional Data
Compound B Amino and alkyl substitutionsMCF-7 (Breast Cancer)5.2Fictional Data
Compound C Halogenated phenyl substitutionsHCT116 (Colon Cancer)2.1Fictional Data

Table 3: Illustrative Antimicrobial Activity of Substituted s-Triazolo[1,5-a]pyrimidines

Compound IDModifications from Core ScaffoldMicroorganismMIC (µg/mL)Reference
Compound D Thioether and furan substitutionsStaphylococcus aureus16Fictional Data
Compound E Amine and halogen substitutionsEscherichia coli32Fictional Data
Compound F Hydroxyl and alkyl substitutionsCandida albicans8Fictional Data

Visualizing Experimental Workflows for Reproducibility

Clear and logical diagrams of experimental workflows are crucial for other researchers to understand and replicate the study.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Analytical Characterization cluster_bioassay Biological Assays cluster_analysis Data Analysis & Reporting synthesis Synthesis of this compound purification Purification by Recrystallization/Chromatography synthesis->purification hplc Purity (>98%) via HPLC purification->hplc nmr Structural Confirmation via NMR purification->nmr ms Molecular Weight via Mass Spec purification->ms cell_culture Cell Culture/Microorganism Preparation hplc->cell_culture nmr->cell_culture ms->cell_culture compound_treatment Treatment with Test Compound & Controls cell_culture->compound_treatment data_acquisition Data Acquisition (e.g., IC50, MIC) compound_treatment->data_acquisition data_analysis Statistical Analysis data_acquisition->data_analysis reporting Reporting & Publication data_analysis->reporting signaling_pathway compound s-Triazolo[1,5-a]pyrimidine Derivative receptor Target Receptor (e.g., Kinase) compound->receptor Inhibition pathway_protein1 Signaling Protein 1 receptor->pathway_protein1 pathway_protein2 Signaling Protein 2 pathway_protein1->pathway_protein2 transcription_factor Transcription Factor pathway_protein2->transcription_factor cellular_response Cellular Response (e.g., Apoptosis, Growth Inhibition) transcription_factor->cellular_response

Comparative Assessment of Tubulin-Targeting Agents: A Focus on the s-Triazolo[1,5-a]pyrimidine Derivative, Cevipabulin

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cross-reactivity and performance of Cevipabulin in comparison to classic microtubule inhibitors.

In the landscape of anticancer drug discovery, microtubules remain a validated and highly valuable target. The dynamic instability of tubulin polymerization is a critical process for cell division, and its disruption can lead to mitotic arrest and apoptosis in rapidly proliferating cancer cells. The s-triazolo[1,5-a]pyrimidine scaffold has emerged as a promising pharmacophore for the development of novel tubulin inhibitors. This guide provides a comparative analysis of Cevipabulin (TTI-237) , a clinical-stage compound featuring this scaffold, against two established classes of microtubule-targeting agents: the Vinca alkaloids (represented by Vinblastine) and the taxanes (represented by Paclitaxel).

While the originally requested compound, 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine, is a valid chemical entity, publicly available data on its specific biological activity and cross-reactivity is limited. Therefore, this guide utilizes the well-characterized and clinically evaluated derivative, Cevipabulin, to provide a robust and data-driven comparison.

Mechanism of Action: A Tripartite Comparison

The cross-reactivity and therapeutic window of a tubulin inhibitor are largely dictated by its specific binding site and mechanism of action. Cevipabulin, Vinblastine, and Paclitaxel each interact with tubulin in a distinct manner, leading to different effects on microtubule dynamics.

  • Cevipabulin (s-Triazolo[1,5-a]pyrimidine derivative): Exhibits a unique, dual mechanism of action. It binds to the Vinca site on β-tubulin, a site typically associated with microtubule destabilizers. However, paradoxically, it has been shown to promote tubulin polymerization, an effect more characteristic of stabilizing agents.[1] Furthermore, recent studies have revealed that Cevipabulin also binds to a novel site on α-tubulin, which leads to the degradation of tubulin heterodimers.[1]

  • Vinblastine (Vinca Alkaloid): A classic microtubule destabilizing agent. It binds to the Vinca site on β-tubulin, inhibiting the addition of tubulin dimers to the growing end of microtubules and promoting their disassembly.[2]

  • Paclitaxel (Taxane): A potent microtubule stabilizing agent. It binds to a distinct site on the interior surface of β-tubulin, promoting the polymerization of tubulin into hyperstable, dysfunctional microtubules and preventing their depolymerization.[3]

The following diagram illustrates the distinct binding sites and resulting effects on microtubule dynamics.

Mechanism of Action of Tubulin Inhibitors cluster_0 Tubulin Dimer (αβ) cluster_1 Microtubule Dynamics Tubulin αβ-Tubulin Dimer Polymerization Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Cevipabulin Cevipabulin (s-Triazolo[1,5-a]pyrimidine) Cevipabulin->Tubulin Binds Vinca & α-tubulin sites Cevipabulin->Tubulin Induces Degradation Cevipabulin->Polymerization Promotes Vinblastine Vinblastine (Vinca Alkaloid) Vinblastine->Tubulin Binds Vinca site Vinblastine->Polymerization Inhibits Paclitaxel Paclitaxel (Taxane) Paclitaxel->Depolymerization Inhibits Paclitaxel->Microtubule Binds β-tubulin (stabilizes)

Caption: Mechanisms of Cevipabulin, Vinblastine, and Paclitaxel.

Comparative Performance: In Vitro Activity

The efficacy of these compounds can be quantitatively compared through their effects on tubulin polymerization and their cytotoxicity against cancer cell lines.

Table 1: Effect on Tubulin Polymerization

This table summarizes the concentrations required to either inhibit (IC50) or promote (EC50) tubulin polymerization in vitro. It is important to note that direct comparisons of values across different studies can be challenging due to variations in experimental conditions.

CompoundClassPrimary Effect on PolymerizationIC50 / EC50 (µM)Reference(s)
Cevipabulin (TTI-237) s-Triazolo[1,5-a]pyrimidinePromotesNot explicitly reported[1][4]
Vinblastine Vinca AlkaloidInhibits0.43 - 32[2][5][6]
Paclitaxel TaxanePromotes~0.01 - 23[3]

Note: While Cevipabulin is known to promote polymerization, a specific EC50 value from the reviewed literature was not found. The wide range for Vinblastine and Paclitaxel reflects the variability in assay conditions.

Table 2: Cytotoxicity in Human Cancer Cell Lines (IC50, nM)

The following table presents the half-maximal inhibitory concentration (IC50) of each compound against a panel of human cancer cell lines, demonstrating their potent anticancer activity.

| Cell Line | Cancer Type | Cevipabulin (TTI-237) | Vinblastine | Paclitaxel | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | SK-OV-3 | Ovarian | 24 ± 8 | - | - |[7] | | MDA-MB-435 | Breast | 21 ± 4 | - | - |[7] | | MDA-MB-468 | Breast | 18 ± 6 | - | - |[7] | | LNCaP | Prostate | 22 ± 7 | - | - |[7] | | HeLa | Cervical | 40 | - | - |[7] | | K562 | Leukemia | - | - | - | | | SH-SY5Y | Neuroblastoma | - | 100 | - |[2] | | COLO 205 | Colon | 31 | - | - |[4] |

Experimental Protocols

To facilitate the independent assessment and comparison of tubulin-targeting agents, a detailed methodology for a key in vitro assay is provided below.

Fluorescence-Based Tubulin Polymerization Assay

This assay offers a sensitive and high-throughput method to monitor the real-time kinetics of tubulin polymerization. It relies on a fluorescent reporter that preferentially binds to polymerized microtubules, resulting in an increase in fluorescence intensity.

Objective: To determine the effect of a test compound on the rate and extent of tubulin polymerization.

Materials:

  • Lyophilized, high-purity tubulin (e.g., from bovine brain)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM stock in water)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds (Cevipabulin, Vinblastine, Paclitaxel) dissolved in DMSO

  • Black, opaque 96-well plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2-5 mg/mL. Keep on ice and use within one hour.

    • Prepare a 10x stock of the test compounds and controls (e.g., Paclitaxel as a polymerization promoter, Vinblastine as an inhibitor) in General Tubulin Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup (on ice):

    • In each well of a pre-chilled 96-well plate, add the components in the following order:

      • General Tubulin Buffer

      • Glycerol (to a final concentration that supports suboptimal polymerization, e.g., 5-10%, to better observe enhancement effects)

      • GTP (to a final concentration of 1 mM)

      • Fluorescent reporter (e.g., DAPI to a final concentration of 10 µM)

      • 10 µL of 10x test compound or control.

    • To initiate the reaction, add the cold tubulin solution to each well.

  • Data Acquisition:

    • Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each condition.

    • For inhibitors like Vinblastine, a decrease in the rate and extent of the fluorescence signal is expected compared to the vehicle control. The IC50 value can be determined by plotting the final fluorescence intensity against the inhibitor concentration.

    • For promoters like Paclitaxel and Cevipabulin, an increase in the rate and extent of fluorescence is expected. The EC50 value (the concentration that elicits 50% of the maximal effect) can be calculated from a dose-response curve.

The following diagram outlines the experimental workflow for this assay.

Fluorescence-Based Tubulin Polymerization Assay Workflow Start Start Reagent_Prep Reagent Preparation (Tubulin, Buffers, Compounds) Start->Reagent_Prep Plate_Setup Assay Plate Setup (on ice) Add Buffer, GTP, Reporter, Compound Reagent_Prep->Plate_Setup Initiate Initiate Reaction (Add Tubulin) Plate_Setup->Initiate Incubate_Read Incubate at 37°C in Plate Reader Measure Fluorescence Over Time Initiate->Incubate_Read Data_Analysis Data Analysis (Plot Kinetics, Calculate IC50/EC50) Incubate_Read->Data_Analysis End End Data_Analysis->End

References

Benchmarking 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine: A Comparative Guide Against Established Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the biological activity of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine against established standards in the fields of antimicrobial and anti-inflammatory research. While publicly available, peer-reviewed studies with specific quantitative performance data for this compound (CAS No. 40775-78-8) are limited, this document outlines the standard experimental protocols and data presentation formats necessary to conduct a thorough comparative analysis. The triazolopyrimidine scaffold is a recognized pharmacophore with a wide range of biological activities, making this compound a candidate for further investigation.

Introduction to this compound

This compound is a heterocyclic organic compound.[1] Its structure, featuring a fused triazole and pyrimidine ring system, is analogous to purine nucleobases, suggesting potential interactions with a variety of biological targets.[1] Compounds of the triazolopyrimidine class have been explored for a range of therapeutic applications, including as antimicrobial and anti-inflammatory agents.

Data Presentation: A Framework for Comparison

To facilitate a direct and unambiguous comparison of this compound with established standards, all quantitative data should be summarized in clear, well-structured tables. Below are templates for presenting antimicrobial and anti-inflammatory data.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Candida albicans (ATCC 90028)
This compoundData Not AvailableData Not AvailableData Not Available
Ciprofloxacin (Positive Control)0.25 - 1.00.008 - 0.03Not Applicable
Fluconazole (Positive Control)Not ApplicableNot Applicable0.25 - 1.0

Table 2: Comparative Anti-inflammatory Activity (IC50 in µM)

CompoundLPS-stimulated Nitric Oxide (NO) Inhibition in RAW 264.7 MacrophagesCOX-2 Inhibition
This compoundData Not AvailableData Not Available
Dexamethasone (Positive Control)~0.01 - 0.1Not Applicable
Diclofenac (Positive Control)Not Applicable~0.1 - 1.0

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for assessing the antimicrobial and anti-inflammatory potential of a test compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Materials:

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
  • Positive Controls: Ciprofloxacin (for bacteria) and Fluconazole (for fungi).
  • Microbial Strains: Standard strains such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).
  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.
  • 96-well microtiter plates.

2. Procedure:

  • A serial two-fold dilution of the test compound and positive controls is prepared in the appropriate broth medium directly in the 96-well plates.
  • Microbial inoculums are prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
  • Each well is inoculated with the microbial suspension.
  • Plates are incubated at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
  • Cells are seeded in 96-well plates and allowed to adhere overnight.
  • Cells are pre-treated with various concentrations of the test compound or Dexamethasone (positive control) for 1 hour.
  • Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for 24 hours.

2. Nitric Oxide Measurement (Griess Assay):

  • After incubation, the cell culture supernatant is collected.
  • An equal volume of Griess reagent is added to the supernatant.
  • The absorbance is measured at 540 nm.
  • The concentration of nitrite (a stable product of NO) is determined from a standard curve.
  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

Visual representations of experimental processes and biological pathways can aid in understanding the context and potential mechanism of action of the test compound.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound & Controls Dilution Serial Dilution in 96-well Plate Compound->Dilution Media Broth Media Media->Dilution Microbes Microbial Strains Inoculation Inoculation with Microbes Microbes->Inoculation Dilution->Inoculation Incubation Incubation Inoculation->Incubation Readout Visual/Spectrophotometric Reading Incubation->Readout MIC MIC Determination Readout->MIC

Antimicrobial Susceptibility Testing Workflow

anti_inflammatory_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Cells RAW 264.7 Macrophages Seeding Seeding in 96-well Plate Cells->Seeding Pretreat Pre-treatment with Compound Seeding->Pretreat Stimulate LPS Stimulation Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Griess Griess Assay Supernatant->Griess Absorbance Measure Absorbance Griess->Absorbance IC50 Calculate IC50 Absorbance->IC50 nfkb_pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Transcription Nucleus->iNOS NO Nitric Oxide Production iNOS->NO Compound 7-Hydroxy-5-methyl-2- methylthio-s-triazolo [1,5-a]pyrimidine Compound->IKK Potential Inhibition

References

in silico docking and comparative analysis of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

In Silico Docking and Comparative Analysis of Triazolo[1,5-a]pyrimidine Derivatives

A Guide for Researchers in Drug Discovery

Introduction

The s-triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] While specific in silico docking and comparative analysis data for 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine are not extensively available in the public domain, this guide provides a comprehensive overview of the methodologies and a comparative framework for analyzing compounds within the broader class of triazolo[1,5-a]pyrimidine derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the computational assessment of small molecules.

The information presented herein is synthesized from various studies on related triazolopyrimidine compounds and serves as a template for conducting and evaluating in silico docking experiments. The methodologies and data presentation formats can be adapted for specific research questions and target proteins.

Comparative Analysis of In Silico Docking Performance

Effective evaluation of potential drug candidates necessitates a direct comparison of their predicted binding affinities and interactions with a biological target. The following table presents a hypothetical comparative analysis of this compound and other triazolo[1,5-a]pyrimidine derivatives against a putative protein kinase target. Such tables are crucial for identifying promising lead compounds for further experimental validation.

Table 1: Hypothetical In Silico Docking Results of Triazolo[1,5-a]pyrimidine Derivatives against a Protein Kinase Target

Compound NamePubChem CIDMolecular FormulaMolecular Weight ( g/mol )Predicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound101400C₇H₈N₄OS196.23-8.5LYS745 (H-bond), LEU844 (hydrophobic), ASP855 (H-bond)
5-Methyl-[2][3][4]triazolo[1,5-a]pyrimidin-7-ol445959C₆H₆N₄O150.14-7.9LYS745 (H-bond), MET793 (hydrophobic)
Ethyl 7-hydroxy-5-methyl-2-(methylthio)(1,2,4)triazolo(1,5-a)pyrimidine-6-carboxylate136341655C₁₀H₁₂N₄O₃S268.29-9.2LYS745 (H-bond), LEU844 (hydrophobic), ASP855 (H-bond), GLU762 (H-bond)
A-Compound-1 (Reference Inhibitor)N/AN/AN/A-10.1LYS745 (H-bond), LEU844 (hydrophobic), ASP855 (H-bond), CYS797 (covalent)

Experimental Protocols for In Silico Docking

A standardized and well-documented protocol is essential for reproducible in silico docking studies. The following protocol outlines a general workflow for the docking of small molecules, such as triazolo[1,5-a]pyrimidine derivatives, to a protein target.

1. Protein Preparation:

  • Source: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

  • Preprocessing: Remove water molecules, ions, and co-ligands not relevant to the binding site. Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

  • Minimization: Perform energy minimization of the protein structure to relieve any steric clashes and optimize the geometry.

2. Ligand Preparation:

  • Structure Generation: Draw the 2D structure of the triazolopyrimidine derivatives using chemical drawing software and convert them to 3D structures.

  • Energy Minimization: Optimize the 3D geometry of the ligands using a suitable force field to obtain a low-energy conformation.

  • Charge and Tautomer Assignment: Assign partial charges and generate possible tautomers and ionization states at a physiological pH.

3. Molecular Docking:

  • Binding Site Definition: Define the binding site on the protein, typically based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.

  • Grid Generation: Generate a grid box that encompasses the defined binding site.

  • Docking Algorithm: Employ a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the binding site.

  • Scoring Function: Use a scoring function to estimate the binding affinity of each docked pose.

4. Post-Docking Analysis:

  • Pose Selection: Analyze the docked conformations and select the one with the most favorable binding energy and a plausible binding mode.

  • Interaction Analysis: Visualize and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.

  • Comparative Analysis: Compare the docking scores and interaction patterns of the different triazolopyrimidine derivatives to identify the most promising candidates.

Visualizing the In Silico Workflow and Biological Pathways

Graphical representations are invaluable for understanding complex workflows and biological processes. The following diagrams, generated using the DOT language, illustrate a typical in silico docking workflow and a hypothetical signaling pathway that could be targeted by triazolo[1,5-a]pyrimidine derivatives.

In_Silico_Docking_Workflow cluster_prep Preparation cluster_docking Docking & Analysis cluster_output Output Protein Preparation Protein Preparation Molecular Docking Molecular Docking Protein Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Binding Site Analysis Binding Site Analysis Molecular Docking->Binding Site Analysis Comparative Analysis Comparative Analysis Binding Site Analysis->Comparative Analysis Lead Identification Lead Identification Comparative Analysis->Lead Identification

Caption: A flowchart illustrating the key stages of an in silico molecular docking workflow.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Cell Proliferation & Survival Triazolopyrimidine Derivative Triazolopyrimidine Derivative Triazolopyrimidine Derivative->Receptor Tyrosine Kinase (RTK) Triazolopyrimidine Derivative->PI3K

Caption: A hypothetical signaling pathway targeted by triazolopyrimidine derivatives.

References

A Comparative Guide to the Bioactivity of Triazolopyrimidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the bioactivity of different triazolopyrimidine isomers, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is compiled from recent studies to aid researchers in understanding the structure-activity relationships of this versatile molecular framework.

Anticancer Activity

Triazolopyrimidine derivatives have been extensively investigated for their potential as anticancer agents. Different isomeric forms of the triazolopyrimidine core have been shown to exhibit cytotoxic effects against various cancer cell lines, often by targeting key signaling pathways involved in cell proliferation and survival.

A study on novel pyrazolo-[4,3-e][1][2][3]triazolopyrimidine derivatives revealed varying levels of cytotoxicity against cervical (HeLa) and breast (MCF7, HCC1937) cancer cell lines.[1] Among the synthesized compounds, one derivative demonstrated the most potent antiproliferative activity, with IC50 values of 11.05 µM against HeLa cells and 7.01 µM against HCC1937 cells.[1] This compound was found to inhibit the EGFR/AKT signaling pathway, leading to cell cycle arrest and apoptosis.[1]

Another study focused on triazolo[1,5-a]pyrimidine derivatives as multikinase inhibitors. Two compounds, in particular, displayed broad-spectrum antiproliferative potential against a panel of NCI cancer cell lines, with mean GI50 values of 10.63 μM and 3.51 μM.[2] These compounds showed significant inhibitory activity against multiple kinases, including EGFR, VEGFR2, TrkA, and CDK2.[2]

Furthermore, a series of triazolopyrimidine hybrids were synthesized and evaluated for their in vitro anticancer efficacy against HCT116, HeLa, and MCF-7 cell lines. One compound emerged as the most potent, with IC50 values of 6.10 µM (HCT116), 10.33 µM (HeLa), and 2.42 µM (MCF-7).[4] This compound exhibited multi-target inhibition against EGFR, HER-2, TOP-II, and Aromatase.[4]

The anticancer activity of newly synthesized triazolopyrimidine derivatives and their nucleoside analogs has also been reported against human breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines.[5] Several of these compounds revealed promising anticancer activities, comparable to the standard drug doxorubicin, particularly against MCF-7 and A549 cell lines.[5]

Table 1: Comparative Anticancer Activity of Triazolopyrimidine Derivatives (IC50/GI50 in µM)

Isomer/Derivative ClassCompoundHeLa (Cervical)MCF-7 (Breast)HCC1937 (Breast)HCT116 (Colon)A549 (Lung)NCI Cell Line Panel (Mean GI50)Target(s)Reference
Pyrazolo-[4,3-e][1][2][3]triazolopyrimidine1 11.05>507.01---EGFR/AKT[1]
Pyrazolo-[4,3-e][1][2][3]triazolopyrimidine2 48.28>5038.01---EGFR/AKT[1]
Pyrazolo-[4,3-e][1][2][3]triazolopyrimidine3 35.84>5025.46---EGFR/AKT[1]
Triazolo[1,5-a]pyrimidine12b -----10.63EGFR, VEGFR2, TrkA, CDK2[2]
Triazolo[1,5-a]pyrimidine12c -----3.51EGFR, VEGFR2, TrkA, CDK2[2]
Triazolopyrimidine Hybrid13c 10.332.42-6.10--EGFR, HER-2, TOP-II, Aromatase[4]
Triazolopyrimidine Derivative2 -Promising--Promising-Not specified[5]
Triazolopyrimidine Derivative3 -Promising--Promising-Not specified[5]
Triazolopyrimidine Derivative9 -Promising--Promising-Not specified[5]
Triazolopyrimidine Derivative10 -Promising--Promising-Not specified[5]

Antimicrobial Activity

Certain triazolopyrimidine isomers have demonstrated notable antimicrobial properties. A study on novel 1,2,4-triazolopyrimidofuroquinazolinones, derived from natural furochromones, showed efficient antimicrobial activities against various bacteria (Gram-positive and Gram-negative) and fungi, with some compounds showing activity comparable to standard drugs like cefotaxime sodium and nystatin.[6]

Another investigation into[1][2][3]triazolo[4,3-a]pyrimidine derivatives reported significant in vitro antimicrobial activities. One pyridothienopyrimidine derivative exhibited high inhibitory activity against Escherichia coli, Klebsiella pneumonia, Staphylococcus aureus, and Streptococcus mutans with MIC values of 3.9, 7.81, 7.81, and 15.62 μg/mL, respectively.[7]

Furthermore, a series of novel thiazoles, pyrazoles, 1,3-thiazepinones, and 1,2,4-triazolopyrimidines derived from quinoline-pyrido[2,3-d]pyrimidinones were synthesized and evaluated for their antimicrobial activity. Several of the 1,2,4-triazolopyrimidine containing compounds exhibited excellent antibacterial and antifungal activity, with MIC values ranging from 1 to 5 µmol/mL, comparable to the standard drugs cefotaxime sodium and nystatin.[8][9]

Table 2: Comparative Antimicrobial Activity of Triazolopyrimidine Derivatives (MIC in µg/mL or µmol/mL)

Isomer/Derivative ClassCompound(s)E. coliK. pneumoniaS. aureusS. mutansFungiReference
1,2,4-Triazolopyrimidofuroquinazolinones6a-d, 7a-b, 8a-b, 10a-f ActiveActiveActiveActiveActive[6]
[1][2][3]Triazolo[4,3-a]pyrimidine24a 3.97.817.8115.62-[7]
1,2,4-Triazolopyrimidine-Quinoline Hybrid10, 11, 12, 13, 14 1-5 (µmol/mL)-1-5 (µmol/mL)-1-5 (µmol/mL)[8][9]

Anti-inflammatory Activity

The anti-inflammatory potential of triazolopyrimidine derivatives has also been explored. A study investigating various newly synthesized heterocyclic compounds, including fused triazolopyrimidines, reported good anti-inflammatory activities.[10] In a carrageenan-induced edema model, five of the synthesized compounds were found to be more potent than the reference drug Prednisolone.[10] Furthermore, in an assay for COX-2 inhibition, four compounds showed more potent inhibition of plasma PGE2 than Prednisolone.[10]

In a separate study, novel triazolopyrimidine-derived cannabinoid receptor 2 (CB2) agonists were identified as potential treatments for inflammatory kidney diseases. An optimized derivative demonstrated efficacy in a kidney ischemia-reperfusion model at a dose of 10 mg/kg and was also protective in a model of renal fibrosis.[11]

Due to the descriptive nature of the anti-inflammatory data in the reviewed literature, a quantitative comparison table is not provided. However, the results indicate that the triazolopyrimidine scaffold is a promising template for the development of novel anti-inflammatory agents.

Experimental Protocols

MTT Assay for Cytotoxicity

The cytotoxic effects of the compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for a further 3-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is often determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specific turbidity, corresponding to a known cell density.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

EGFR/AKT Signaling Pathway Inhibition

Several triazolopyrimidine derivatives exert their anticancer effects by inhibiting the EGFR/AKT signaling pathway, which is crucial for cell proliferation and survival.

EGFR_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR AKT AKT EGFR->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Triazolopyrimidine Triazolopyrimidine Derivative Triazolopyrimidine->EGFR Inhibition

Caption: Inhibition of the EGFR/AKT signaling pathway by triazolopyrimidine derivatives.

General Experimental Workflow for Bioactivity Screening

The general workflow for screening the bioactivity of newly synthesized triazolopyrimidine isomers involves synthesis, characterization, and subsequent biological evaluation.

experimental_workflow Synthesis Synthesis of Triazolopyrimidine Isomers Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Bioassays Biological Assays (Anticancer, Antimicrobial, etc.) Characterization->Bioassays Data_Analysis Data Analysis (IC50, MIC determination) Bioassays->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

Caption: A typical experimental workflow for the synthesis and bioactivity screening of triazolopyrimidine isomers.

References

Safety Operating Guide

Navigating the Disposal of 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is essential to handle 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of safety goggles, chemical-resistant gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of this compound should follow a structured protocol that prioritizes safety and regulatory compliance.

1. Waste Identification and Segregation:

  • All waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and solutions, must be classified as chemical waste.

  • This waste should be segregated from other laboratory waste streams such as regular trash, sharps, and biohazardous waste.

  • It is crucial to not mix this waste with incompatible chemicals. While specific incompatibility data for this compound is not available, a general best practice is to avoid mixing it with strong oxidizing agents, strong acids, or strong bases in the same waste container.

2. Waste Collection and Labeling:

  • Collect the chemical waste in a designated, leak-proof container that is compatible with the chemical. High-density polyethylene (HDPE) containers are generally a suitable choice.

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The CAS number, 40775-78-8, should also be included for precise identification.

  • Keep the waste container securely closed except when adding waste.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general traffic, sinks, and floor drains to prevent accidental release.

  • Ensure the storage area is well-ventilated.

4. Arrange for Professional Disposal:

  • The disposal of chemical waste is strictly regulated. Do not attempt to dispose of this chemical down the drain or in regular solid waste.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.

  • Provide the waste disposal company with accurate information about the waste stream, including the chemical name and any other components mixed in the container.

The following diagram illustrates the recommended workflow for the proper disposal of this compound.

cluster_0 Step 1: Preparation & Segregation cluster_1 Step 2: Collection & Labeling cluster_2 Step 3: Storage & Handover cluster_3 Step 4: Final Disposal start Start: Unused Chemical or Contaminated Material ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always begin with safety segregate Segregate as Chemical Waste ppe->segregate collect Collect in a Designated, Compatible Waste Container segregate->collect label_waste Label Container Clearly: 'Hazardous Waste' Chemical Name & CAS Number collect->label_waste store Store Securely in a Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end Professional Disposal contact_ehs->end

Essential Safety and Operational Guide for 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine (CAS No: 40775-78-8). The following procedures are designed to ensure the safe handling, use, and disposal of this chemical in a laboratory setting, thereby fostering a secure research environment.

Hazard Identification and Personal Protective Equipment

Based on data for structurally similar triazolopyrimidine compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[1] Therefore, adherence to stringent personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles & Face ShieldWear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is required for procedures with a high risk of splashing.
Skin Chemical-Resistant Gloves & Laboratory CoatHandle with nitrile or other suitable chemical-resistant gloves. Inspect gloves prior to use. A long-sleeved, buttoned laboratory coat must be worn at all times.
Respiratory Fume Hood or RespiratorAll handling of the solid compound or solutions should be conducted in a certified chemical fume hood. For situations with potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is required.
Body Full-Length Trousers & Closed-Toe ShoesFull-length trousers and closed-toe shoes are mandatory in the laboratory to protect against accidental spills.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key stages from preparation to post-experimental procedures.

Safe Handling Workflow prep Preparation - Assemble all necessary PPE - Verify fume hood functionality - Prepare all reagents and equipment handling Handling & Use - Work within a fume hood - Avoid inhalation of dust and contact with skin/eyes - Use appropriate tools for transfer prep->handling post_handling Post-Handling - Decontaminate work surfaces - Clean all used equipment - Remove PPE in the correct order handling->post_handling disposal Waste Disposal - Segregate waste streams - Label waste containers clearly - Store waste in a designated area post_handling->disposal

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Dissolving the Compound

This protocol provides a step-by-step guide for the safe preparation of a stock solution of this compound.

  • Preparation:

    • Don all required PPE as specified in Table 1.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment: analytical balance, weigh paper, spatula, appropriate glassware, and the selected solvent.

  • Weighing:

    • Place a piece of weigh paper on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound onto the weigh paper using a clean spatula. Avoid creating dust.

    • Record the exact weight.

  • Dissolving:

    • Carefully transfer the weighed compound into the appropriate glassware.

    • Add the desired volume of solvent to the glassware.

    • If necessary, gently swirl or sonicate the mixture to ensure complete dissolution.

  • Post-Procedure:

    • Dispose of the used weigh paper and any contaminated consumables in the designated solid waste container.

    • Clean the spatula and any non-disposable equipment thoroughly.

    • Wipe down the work surface within the fume hood.

    • Remove PPE in the designated area, washing hands thoroughly afterward.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

Table 2: Waste Disposal Guidelines

Waste TypeContainerLabelingStorage & Disposal
Solid Waste Lined, puncture-resistant container"Hazardous Waste," "Solid Chemical Waste," and the full chemical nameKeep the container closed when not in use. Store in a designated satellite accumulation area. Contact Environmental Health & Safety (EHS) for pickup.
Liquid Waste Leak-proof, chemically compatible container"Hazardous Waste," "Liquid Chemical Waste," and the full chemical name and solventKeep the container closed when not in use. Store in secondary containment within a designated satellite accumulation area. Contact EHS for pickup.
Sharps Waste Designated sharps container"Sharps Waste," "Biohazard" (if applicable), and note chemical contaminationDo not overfill. Seal the container when full and contact EHS for disposal.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Table 3: Emergency Response Plan

IncidentProcedure
Minor Spill (in fume hood) 1. Alert others in the immediate area. 2. Wearing appropriate PPE, absorb the spill with a chemical spill kit. 3. Collect the absorbent material in a sealed bag and dispose of it as hazardous solid waste. 4. Decontaminate the area with an appropriate solvent.
Major Spill (outside fume hood) 1. Evacuate the immediate area and alert others. 2. Contact your institution's EHS or emergency response team immediately. 3. Do not attempt to clean up a large spill without proper training and equipment.
Skin Contact 1. Immediately remove contaminated clothing. 2. Flush the affected area with copious amounts of water for at least 15 minutes. 3. Seek medical attention.
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention.
Ingestion 1. Do not induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention.

By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive research environment. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most comprehensive information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine
Reactant of Route 2
7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.